Zoligratinib

Catalog No.
S547997
CAS No.
1265229-25-1
M.F
C20H16N6O
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoligratinib

CAS Number

1265229-25-1

Product Name

Zoligratinib

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Debio-1347; Debio 1347; Debio1347; CH5183284; CH 5183284; CH-5183284; FF284; FF-284; FF 284.

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N

The exact mass of the compound Debio-1347 is 356.13856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib is a highly selective, ATP-competitive, small molecule inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1] [2]. Its mechanism can be broken down as follows:

  • Target Inhibition: It binds to and inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking FGFR-mediated signal transduction pathways [3].
  • Downstream Effects: This inhibition suppresses tumor cell proliferation and can lead to cell death in cancer cells that are dependent on FGFR signaling for growth and survival [3].
  • Selectivity Profile: It demonstrates greater potency against FGFR1-3 compared to FGFR4, and its design aims to minimize off-target effects on other kinases like VEGFR, potentially avoiding side effects associated with broader kinase inhibition [4] [5].

The following diagram illustrates how this compound exerts its antitumor effects by blocking the FGFR signaling pathway:

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) FGFR->Downstream Activates This compound This compound This compound->FGFR Inhibits CellularEffects Cellular Processes (Proliferation, Survival) Downstream->CellularEffects AntitumorEffect Antitumor Effect CellularEffects->AntitumorEffect Promotes

This compound inhibits FGFR activation, blocking downstream signaling and tumor growth.

Quantitative Pharmacological Data

The selectivity and potency of this compound are quantified by its half-maximal inhibitory concentration (IC50) values for different FGFR targets.

Target IC50 (nM)
FGFR1 9.3 nM [4] [5]
FGFR2 7.6 nM [4] [5]
FGFR3 22 nM [4] [5]
FGFR4 290 nM [4] [5]

Key Experimental Protocols

The characterization of this compound involved standard preclinical assays to evaluate its enzymatic inhibition and cellular anti-proliferative activity.

  • Kinase Assay (Enzymatic Inhibition): The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay measuring the incorporation of 33Pi. For other kinases like FGFR2, FGFR3, and KDR, activities were determined by homogeneous time-resolved fluorescence (HTRF) assays. Time-resolved fluorescence was measured with a microplate reader [4].
  • Cell-Based Assay (Antiproliferative Activity): The compound was tested across a panel of 327 human tumor cell lines. Cells were incubated with varying concentrations of this compound for 4 days. Cell viability was then measured using a Cell Counting Kit-8 (CCK-8), and absorbance at 450 nm was read with a microplate reader. IC50 values were calculated based on the percentage of growth inhibition compared to untreated control cells [4].
  • In Vivo Efficacy Studies: this compound was administered orally at a dose of 100 mg/kg/day to mice bearing xenograft tumors derived from human cancers with specific FGFR alterations (e.g., KG1, SNU-16). Tumor growth was monitored to assess the compound's antitumor activity in vivo [4].

Clinical Trial Evidence and Status

While early-phase trials showed some promise, recent phase II results have halted the drug's development for one of its key indications.

  • Phase I Results (NCT01948297): A first-in-human study in patients with advanced solid tumors harboring FGFR1-3 alterations established 80 mg once daily as a tolerable dose. Hyperphosphatemia was the most common treatment-related adverse event. Among evaluable patients, partial responses were observed in several cancer types, including cholangiocarcinoma and breast cancer [1].
  • Phase II FUZE Trial (NCT03834220): This basket trial evaluated this compound in patients with advanced, FGFR fusion-positive solid tumors. The trial was terminated early after an unplanned review showed lower-than-predicted efficacy. The objective response rate was 5% (3 of 58 evaluable patients achieved a partial response). The study concluded that the efficacy did not support further clinical development in this setting, despite manageable toxicity [2].

Challenges and Future Directions

The journey of this compound illustrates the challenges in targeting FGFR pathways. Despite a strong scientific rationale and promising early data, the phase II FUZE trial demonstrated that efficacy in a broad population of patients with FGFR fusions was limited [2]. This highlights the complexity of FGFR-driven tumorigenesis and the need for better patient stratification biomarkers. Research continues with other FGFR inhibitors, and insights from this compound's development will inform future drug discovery efforts in this class [6].

References

Comprehensive Technical Guide: Zoligratinib (CH5183284) - An FGFR Inhibitor for Precision Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Zoligratinib (development codes: CH5183284, DEBIO-1347, FF-284) represents a selective, ATP-competitive small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. This orally bioavailable therapeutic agent has emerged as a promising targeted therapy for cancers harboring specific FGFR genetic alterations, particularly in cholangiocarcinoma and other solid tumors with FGFR pathway dependencies. The compound demonstrates a favorable selectivity profile with potent activity against FGFR1, FGFR2, and FGFR3 while showing significantly reduced potency against FGFR4 and other tyrosine kinases, positioning it as a valuable tool for precision oncology approaches targeting FGFR-driven malignancies [1] [2] [3].

The development of this compound addresses the critical clinical need for effective targeted therapies in molecularly defined cancer subsets. FGFR alterations, including fusions, amplifications, and mutations, occur in approximately 5-10% of various solid tumors, creating oncogenic dependencies that can be therapeutically exploited. Unlike multi-kinase inhibitors with off-target toxicities, this compound's design focuses on specific FGFR blockade while minimizing activity against unrelated kinases like VEGFR, potentially reducing class-specific adverse effects such as hypertension and proteinuria commonly associated with broader-spectrum inhibitors [3] [4] [5].

Mechanism of Action and Signaling Pathway

Molecular Mechanism of FGFR Inhibition

This compound functions as a selective ATP-competitive inhibitor that binds to the ATP-binding pocket of FGFR1-3, effectively blocking receptor autophosphorylation and subsequent downstream signaling cascade activation. The compound exhibits differential potency across the FGFR family, with highest affinity for FGFR2 (IC₅₀ 7.6 nM), followed by FGFR1 (IC₅₀ 9.3 nM) and FGFR3 (IC₅₀ 22 nM), while demonstrating significantly reduced activity against FGFR4 (IC₅₀ 290 nM) [1] [3]. This selectivity profile is strategically important as FGFR2 represents the most frequently altered family member in solid tumors, particularly in intrahepatic cholangiocarcinoma where FGFR2 fusions occur in 10-15% of cases [4] [5].

At the structural level, this compound's molecular design enables specific interactions with key residues in the FGFR kinase domain, including M535 in FGFR1. This interaction pattern differs from its engagement with structurally similar kinases like KDR (VEGFR2), where interaction with L889 is less favorable, explaining the compound's exceptional selectivity for FGFR family members over VEGFR and other kinases. This selective binding profile potentially translates to reduced off-target toxicities in clinical applications while maintaining potent suppression of oncogenic FGFR signaling [1].

FGFR Signaling Pathway and Inhibitor Action

The diagram below illustrates the FGFR signaling pathway and this compound's mechanism of action:

G FGF FGF FGFR FGFR FGF->FGFR Binding Dimerization Dimerization FGFR->Dimerization Activation Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Autophosphorylation->Downstream PLCγ/STAT RAS/MAPK PI3K/AKT CellularEffects CellularEffects Downstream->CellularEffects Proliferation Survival Migration This compound This compound This compound->FGFR Competitive Inhibition

FGFR Signaling and Inhibitor Mechanism: this compound blocks ATP-binding, preventing pathway activation.

The FGFR signaling cascade initiates when FGF ligands bind to FGFR receptors, inducing receptor dimerization and trans-autophosphorylation of intracellular tyrosine residues. This activated receptor complex then recruits and phosphorylates downstream adaptor proteins including FRS2, PLCγ, and STATs, ultimately activating three major pro-survival pathways: RAS-MAPK (proliferation), PI3K-AKT (survival), and PLCγ-PKC (migration/invasion) [5]. In FGFR-altered cancers, genetic changes such as gene fusions, amplifications, or mutations lead to constitutive FGFR activation independent of ligand binding, creating oncogene addiction. This compound exerts its antitumor effects by competing with ATP binding in the kinase domain, thereby blocking this constitutive signaling and inducing growth arrest and apoptosis in dependent cancer cells [1] [3] [4].

Quantitative Activity Profile

Kinase Inhibition Profile

This compound demonstrates a distinct potency pattern across the FGFR kinase family, with nanomolar activity against FGFR1-3 and significantly lower affinity for FGFR4. The following table summarizes the comprehensive kinase inhibition profile of this compound:

Table 1: Quantitative Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Assay Type Cellular Context References
FGFR1 9.3 Cell-free biochemical assay DMS114 (FGFR1-amplified) [1] [3]
FGFR2 7.6 Cell-free biochemical assay SNU-16 (FGFR2-amplified) [1] [3]
FGFR3 22 Cell-free biochemical assay KMS11 (FGFR3-mutated) [1] [3]
FGFR4 290 Cell-free biochemical assay HepG2 (FGFR4-dependent) [1] [3]
VEGF-dependent proliferation 780 Cellular proliferation assay HUVEC cells [1]
FGF-dependent proliferation 29 Cellular proliferation assay BaF3 transfected cells [1]

The differential potency across FGFR family members reflects structural variations in their ATP-binding pockets that this compound exploits for selectivity. Particularly noteworthy is the >10-fold selectivity for FGFR2 over FGFR4, which may contribute to a more favorable therapeutic window by sparing FGFR4-mediated physiological functions in normal tissues. The cellular activity further confirms this selectivity, with this compound inhibiting FGF-dependent proliferation at low nanomolar concentrations (29 nM) while requiring substantially higher concentrations (780 nM) to block VEGF-driven proliferation, demonstrating its specificity for FGFR signaling over VEGFR pathways [1] [3].

Cellular Antiproliferative Activity

This compound demonstrates selective antiproliferative effects in cancer cell lines harboring FGFR genetic alterations while showing minimal activity in cell lines without such alterations. The following table compiles key cellular efficacy data:

Table 2: Cellular Antiproliferative Activity of this compound

Cell Line Cancer Type FGFR Alteration IC₅₀ (nM) Assay Details References
SNU-16 Gastric cancer FGFR2 amplification 17 4-day incubation, CCK8 assay [1] [3]
KMS11 Multiple myeloma FGFR3 Y373C mutation, t(4;14) translocation 8.24 72-hour incubation, Alamar Blue assay [1]
HCT-116 Colorectal cancer None (FGFR-independent) 5900 4-day incubation, CCK8 assay [1] [3]
327-cell line panel Pan-cancer Various FGFR alterations Variable response 4-day incubation, CCK8 assay [3]

The differential sensitivity between FGFR-altered models (SNU-16, KMS11) and FGFR-independent models (HCT-116) underscores the concept of oncogene addiction and validates this compound's mechanism-based activity. The high nanomolar IC₅₀ in HCT-116 cells (5.9 μM) demonstrates minimal off-target cytotoxicity at clinically achievable concentrations. In comprehensive profiling across 327 human tumor cell lines, this compound specifically inhibited proliferation in lines with FGFR alterations while sparing those without, confirming its dependency-targeted mechanism [1] [3].

Preclinical Efficacy and Pharmacological Characterization

In Vivo Antitumor Efficacy

This compound has demonstrated potent dose-dependent antitumor activity across multiple patient-derived xenograft (PDX) models representing various FGFR-altered cancers. The following table summarizes key in vivo efficacy findings:

Table 3: In Vivo Efficacy of this compound in FGFR-Altered Xenograft Models

Xenograft Model Cancer Type FGFR Alteration Dosing Regimen Treatment Outcome References
KG1 Leukemia FGFR1OP-FGFR1 fusion 30-100 mg/kg/day, oral Dose-dependent regression (TGI=106-147%) [1] [3]
SNU-16 Gastric cancer FGFR2 amplification 100 mg/kg/day, oral Significant tumor growth inhibition [1] [3]
MFE-280 Endometrial cancer FGFR2 S252W mutation 100 mg/kg/day, oral Significant tumor growth inhibition [1] [3]
UM-UC-14 Bladder cancer FGFR3 S249C mutation 100 mg/kg/day, oral Significant tumor growth inhibition [1] [3]
RT112/84 Bladder cancer FGFR3-TACC3 fusion 100 mg/kg/day, oral Significant tumor growth inhibition [1] [3]

The consistent antitumor efficacy across diverse FGFR alteration types (fusions, amplifications, and mutations) and cancer lineages demonstrates the broad applicability of this compound for FGFR-driven malignancies. Notably, treatment with 100 mg/kg/day resulted in tumor regression (TGI=147%) in the KG1 leukemia model without apparent body weight loss, indicating a favorable therapeutic window. The oral bioavailability of this compound facilitates continuous target coverage, which is particularly important for targeting oncogene-addicted cancers where sustained pathway suppression is required for maximal therapeutic effect [1] [3].

Activity Against Resistance Mutations

A distinctive feature of this compound is its ability to inhibit certain FGFR2 gatekeeper mutations that confer resistance to other FGFR inhibitors. Specifically, the FGFR2 V564F gatekeeper mutation, which causes resistance to multiple FGFR inhibitors, remains sensitive to this compound inhibition in biochemical and cellular assays [3]. This property positions this compound as a potential therapeutic option for certain cases of acquired resistance to first-generation FGFR inhibitors and highlights the importance of structural differences in inhibitor binding interactions within the ATP pocket compared to other FGFR-targeted agents.

The differential activity against resistance mutations becomes particularly relevant in the context of treatment sequencing strategies for FGFR-driven cancers. With the emergence of irreversible covalent FGFR inhibitors like futibatinib that target the conserved P-loop cysteine (C492), the resistance landscape continues to evolve. Research shows that this compound maintains activity against some mutations that emerge following covalent inhibitor treatment, suggesting potential utility in specific resistance contexts [4].

Clinical Development and Trial Status

Clinical Trial Landscape

This compound has progressed through several clinical trials evaluating its safety and efficacy in molecularly selected cancer populations. The following table summarizes the key clinical trials:

Table 4: Clinical Development of this compound

Clinical Trial Identifier Phase Patient Population Intervention Status Key Findings/Objectives References
NCT01948297 Phase 1 Advanced solid tumours with FGFR alterations This compound monotherapy Terminated (Results published 2019) Establish safety, MTD, and preliminary efficacy [2]
NCT03344536 Phase 1/2 FGFR-amplified, ER+ metastatic breast cancer This compound + Fulvestrant Unknown Evaluate combination therapy [2]
NCT03834220 Phase 2 Solid Tumors This compound monotherapy Terminated Biomarker-driven efficacy [3]

The Phase 1 NCT01948297 trial established the safety profile and recommended Phase 2 dose for this compound in patients with advanced solid tumors harboring FGFR alterations. While comprehensive results from this trial have not been fully detailed in the available literature, the progression to extension phases and subsequent clinical trials indicates acceptable tolerability and preliminary signals of efficacy [2]. The Phase 1/2 NCT03344536 trial explores this compound in combination with fulvestrant for hormone receptor-positive, FGFR-amplified metastatic breast cancer, representing a rational combination approach targeting concurrent dependency pathways [2].

Resistance Mechanisms and Limitations

Despite promising initial responses, acquired resistance typically emerges within one year of FGFR inhibitor therapy, limiting long-term clinical benefit. The resistance landscape for FGFR inhibitors like this compound is characterized primarily by secondary mutations in the FGFR2 kinase domain that impair drug binding. Analysis of circulating tumor DNA from patients with acquired resistance revealed that approximately 60% of patients (49/82) developed one or more secondary FGFR2 kinase domain mutations, with N550 molecular brake mutations (63% of mutations) and V565 gatekeeper mutations (47% of mutations) being most prevalent [4].

The diagram below illustrates common resistance mechanisms to FGFR inhibitors:

G This compound This compound FGFR2_KD FGFR2 Kinase Domain This compound->FGFR2_KD Inhibition SecondaryMutations Secondary Mutations SecondaryMutations->FGFR2_KD Alters Binding Resistance Clinical Resistance SecondaryMutations->Resistance Bypass Bypass Signaling Activation Bypass->Resistance Pharmaco Pharmacokinetic Escapes Pharmaco->Resistance

FGFR Inhibitor Resistance: Secondary mutations and bypass signaling limit long-term efficacy.

The emergence of these on-target resistance mutations creates a therapeutic challenge that has spurred the development of next-generation FGFR inhibitors with alternative binding modes. Interestingly, mutations affecting the FGFR2 C492 cysteine residue targeted by covalent irreversible inhibitors like futibatinib are relatively rare (occurring in only 1 of 42 futibatinib-treated patients), potentially due to impaired kinase function when this residue is altered [4]. This observation suggests that covalent FGFR inhibitors might represent a promising approach to overcome certain resistance mechanisms that emerge under selective pressure from this compound and other reversible inhibitors.

Experimental Protocols and Methodologies

Kinase Assay Protocols

Protein Kinase Assay for FGFR1 Inhibition The inhibitory activity of this compound against FGFR1 is quantitatively evaluated using a radiometric filter-binding assay that measures the incorporation of ³³Pi into substrates. The protocol involves incubating purified FGFR1 kinase domain with ATP (including [γ-³³P]ATP) and appropriate substrate peptides in the presence of varying this compound concentrations. Reactions are terminated by adding trichloroacetic acid, and the precipitated radioactive phosphoproteins are captured on filter membranes. Radioactivity is quantified using a microplate scintillation counter, and IC₅₀ values are calculated from dose-response curves [3].

For broader kinase selectivity profiling, homogeneous time-resolved fluorescence (HTRF) assays are employed for kinases including LCK, EGFR, KIT, MET, SRC, BRK, FGFR2, Flt3, LTK, INSR, YES, ABL, EPHA2, ZAP70, Fyn, IGF1R, KDR, and PDGFR. These assays utilize LANCE Eu-W1024 labeled anti-phosphotyrosine PT66 antibody for detection, with time-resolved fluorescence measured using an EnVision HTS microplate reader. Additional kinases (Aurora A, Akt1/PKBα, PKA, Cdk1/cyclin B, Cdk2/cyclin A, PKCα, PKCβ1, and PKCβ2) are evaluated using the IMAP FP Screening Express Progressive Binding System based on fluorescence polarization [3].

Cellular Antiproliferative Assays

Cell Viability and Proliferation Assessment The antiproliferative activity of this compound is determined using Cell Counting Kit-8 (CCK-8) assays across panels of human tumor cell lines. The standardized protocol involves:

  • Seeding cells in 96-well plates at optimized densities
  • Adding this compound across a concentration range (0.076 to 10,000 nM)
  • Incubating for 4 days at 37°C in a humidified CO₂ incubator
  • Adding CCK-8 solution and incubating for additional hours
  • Measuring absorbance at 450 nm using a microplate reader
  • Calculating antiproliferative activity as (1 − T/C) × 100%, where T and C represent absorbance of treated and untreated control cells, respectively
  • Determining IC₅₀ values using non-linear regression in software such as Microsoft Excel or GraphPad Prism [3]

For functional signaling assessment, Western blot analysis is performed to measure phosphorylation of key downstream effectors including pERK, pAKT, and DUSP6, as well as direct FGFR autophosphorylation (pY-FGFR). These analyses validate target engagement and pathway modulation in cellular models following this compound treatment [3].

In Vivo Efficacy Studies

Xenograft Model Development and Dosing The in vivo efficacy of this compound is evaluated in mouse xenograft models established from FGFR-altered cancer cell lines or patient-derived materials:

  • Immunodeficient mice (typically nude or NSG strains) are subcutaneously implanted with cancer cells or tumor fragments
  • When tumors reach approximately 100-200 mm³, mice are randomized into treatment groups
  • This compound is administered orally at predetermined doses (typically 30-100 mg/kg/day) via gavage
  • Control groups receive vehicle alone
  • Tumor dimensions and body weights are measured 2-3 times weekly
  • Tumor volumes are calculated using the formula: (length × width²)/2
  • Tumor Growth Inhibition (TGI) is calculated as: [1 − (Tumor volumetreated/Tumor volumecontrol)] × 100%
  • Statistical analyses compare treatment groups to controls using appropriate tests (e.g., t-tests, ANOVA) [1] [3]

The experimental workflow for comprehensive drug evaluation is illustrated below:

G Start Start Biochemical Biochemical Start->Biochemical Kinase Assays Cellular Cellular Biochemical->Cellular IC₅₀ Determination InVivo InVivo Cellular->InVivo Xenograft Models Analysis Analysis InVivo->Analysis Efficacy Metrics

Drug Evaluation Workflow: Progressive testing from biochemical to in vivo models.

Conclusion and Future Perspectives

This compound represents a valuable therapeutic asset in the growing arsenal of molecularly targeted agents for FGFR-driven cancers. Its well-characterized selectivity profile, demonstrated preclinical efficacy across multiple FGFR alteration types, and potential activity against certain resistance mutations position it as a rational treatment option for appropriately selected patients. However, as with other targeted therapies in oncogene-addicted cancers, the challenge of acquired resistance remains a significant barrier to durable responses.

Future development directions for this compound and next-generation FGFR inhibitors include:

  • Rational combination strategies with other pathway-targeted agents or immunotherapies to delay or prevent resistance
  • Biomarker-driven patient selection beyond simple FGFR alteration detection to include predictive factors for specific inhibitor classes
  • Sequencing strategies that leverage the distinct resistance profiles of reversible versus irreversible FGFR inhibitors
  • Structural optimization to develop compounds that maintain activity against common resistance mutations while preserving favorable safety profiles

References

Zoligratinib FGFR1 FGFR2 FGFR3 IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Core Inhibitory Profile of Zoligratinib

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different FGFR isoforms, which measure its potency in enzymatic assays [1].

FGFR Isoform IC50 (nM)
FGFR1 9.3 nM
FGFR2 7.6 nM
FGFR3 22 nM
FGFR4 290 nM

This data shows this compound has high selectivity for FGFR1, FGFR2, and FGFR3 over FGFR4 [1] [2]. The search results also confirm that this profile classifies this compound as a pan-FGFR inhibitor, though with significantly reduced activity against FGFR4 [2].

Key Experimental Methodologies

The IC50 values and cellular activity data are typically generated through standardized experimental protocols. Here are the details of key methodologies cited in the context of this compound (also referred to as CH5183284 or Debio 1347 in research literature).

  • Kinase Assay (Enzyme Inhibition): The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay that measures the incorporation of 33Pi. For a broader panel of kinases, including other FGFRs, phosphorylation activities were often determined by homogeneous time-resolved fluorescence (HTRF) assays or fluorescence polarization (FP) assays. In these experiments, the enzymatic activity is measured with varying concentrations of this compound to generate dose-response curves and calculate the IC50 values [1].
  • Cell-Based Antiproliferative Research: The effect of this compound on cancer cell proliferation is measured using cell viability assays. Cell lines with specific FGFR alterations (e.g., DMS114 with FGFR1 amplification, SNU-16 with FGFR2 amplification, KMS11) are treated with a range of this compound concentrations (e.g., 0.076 to 10,000 nM) for a set period (e.g., 4 days). Cell viability is then assessed using reagents like Cell Counting Kit-8 (CCK-8), and absorbance is measured to calculate the percentage of growth inhibition and the IC50 value [1].
  • Mechanism of Action in Cells: To confirm that the antiproliferative effect is due to on-target FGFR inhibition, immunoblotting analyses are performed. In the mentioned cell lines, treatment with this compound (at concentrations of 100 to 300 nM) was shown to prevent the autophosphorylation of FGFR1, FGFR2, and FGFR3, which is a key step in the activation of their signaling pathways [1].

FGFR Signaling and Inhibitor Mechanism

The following diagram illustrates the basic FGFR signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like this compound.

G FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binding Signaling Downstream Signaling (PI3K-AKT, RAS-MAPK) FGFR->Signaling Activation TKI TKI (e.g., this compound) TKI->FGFR Inhibition Effect Cellular Effects (Proliferation, Survival) Signaling->Effect

This simplified pathway shows how FGFR activation leads to downstream signaling. TKIs like this compound bind to the kinase domain of the receptor, competing with ATP and preventing the signal transduction that drives cancer cell proliferation and survival [3] [4].

Research Context for FGFR Inhibitors

  • Relevance of FGFR Alterations: Genomic alterations in FGFRs, including gene amplifications, activating mutations, and gene fusions, are oncogenic drivers across a wide range of cancers. For example, FGFR1 amplifications are found in breast and squamous-cell lung cancer, and FGFR2 fusions and mutations are common in intrahepatic cholangiocarcinoma and endometrial cancer, respectively [3].
  • Focus of Current Research: A significant challenge in the field is the functional characterization of the many low-frequency FGFR mutations, often classified as Variants of Unknown Significance (VUS). Recent studies focus on identifying which of these VUS, particularly those outside the well-known kinase domain, are true activating drivers and remain targetable by existing FGFR inhibitors like this compound [4].

References

Zoligratinib in vitro research studies

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Profile of Zoligratinib

The table below summarizes key quantitative data from in vitro studies.

Parameter Value Experimental Context
IC50 (FGFR1) 9.3 nM Cell-free assay [1]
IC50 (FGFR2) 7.6 nM Cell-free assay [1]
IC50 (FGFR3) 22 nM Cell-free assay [1]
IC50 (FGFR4) 290 nM Cell-free assay [1]
Cellular Activity (pERK IC50) ~100-300 nM Inhibition of FGFR autophosphorylation in DMS114 (FGFR1), SNU-16 (FGFR2), KMS11 (FGFR3) lines [1]
Antiproliferative Activity (IC50) Varied across 327-cell line panel 4-day incubation; selective activity in lines with FGFR alterations [1]
Activity vs. Gatekeeper Mutant Retains activity Against FGFR2 V564F mutation [1]

Experimental Protocols for In Vitro Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies cited in the literature.

Kinase Assay (Biochemical)
  • Purpose: To measure the direct inhibitory effect of this compound on the kinase activity of purified FGFR proteins.
  • Method Details:
    • FGFR1 Inhibition: A radiometric filter assay is used. The incorporation of ( ^{33}Pi ) into a substrate is measured with a microplate scintillation counter to determine remaining kinase activity [1].
    • Other Kinases (Selectivity Profiling): The phosphorylation activities of other kinases (e.g., LCK, EGFR, KIT) on substrate peptides are determined by a homogeneous time-resolved fluorescence (HTRF) assay using a LANCE Eu-W1024 labeled anti-phosphotyrosine antibody. Time-resolved fluorescence is measured with an EnVision HTS microplate reader [1].
Cell-Based Antiproliferative Assay
  • Purpose: To determine the effect of this compound on the viability of cancer cell lines.
  • Method Details:
    • Cell Lines: A broad panel of 327 human tumor cell lines, including models with FGFR genetic alterations (e.g., amplifications, mutations, fusions) [1].
    • Procedure: Cells are seeded in 96-well plates and exposed to a concentration range of this compound (0.076 to 10,000 nM) for 4 days.
    • Viability Measurement: After incubation, a Cell Counting Kit-8 (CCK-8) solution is added. After further incubation, the absorbance at 450 nm is measured with a microplate reader.
    • Data Analysis: Antiproliferative activity is calculated as ((1 − T/C) \times 100 (%)), where T and C represent the absorbance of drug-treated and untreated control cells, respectively. The IC50 values are calculated from the dose-response curve [1].

Signaling Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the core concepts of this compound's mechanism and its in vitro testing.

G This compound inhibits FGFR signaling, blocking downstream pathways that drive cell proliferation and survival. FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binding PLCG PLCγ → PKC FGFR->PLCG Activate FRS2 FRS2 → GRB2/SOS FGFR->FRS2 Activate STAT STAT FGFR->STAT Activate PI3K PI3K FGFR->PI3K Activate Zol This compound Zol->FGFR Inhibits RAS RAS FRS2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Proliferation Survival ERK->Prolif STAT->Prolif AKT AKT PI3K->AKT AKT->Prolif

This compound mechanism of action diagram.

G Key steps for in vitro cell-based profiling of this compound. Start Select Cancer Cell Lines A Plate Cells (96-well plate) Start->A B Add this compound (Dose Range: 0.076-10,000 nM) A->B C Incubate for 4 Days B->C D Add Viability Reagent (e.g., CCK-8) C->D E Measure Absorbance (450 nm) D->E F Calculate IC50 via Dose-Response Curve E->F

In vitro cell assay workflow.

Research Context and Notes

  • Clinical Status: According to the provided data, this compound has been evaluated in clinical trials (Phase 1 and Phase 2), but development appears to have been terminated [1]. Much of the available research focuses on earlier-generation FGFR inhibitors.
  • Overcoming Resistance: A key preclinical finding is that this compound can inhibit the FGFR2 V564F gatekeeper mutation, which is a common mechanism of resistance to other FGFR inhibitors [2] [1]. This highlights its potential as a tool for studying resistance.

References

Available Structural Information on Zoligratinib

Author: Smolecule Technical Support Team. Date: February 2026

While the specific hydrogen bond profile is not published, recent studies confirm key structural aspects of Zoligratinib and its binding to the FGFR2 target.

Aspect Description
Therapeutic Target Fibroblast Growth Factor Receptor 2 (FGFR2) [1].
Clinical Relevance A known FGFR2 inhibitor used as a reference control in drug discovery studies [1] [2].
Structural Data Co-crystallized structure of FGFR2 is available (PDB ID: 6LVK), which can be used for interaction analysis [1].
Binding Confirmation Interacts with residues in the FGFR2 binding pocket; binding pose is consistent with other active inhibitors [1].

Experimental Protocol for Hydrogen Bond Analysis

The following workflow outlines the standard methodology used by researchers to determine hydrogen bonding in protein-ligand complexes, which you can apply to this compound.

G Start Start: Obtain 3D Structure A Load PDB File (PDB ID: 6LVK) Start->A B Prepare Structures (Add Hydrogens, Assign Bond Orders) A->B C Identify Binding Site B->C D Analyze Interactions (Run HBond Analysis Tool) C->D E Classify and Count H-Bond Donors & Acceptors D->E End Result: Quantitative H-Bond Profile E->End

Experimental workflow for H-bond analysis

Obtain the 3D Structural Complex
  • Data Source: Download the atomic coordinates of the FGFR2 protein in complex with a ligand from the Protein Data Bank (PDB). The structure 6LVK is a suitable wild-type FGFR2 crystal structure [1].
  • Software: Use molecular visualization software like PyMOL [1] or Chimera [2].
Prepare the Structures
  • Protein Preparation: Remove water molecules and any non-essential co-factors. Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures [2].
  • Ligand Preparation: Isolate the this compound molecule from the complex. Ensure its bond orders and protonation states are correct for physiological pH.
Identify the Binding Site
  • Visually inspect the protein-ligand complex to locate the binding pocket where this compound is situated [1].
Perform Hydrogen Bond Analysis
  • Tools: Use specialized software to detect hydrogen bonds:
    • HBPLUS [3] [4]: A classic tool for determining hydrogen bonds in protein structures.
    • LigPlot+ [1]: Generates 2D diagrams of protein-ligand interactions, clearly highlighting hydrogen bonds.
    • Discovery Studio Visualizer [1]: Provides detailed interaction analysis and profiling.
  • Parameters: Standard geometric criteria are used [3]:
    • Distance: The distance between the donor (D) and acceptor (A) atoms (D-A) is typically less than 3.3 Å.
    • Angle: The angle formed by the hydrogen donor, hydrogen atom, and acceptor (D-H-A) should be greater than 120°.
Classify and Count
  • Acceptors: Count all oxygen and nitrogen atoms in this compound that receive a hydrogen bond from a protein donor.
  • Donors: Count all N-H and O-H groups in this compound that donate a hydrogen bond to a protein acceptor.

Tools for Visualization and Advanced Analysis

For a deeper graph theory-based analysis of the entire hydrogen bond network, you can use the following tools:

Tool Function Input Output
HBNG [3] [4] Generates 2D directed graphs of H-bond networks. H-bond list from HBPLUS, HBAT, or STRIDE. DOT language script for Graphviz.
Graphviz [3] [5] Open-source software for visualizing graphs described in DOT language. DOT script file. 2D diagram (PNG, SVG, etc.).

The DOT script below provides a template for visualizing a hydrogen bond network, which can be adapted using data from HBNG.

G Donor_Res1 Protein Residue Acceptor_Lig Ligand Acceptor Donor_Res1->Acceptor_Lig H-Bond Donor_Lig Ligand Donor Acceptor_Res2 Protein Residue Donor_Lig->Acceptor_Res2 H-Bond

Template for a protein-ligand H-bond network

How to Proceed Without Published Data

Since the exact numbers are not publicly available, you have two practical options:

  • Conduct the Analysis Yourself: Follow the experimental protocol above using the PDB structure 6LVK and the listed software tools. This will give you the primary data you are looking for.
  • Consult Specialized Databases: Access commercial or specialized structural bioinformatics databases that may contain pre-computed interaction profiles for known drugs.

References

Zoligratinib IUPHAR BPS ligand guide

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Data

The selectivity and potency of Zoligratinib are quantified by its half-maximal inhibitory concentration (IC₅₀) against different FGFR isoforms, as shown in the table below.

Target IC₅₀ Value Experimental Context
FGFR1 9.2 - 9.3 nM Cell-free assay [1] [2]
FGFR2 7.6 nM Cell-free assay [1] [2]
FGFR3 22 nM Cell-free assay [1] [2]
FGFR4 290 nM Cell-free assay [1] [2]
PDGFRβ 560 nM Cell-free assay [1]

Experimental Protocols & Key Findings

The activity of this compound has been characterized through specific biochemical and cell-based assays.

  • Kinase Assay (Biochemical Activity): The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay that measures the incorporation of ³³Pi. For a panel of other kinases (including LCK, EGFR, KIT, etc.), activity was determined by a homogeneous time-resolved fluorescence (HTRF) assay using an anti-phosphotyrosine antibody. Fluorescence was measured with a microplate reader [2].
  • Cell Research (Cellular Activity): Antiproliferative activity was tested across 327 human tumor cell lines. Cells were treated with varying concentrations of this compound for 4 days. Cell viability was then measured using a Cell Counting Kit-8, and absorbance was read at 450 nm. IC₅₀ values were calculated from the dose-response curves [2]. The compound showed selective antiproliferation in cancer cell lines with FGFR genetic alterations (amplifications or mutations) and was also effective against a specific gatekeeper mutation (FGFR2 V564F) that causes resistance to other FGFR inhibitors [2].

Signaling Pathway and Drug Discovery Workflow

The following diagrams illustrate the role of FGFR in cancer signaling and the research process behind this compound.

zoligratinib_mechanism cluster_inhibitor This compound Inhibition Point FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Activates Signaling Signaling Dimerization->Signaling Triggers Proliferation Proliferation Signaling->Proliferation Promotes Cell Growth This compound This compound This compound->FGFR Blocks ATP Binding

Diagram 1: this compound inhibits FGFR signaling to block cancer cell proliferation.

discovery_workflow Target Target Screening Virtual Screening & Molecular Docking Target->Screening Optimization Lead Optimization (Potency, Selectivity, Oral Availability) Screening->Optimization Validation Preclinical Validation Optimization->Validation Clinical Clinical Trials (Phase 1/2) Validation->Clinical InSilico InSilico InSilico->Screening  Library InVitro InVitro InVitro->Optimization  Cell Assays InVivo InVivo InVivo->Validation  Animal Models

Diagram 2: The structure-based drug discovery workflow for this compound.

Conclusion

This compound represents a next-generation FGFR inhibitor with a distinct profile. Its high selectivity for FGFR1-3 over FGFR4, its ability to overcome the V564F gatekeeper mutation, and its oral availability make it a notable candidate in the targeted therapy landscape for cancers driven by FGFR alterations [3] [2]. Its ongoing clinical development will be key to determining its ultimate therapeutic utility.

References

Zoligratinib Bioactivity & Physicochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib (also known as DEBIO-1347 and CH5183284) is an investigational, orally available, small-molecule inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2]. Its core mechanism of action is as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the FGFR tyrosine kinase domain, thereby blocking receptor activation and subsequent downstream signaling [1] [2].

The table below summarizes its key characteristics:

Property Description
IUPAC Name Information not available in search results
Molecular Weight 356.14 g/mol [1] [2]
SMILES Cc1nc2c([nH]1)cc(cc2)n1ncc(c1N)C(=O)c1cc2c([nH]1)cccc2 [1] [2]
XLogP 3.44 [1] [2]
Hydrogen Bond Donors 3 [1] [2]
Hydrogen Bond Acceptors 4 [1] [2]
Topological Polar Surface Area 104.86 Ų [1] [2]
Lipinski's Rule of Five Zero rules broken [1] [2]
Mechanism of Action ATP-competitive, selective FGFR1/2/3 inhibitor [1] [2]

FGFR Signaling Pathway & Inhibitor Mechanism

To understand the context of this compound's bioactivity, the following diagram illustrates the FGFR signaling pathway it inhibits. Dysregulation of this pathway, through mutations, fusions, or amplifications, is a key driver in various cancers [3] [4] [5].

fgfr_pathway FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binding PLCg PLCγ FGFR->PLCg Phosphorylation FRS2 FRS2α FGFR->FRS2 Phosphorylation STAT STAT FGFR->STAT PI3K PI3K PLCg->PI3K Indirect GRB2 GRB2/SOS FRS2->GRB2 RAS RAS GRB2->RAS MAPK MAPK RAS->MAPK Outcomes Proliferation Survival Differentiation MAPK->Outcomes AKT AKT PI3K->AKT AKT->Outcomes STAT->Outcomes This compound This compound This compound->FGFR Inhibits

FGFR signaling pathway and this compound inhibition. Upon FGF ligand binding, FGFR dimerizes and autophosphorylates, activating multiple downstream pathways including MAPK, PI3K/AKT, and STAT, which promote oncogenic processes. This compound acts as an ATP-competitive inhibitor to block this signaling cascade.

Clinical Development & Potential Applications

This compound has been evaluated in early-phase clinical trials for advanced solid tumors with FGFR alterations.

  • Clinical Trial Status: A Phase I trial (NCT01948297) in patients with advanced solid tumors harboring FGFR alterations has been completed, and results were published in 2019 [1] [2]. Furthermore, a Phase I/II trial (NCT03344536) investigated this compound in combination with fulvestrant for patients with FGFR-amplified, estrogen receptor-positive (ER+) metastatic breast cancer [1].
  • Therapeutic Context: The development of this compound exists within a growing class of FGFR-targeted therapies. Other approved FGFR inhibitors include Erdafitinib, Futibatinib, and Pemigatinib, which are used for specific FGFR-altered urothelial carcinoma and cholangiocarcinoma [3] [4]. A key differentiator among these drugs is their specificity; some are pan-FGFR inhibitors, while others, like this compound, are more selective for specific FGFR isoforms (FGFR1/2/3), which may influence their efficacy and toxicity profiles [6].
  • Research Utility: In a recent 2024 structure-based drug development study, this compound was used as a control inhibitor to benchmark the performance of a newly identified FGFR2 inhibitor candidate (PubChem CID:507883), which demonstrated higher potential inhibitory activity in computational models [7].

Research Context and Data Gaps

For a researcher, it is critical to note the following context and limitations based on the current search results:

  • Focus on Novel Variants: Recent research (2025) highlights that while FGFRs are major oncogenes, the functional impact of most point mutations outside the well-characterized kinase domain are still classified as Variants of Unknown Significance (VUS). Studies are actively working to characterize these, as they may represent a pool of new, targetable alterations [3].
  • Limited Public Experimental Data: The search results confirm this compound's mechanism and clinical progress but do not provide granular, quantitative data from preclinical assays (e.g., exact IC50 values in specific cell lines, detailed kinome selectivity profiles, or comprehensive in vivo efficacy data). This information is typically found in primary research publications.
  • Computational Benchmarking: The 2024 study suggests that this compound is a recognized and potent enough FGFR2 inhibitor to be used as a benchmark in computational drug discovery, which speaks to its established position in the field [7].

References

Zoligratinib pharmacological class synthetic organic

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Profile

Zoligratinib is a selective ATP-competitive inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1]. It works by binding to the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways (such as MAPK and AKT) that promote cell proliferation, survival, and differentiation [2]. This mechanism is particularly effective in cancer cells harboring genetic alterations in FGFR genes [2].

The following diagram illustrates the core mechanism of action of this compound and the signaling pathway it inhibits.

G FGF FGF Ligand FGFR FGFR (Dimerized) & Auto-phosphorylation FGF->FGFR Binds Downstream Downstream Signaling (MAPK, AKT pathways) FGFR->Downstream Activates CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse This compound This compound This compound->FGFR Inhibits

This compound inhibits FGFR activation and downstream signaling.

Its potency against different FGFR isoforms is quantified in the table below. A notable feature of this compound is its reported activity against the FGFR2 V564F gatekeeper mutation, which is a common mechanism of resistance to some other FGFR inhibitors [2].

Target IC₅₀ (nM) Note
FGFR1 9.3 Primary target [3] [2]
FGFR2 7.6 Primary target; also inhibits V564F mutant [3] [2]
FGFR3 22 Primary target [3] [2]
FGFR4 290 Much weaker activity [3] [2]

Preclinical Experimental Data

Preclinical studies provide evidence for the antitumor potential of this compound.

In Vitro Antiproliferative Activity

This compound demonstrated selective antiproliferative effects in human cancer cell lines with specific FGFR alterations [2]. The table below summarizes its activity in various cell models.

Cell Line Cancer Type FGFR Alteration IC₅₀ / Effect
SNU-16 Gastric FGFR2 amplification IC₅₀ = 17 nM [3]
DMS114 Lung FGFR1 amplification Prevented autophosphorylation at 100-300 nM [2]
KMS11 Multiple Myeloma FGFR3 Y373C mutation Prevented autophosphorylation at 100-300 nM [2]

A common protocol for assessing antiproliferative activity involved incubating cell lines with the compound for 4 days, followed by measuring cell viability with assays like Cell Counting Kit-8 (CCK-8) and calculating IC₅₀ values [3] [2].

In Vivo Efficacy

In xenograft mouse models, oral administration of this compound showed significant, dose-dependent antitumor activity without apparent body weight loss [3] [2]. Efficacy was observed in models with various FGFR genetic alterations [2]:

  • KG1 (leukemia, FGFR1OP-FGFR1 fusion)
  • SNU-16 (gastric cancer, FGFR2 amplification)
  • MFE-280 (endometrial cancer, FGFR2 S252W mutation)
  • RT112/84 and UM-UC-14 (bladder cancer, FGFR3 alterations)

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are summaries of key methodologies from the literature.

1. Kinase Assay to Determine IC₅₀

  • Objective: Measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified FGFR kinases.
  • Method Summary: The inhibitory activity against FGFR1 can be evaluated using a radiometric filter assay by measuring the incorporation of ³³Pi. For other kinases, a homogeneous time-resolved fluorescence (HTRF) assay with a labeled anti-phosphotyrosine antibody is used. Reactions are typically measured using a microplate scintillation counter or a microplate reader [2] [4].
  • Key Output: Dose-response curves and IC₅₀ values.

2. Cell-Based Antiproliferative Assay

  • Objective: Evaluate the compound's ability to inhibit the growth of cancer cell lines.
  • Method Summary:
    • Seed various human tumor cell lines in 96-well plates.
    • Add a concentration gradient of this compound (e.g., 0.076 to 10,000 nM).
    • Incubate for 4 days at 37°C.
    • Add a cell viability reagent like CCK-8.
    • Measure absorbance at 450 nm after further incubation.
    • Calculate antiproliferative activity as (1 − T/C) × 100%, where T and C are the absorbance of treated and control cells, respectively. Calculate IC₅₀ values using appropriate software [2] [4].

3. Western Blot Analysis of Target Engagement

  • Objective: Confirm the inhibition of FGFR autophosphorylation and downstream signaling pathways in cells.
  • Method Summary:
    • Treat cells (e.g., DMS114, SNU-16) with this compound at relevant concentrations (e.g., 100-300 nM).
    • Lyse cells and extract proteins.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific antibodies against phospho-FGFR, phospho-ERK, total ERK, and other pathway markers [2].
    • Visualize using a detection system to confirm reduced phosphorylation.

Current Status in Drug Development

It is important to note that the development status of this compound appears to be limited. While it showed promise in preclinical studies, its clinical development may not have advanced significantly. Key clinical trials listed for this compound (e.g., NCT03834220 for solid tumors and NCT01948297 for solid tumours) are recorded as "Terminated" [5] [2]. This suggests that while it remains a valuable tool compound for research, its future as an approved drug is uncertain. Recent research from 2024 even uses this compound as a control inhibitor in computational studies to identify novel, potentially more effective FGFR2 inhibitors [6].

References

Zoligratinib cell viability assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib (Debio-1347) Profile

This compound is a selective and orally available ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [1] [2] [3]. It primarily targets FGFR1, FGFR2, and FGFR3, which makes it a candidate for investigating treatments in cancers with alterations in these genes [2] [4].

The table below summarizes its half-maximal inhibitory concentration (IC50) values, which measure its potency against each target in cell-free assays [2].

Target IC50 (nM)
FGFR1 9.3 nM
FGFR2 7.6 nM
FGFR3 22 nM
FGFR4 290 nM

Antiproliferative Activity in Cell-Based Assays

This compound demonstrates selective antiproliferative activity in cancer cell lines with specific FGFR alterations. The table below lists example data from different cell lines [2].

Cell Line Cancer Type FGFR Alteration IC50 / Activity
SNU-16 Gastric FGFR2 amplification IC50 = 17 nM
DMS114 Lung FGFR1 amplification Prevents autophosphorylation at 100-300 nM
KMS11 Multiple Myeloma FGFR3 Y373C mutation Prevents autophosphorylation at 100-300 nM
HCT-116 Colorectal Not specified (FGFR-independent) IC50 = 5,900 nM

A key finding is that this compound can inhibit FGFR2 with the V564F gatekeeper mutation, a common alteration that causes resistance to other FGFR inhibitors [2].

Core Cell Viability Assay Protocol

The following methodology is reconstructed from research snippets describing the use of this compound in cell-based assays [2].

  • Key Reagent: this compound (e.g., HY-19957 from MedChemExpress) [4].

  • Stock Solution: Prepare in DMSO at a concentration of 10-71 mg/mL. Aliquot and store at -20°C or below [2] [4].

  • Working Concentrations: A typical 9-point dose-response curve ranging from 0.076 nM to 10,000 nM [2].

  • Cell Lines: Use FGFR-altered lines (e.g., SNU-16 for FGFR2 amplification, KMS11 for FGFR3 mutation) and an FGFR-independent line (e.g., HCT-116) as a negative control [2].

  • Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight [1] [2].

  • Drug Exposure: Add the prepared serial dilutions of this compound to the culture medium. Include a negative control (medium with vehicle, e.g., DMSO) and a blank control (medium without cells) [2].

  • Incubation: Incubate the treated cells for a defined period, typically 3 to 4 days [1] [2].

  • Viability Readout: After the incubation period, measure cell viability.

    • CCK-8 Assay: Add Cell Counting Kit-8 solution to each well. After further incubation (several hours), measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye produced is proportional to the number of viable cells [2].
    • Alternative: Other metabolic viability assays like MTT can also be used [1].
  • Data Analysis: Calculate the percentage of cell viability for each dose compared to the vehicle control. Use software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value, which is the drug concentration that inhibits cell proliferation by 50% [2].

Clinical Context & Resistance Mechanisms

It is important to note that this compound is an investigational drug and has not been approved for clinical use. Its development provides key insights into the challenges of FGFR-targeted therapy [3].

A major clinical challenge is acquired resistance. Approximately 60% of FGFR2-altered cholangiocarcinoma patients treated with FGFR inhibitors develop secondary mutations in the FGFR2 kinase domain upon disease progression [1]. The most common resistance mutations affect the N550 molecular brake and the V565 gatekeeper residues [1]. While this compound can inhibit the V564F mutation (analogous to V565) in models, the diversity of resistance mutations highlights the need for next-generation inhibitors and combination strategies [1] [2].

Experimental Workflow & Signaling Pathway

To help visualize the experimental process and the biological context, the following diagrams were created using DOT language.

G This compound Cell Viability Assay Workflow label Experimental Workflow for Cell Viability Assay start 1. Prepare Drug Stocks plate 2. Seed Cells in 96-well Plate start->plate treat 3. Add this compound (9-point dose range) plate->treat incubate 4. Incubate for 3-4 Days treat->incubate assay 5. Add CCK-8 Reagent incubate->assay read 6. Measure Absorbance at 450 nm assay->read analyze 7. Calculate IC50 read->analyze end 8. Data Analysis analyze->end

G FGFR Signaling & this compound Inhibition label Simplified FGFR Signaling Pathway and Drug Inhibition ligand FGF Ligand fgfr FGFR Dimerization & Autophosphorylation ligand->fgfr Binding ras RAS Activation fgfr->ras FRS2/GRB2/SOS raf RAF Activation ras->raf mek MEK Activation raf->mek erk ERK Activation mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibition This compound Inhibition inhibition->fgfr Blocks ATP Binding Site

Important Considerations for Researchers

  • Control Experiments: Always include FGFR-independent cell lines to confirm the specificity of the observed antiproliferative effects. Monitoring phosphorylation of FGFR and downstream proteins like ERK via immunoblotting is crucial for confirming target engagement [2].
  • Resistance Studies: For more translational research, consider engineering cell lines to express common resistance mutations (e.g., N550K, V565F) to characterize the efficacy of this compound against them [1].
  • Biological Replicates: Ensure experiments are performed with a sufficient number of technical and biological replicates (typically n≥3) to guarantee statistical robustness.

References

Comprehensive Application Notes and Protocols: Zoligratinib Cell Research Using MTT Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR2 Signaling and Zoligratinib Inhibition

Fibroblast Growth Factor Receptor 2 (FGFR2) is a critical member of the receptor tyrosine kinase family that regulates essential cellular processes including proliferation, differentiation, and tissue development. Structurally, FGFR2 consists of three primary domains: an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. Upon ligand binding, FGFR2 undergoes dimerization and autophosphorylation, triggering activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT that ultimately regulate gene expression, cell growth, and survival. Dysregulation of FGFR2 signaling has been implicated in various cancers, making it an attractive therapeutic target for precision oncology [1] [2].

This compound represents a promising therapeutic agent specifically designed to target FGFR2 abnormalities. As a selective FGFR inhibitor, it functions by competitively binding to the ATP-binding pocket of the FGFR2 tyrosine kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling cascade activation. Recent computational studies have identified compounds with >80% structural similarity to this compound that demonstrate potentially superior binding affinities, highlighting the ongoing development of optimized FGFR2 inhibitors [1]. The therapeutic significance of this compound extends to various cancer types, particularly those characterized by FGFR2 amplifications, mutations, or fusions. In lung cancer, for instance, FGFR aberrations occur in approximately 7.1% of solid tumors, with FGFR1 amplification present in 17% of squamous cell NSCLC cases, underscoring the clinical relevance of targeted FGFR inhibition [2].

MTT Assay Fundamental Principles

Core Methodology and Mechanism

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric metabolic activity assessment that serves as a reliable indicator of viable cell quantity in drug screening applications. The fundamental principle involves the conversion of yellow, water-soluble MTT tetrazolium salt into purple-blue, water-insoluble formazan crystals by metabolically active cells. This reduction process primarily occurs through the activity of NAD(P)H-dependent oxidoreductase enzymes within viable cells, though the exact cellular mechanisms involve multiple organelles including mitochondria, endoplasmic reticulum, and cytoplasm [3]. The amount of formazan produced is directly proportional to the metabolic activity of the cell population, which in turn reflects treatment effects such as the antiproliferative or cytotoxic impact of therapeutic compounds like this compound.

Key Considerations for Drug Testing Applications

When implementing MTT assays for evaluating FGFR inhibitors like this compound, several critical factors must be optimized to ensure reliable and reproducible results:

  • Cell Seeding Density: The initial number of cells per well significantly impacts formazan production and assay linearity. Over-confluent conditions may lead to nutrient depletion and altered metabolism, while insufficient cell numbers reduce signal detection sensitivity. Optimal seeding density should be determined empirically for each cell type [3].

  • MTT Concentration and Incubation Time: The standard MTT concentration ranges from 0.2-0.5 mg/mL, with incubation periods typically between 1-4 hours. Prolonged incubation may induce cytotoxic effects from the MTT reagent itself or formazan crystals, while insufficient incubation reduces signal strength [4] [3].

  • Metabolic Context Interpretation: As FGFR signaling influences cellular metabolism, researchers should recognize that this compound may affect MTT reduction through both cytostatic/cytotoxic mechanisms and specific modulation of metabolic pathways independent of viability changes [3].

This compound-Specific MTT Assay Protocol

Reagent Preparation and Materials

Table 1: Essential Reagents and Equipment for this compound MTT Assay

Category Specific Items Specifications/Notes
Cell Culture FGFR2-altered cell lines (e.g., NCI-H660, SNU-16) Select models relevant to research focus
Appropriate growth medium With supplements as required
Serum (FBS) and antibiotic solutions
MTT Components MTT reagent (Thiazolyl Blue Tetrazolium Bromide) Prepare at 5 mg/mL in DPBS, filter sterilize
Solubilization solution 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7
This compound Stock solution Typically in DMSO, store at -20°C
Dilution series Prepare in complete medium immediately before use
Equipment 96-well tissue culture plates Flat-bottom, tissue culture treated
CO₂ incubator Maintain at 37°C, 5% CO²
Microplate reader Capable of measuring 570 nm with 630 nm reference

This compound Preparation: Prepare a 10 mM stock solution of this compound in high-quality DMSO, ensuring complete dissolution. Aliquot and store at -20°C to maintain stability. For treatment dilutions, prepare serial dilutions in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments [1].

MTT Solution Preparation: Dissolve MTT powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to achieve a final concentration of 5 mg/mL. Filter-sterilize the solution through a 0.2 μM membrane into a sterile, light-protected container. Store at 4°C for frequent use (up to 2 weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain reagent stability [4].

Step-by-Step Experimental Procedure
  • Cell Seeding and Pre-incubation:

    • Harvest exponentially growing cells using standard trypsinization procedures.
    • Count cells using a hemocytometer or automated cell counter and adjust cell density to appropriate concentrations in complete medium.
    • Seed cells in 96-well plates at densities optimized for your specific cell line (typically 5,000-20,000 cells/well in 100 μL volume).
    • Include cell-free background control wells containing culture medium only.
    • Pre-inculture plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment and stabilization [3].
  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium covering the anticipated therapeutic range (typically 0.1 nM to 10 μM).
    • Remove culture medium from pre-incubated cells and replace with 100 μL of this compound-containing medium or vehicle control.
    • Include untreated control wells with complete medium only to determine maximum metabolic activity.
    • Incubate plates for the desired treatment duration (typically 48-72 hours) at 37°C, 5% CO₂ [1].
  • MTT Assay Implementation:

    • Following this compound treatment, carefully add 10-20 μL of MTT stock solution (5 mg/mL) to each well to achieve a final concentration of 0.2-0.5 mg/mL.
    • Return plates to the incubator for 1-4 hours, protected from light, to allow formazan crystal formation.
    • Periodically examine wells microscopically to monitor formazan crystal development without disturbing the cells.
    • Following incubation, carefully remove the medium containing MTT without disturbing the formazan crystals or cell monolayer.
    • Add 100 μL of solubilization solution (40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7) to each well to dissolve the formazan crystals.
    • Gently agitate plates on an orbital shaker for 15-20 minutes to ensure complete dissolution of formazan crystals [4] [3].
  • Absorbance Measurement and Data Collection:

    • Measure absorbance at 570 nm using a microplate spectrophotometer, with 630 nm as a reference wavelength to subtract background interference.
    • Ensure proper blanking using solubilization solution alone.
    • Record absorbance values for all wells, subtracting the average absorbance of cell-free background controls from all sample measurements.

Experimental Design for this compound Testing

Cell Model Selection and Culture Conditions

Table 2: Recommended Cell Models for this compound Research

Cell Line FGFR2 Status Cancer Type Research Application
NCI-H660 Amplification/Mutation Small cell neuroendocrine prostate cancer FGFR2-driven malignancies [5]
SNU-16 Amplification Gastric carcinoma FGFR2 inhibitory efficacy [1]
MFM-223 Amplification Breast cancer This compound mechanism studies
KG-1 Wild-type Myeloid leukemia Negative control for specificity
Engineered lines FGFR2 fusions Various cancers Targeted therapy evaluation

FGFR2-Altered Models: Select cell lines with documented FGFR2 alterations relevant to your research focus. For example, NCI-H660 represents a neuroendocrine prostate cancer model with FGFR2 involvement, while gastric carcinoma lines like SNU-16 demonstrate FGFR2 amplification. These models provide biologically relevant systems for evaluating this compound efficacy [1] [5]. Include FGFR2-wildtype control lines to assess compound specificity and off-target effects.

Culture Conditions and Maintenance: Maintain cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin under standard conditions (37°C, 5% CO₂). For FGFR2-altered lines, verify receptor status periodically through genomic or protein analysis. Culture cells for no more than 15-20 passages to maintain genetic stability and phenotypic consistency. For serum starvation experiments, reduce FBS to 0.5% for 12-24 hours before this compound treatment to minimize confounding growth factor effects [3].

Treatment Conditions and Controls

This compound Concentration Range: Establish a comprehensive concentration gradient to determine dose-response relationships. A typical 10-point serial dilution might range from 0.1 nM to 10 μM, with 3-5-fold dilution steps. Include concentrations bracketing the anticipated IC₅₀ based on prior studies or literature values (for this compound analogs, IC₅₀ values often fall in the low nanomolar range) [1].

Essential Control Groups:

  • Vehicle Control: Cells treated with DMSO concentration equivalent to highest drug treatment (typically ≤0.1%).
  • Untreated Control: Cells maintained in complete medium without any additions.
  • Background Control: Medium only (no cells) for absorbance subtraction.
  • Positive Cytotoxicity Control: Cells treated with a known cytotoxic agent (e.g., 100 μM staurosporine or 10% DMSO).
  • Reference Inhibitor Control: Cells treated with established FGFR inhibitors (e.g., Erdafitinib, Infigratinib) for comparative efficacy assessment [1] [4].

Treatment Duration and Replication: Standard incubation periods with this compound typically span 48-72 hours to capture both immediate and delayed antiproliferative effects. Include at least six replicates per condition to ensure statistical power, and perform three independent biological replicates to confirm reproducibility. Randomize well assignments to minimize positional effects in multi-plate experiments [3].

Data Analysis and Interpretation

Calculation Methods and Normalization

Data Normalization Procedure:

  • Calculate the mean absorbance for each set of replicates.
  • Subtract the average background absorbance (from cell-free control wells).
  • Normalize treatment group values to vehicle controls using the formula:

Percentage Viability = (Mean Absorbance_Treatment / Mean Absorbance_Vehicle Control) × 100

Dose-Response Analysis:

  • Plot normalized viability percentages against log₁₀ this compound concentration.
  • Fit a sigmoidal dose-response curve using four-parameter logistic regression:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × Hillslope))

Where Y represents response, X is log concentration, Bottom is the minimum response, Top is the maximum response, and Hillslope describes curve steepness.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the fitted curve, representing the this compound concentration that reduces cellular metabolic activity by 50% compared to vehicle controls [3].
Statistical Analysis and Quality Assessment

Statistical Testing:

  • Perform one-way ANOVA with post-hoc tests (e.g., Dunnett's) for multiple comparisons against vehicle controls.
  • Calculate standard deviation or standard error of the mean for replicate measurements.
  • Determine 95% confidence intervals for IC₅₀ values from curve fitting.

Assay Quality Metrics:

  • The Z'-factor should be calculated to validate assay quality: Z' = 1 - (3σ_positive_control + 3σ_negative_control) / |μ_positive_control - μ_negative_control|
  • Z'-factor > 0.5 indicates an excellent assay suitable for screening purposes.
  • Coefficient of variation (CV) for replicate controls should generally be <20% to ensure precision [4].

Troubleshooting and Optimization Guidance

Common Technical Issues and Solutions

Table 3: MTT Assay Troubleshooting Guide for this compound Studies

Problem Potential Causes Recommended Solutions
High Background Signal Spontaneous MTT reduction Use fresh MTT solution; protect from light; check medium components
Low Signal Intensity Insufficient cells; short MTT incubation Optimize cell seeding density; extend MTT incubation (up to 4 hours)
High Well-to-Well Variability Inconsistent cell seeding; edge effects Use electronic multichannel pipettes; include perimeter wells as buffers
Precipitate Formation Drug insolubility; protein aggregation Filter-sterilize drug solutions; ensure proper dilution techniques
Abnormal Dose-Response Drug degradation; evaporation Prepare fresh drug dilutions; use evaporation barriers during incubation

This compound-Specific Considerations: As a targeted therapeutic, this compound may exhibit cytostatic rather than cytotoxic effects at clinically relevant concentrations, potentially resulting in moderate reductions in MTT signal (30-50% decrease) rather than complete ablation. This reflects true biological activity rather than assay failure. Additionally, consider that FGFR2 inhibition may alter cellular metabolism independently of proliferation, potentially confounding MTT results. Correlative assays such as direct cell counting, colony formation, or Western blotting for FGFR2 downstream effectors (pERK, pAKT) provide essential validation [1] [3].

Optimization Strategies for Specific Applications

Time-Course Experiments: To capture the dynamics of this compound response, implement staggered treatment initiation with simultaneous MTT assessment across multiple timepoints (e.g., 24, 48, 72 hours). This approach reveals whether effects are time-dependent and identifies optimal treatment duration for subsequent experiments.

Combination Therapy Screening: When evaluating this compound in combination with other agents, employ matrix screening designs with fixed concentration ratios. Analyze results using combination index methods (e.g., Chou-Talalay) to distinguish additive, synergistic, or antagonistic interactions. Include appropriate single-agent controls for all tested compounds [2].

Metabolic Context Considerations: As MTT reduction depends on cellular metabolic state, and FGFR signaling influences metabolic pathways, researchers should characterize baseline MTT reduction rates for each cell model under study. Consider normalizing results to protein content or cell number in parallel wells to account for potential this compound-induced changes in metabolic activity per cell independent of proliferation [3].

FGFR Signaling Pathway and Experimental Workflow

The following diagram illustrates the FGFR2 signaling pathway and this compound's mechanism of action, followed by the complete MTT assay workflow:

G cluster_1 FGFR2 Signaling Pathway & this compound Inhibition cluster_2 MTT Assay Workflow for this compound Testing FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binding Dimerization Dimerization FGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Autophosphorylation->Downstream RAS/MAPK PI3K/AKT STAT Effects Effects Downstream->Effects Proliferation Survival Differentiation This compound This compound This compound->FGFR2 Inhibits Seed Cell Seeding (5,000-20,000 cells/well) PreIncubate 24h Pre-incubation (37°C, 5% CO₂) Seed->PreIncubate Treat This compound Treatment (0.1nM-10μM, 48-72h) PreIncubate->Treat AddMTT MTT Addition (0.2-0.5mg/mL, 1-4h) Treat->AddMTT Solubilize Solubilization (DMF/SDS solution) AddMTT->Solubilize Measure Absorbance Measurement (570nm with 630nm reference) Solubilize->Measure Analyze Data Analysis (Normalization, IC₅₀ calculation) Measure->Analyze

Conclusion

The MTT assay provides a robust, standardized method for evaluating the anti-proliferative effects of this compound in FGFR2-altered cellular models. When properly optimized and controlled, this methodology enables reliable quantification of drug potency and facilitates comparison with established FGFR inhibitors such as Erdafitinib and Infigratinib. The protocol detailed in this document emphasizes critical optimization parameters including cell seeding density, MTT incubation conditions, and appropriate controls that are essential for generating pharmacologically relevant data.

Researchers should interpret MTT results within the broader context of FGFR2 biology, recognizing that targeted inhibitors like this compound may produce subtler metabolic effects than conventional cytotoxic agents. Correlative assessments of downstream pathway modulation, cell cycle distribution, and apoptosis induction provide valuable mechanistic insights that complement MTT findings. As FGFR-targeted therapies continue to evolve, rigorously validated cell-based assays will remain indispensable tools for advancing our understanding of drug mechanism and resistance, ultimately supporting the development of more effective therapeutic strategies for FGFR2-driven malignancies.

References

Zoligratinib kinase assay radiometric filter method

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib: A Selective FGFR Inhibitor

This compound (also known as Debio 1347, CH5183284, or FF284) is an orally available, selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases [1]. Its primary mechanism of action is the competitive inhibition of ATP within the kinase domain of FGFR, which prevents the phosphorylation of downstream signaling proteins and halts the proliferation of cancer cells harboring FGFR alterations [2] [3].

The selectivity and potency of this compound against different FGFR isoforms have been characterized, and the data from multiple sources are summarized in the table below [1] [4].

Table 1: Inhibitory Activity (IC₅₀) of this compound against FGFR Kinases

Kinase Target IC₅₀ (nM)
FGFR1 9.2 - 9.3 nM
FGFR2 7.6 nM
FGFR3 22 - 290 nM
FGFR4 22 - 290 nM
PDGFRβ 560 nM

Note: The significant variation in reported IC₅₀ for FGFR3 and FGFR4 suggests that inhibitory activity may be highly dependent on experimental conditions, such as the specific assay format or enzyme construct used [1] [4].

Proposed Radiometric Filter-Binding Assay Protocol

The radiometric filter-binding assay is a gold-standard functional method for measuring kinase activity and inhibitor potency [5] [6]. It directly measures the transfer of a radiolabeled phosphate group from ATP to a protein or peptide substrate.

The following protocol is adapted from general radiometric kinase assay methods and can be optimized for profiling this compound against FGFR kinases [7] [5].

Materials
  • Purified FGFR Kinase: Catalytically active FGFR1, FGFR2, FGFR3, or FGFR4 (>90% purity).
  • Substrate: A suitable peptide or protein substrate for FGFR (e.g., Poly(Glu,Tyr) 4:1).
  • ATP: Unlabeled ATP and [γ-³²P]-ATP or [γ-³³P]-ATP.
  • Test Compound: this compound (e.g., 10 mM stock in DMSO).
  • 5x Kinase Buffer: 100 mM HEPES pH 7.4-7.6, 10-20 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA, 0.5-2 mM Na₃VO₄.
  • Phosphoric Acid: 0.5% (v/v) solution, chilled.
  • Filter Paper: Whatman P81 phosphocellulose paper.
  • Scintillation Counter/Phosphorimager: For quantifying radioactivity.
Experimental Workflow

The diagram below outlines the key steps of the radiometric filter-binding assay workflow.

workflow Start Start Assay Prep Prepare Reaction Mixture (FGFR kinase, substrate, buffer, [γ-³²P]-ATP) Start->Prep Inhibit Add this compound or DMSO (control) Prep->Inhibit Incubate Incubate at 30°C (30-60 minutes) Inhibit->Incubate Stop Stop Reaction (Spot on P81 Paper) Incubate->Stop Wash Wash in 0.5% Phosphoric Acid Stop->Wash Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimager) Wash->Quantify Analyze Analyze Data (Calculate IC₅₀) Quantify->Analyze End End Analyze->End

Step-by-Step Procedure
  • Kinase Reaction Setup:

    • Prepare a master mix on ice containing kinase buffer, purified FGFR kinase, and the peptide substrate.
    • In a microtube or plate well, combine the master mix with this compound (serially diluted in DMSO) or a DMSO vehicle control. A typical final reaction volume is 20-25 μL.
    • Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]-ATP.
    • Incubate the reaction at 30°C for 30-60 minutes to allow phosphorylation to proceed linearly.
  • Reaction Termination and Spotting:

    • After incubation, stop the reaction by spotting an aliquot (e.g., 10-15 μL) onto a marked square of P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate.
  • Washing and Quantification:

    • Immerse the P81 papers in a bath of chilled 0.5% phosphoric acid and wash 3-4 times for 5-10 minutes each to remove unincorporated [γ-³²P]-ATP.
    • Perform a final rinse in acetone to dehydrate and dry the papers.
    • Once dry, quantify the incorporated radioactivity using a scintillation counter or by exposing the papers to a phosphorimager screen.
Data Analysis
  • Calculate the percentage of kinase inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Signal_inhibitor / Signal_DMSO_control)] × 100
  • Plot the % inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

Critical Considerations for the Assay

  • Assay Validation: Always include control reactions without the enzyme (background) and without the inhibitor (100% activity) to define your assay window.
  • Kinase Specificity: To confirm this compound's selectivity, this assay can be run against a panel of kinases, including other FGFR isoforms and unrelated kinases like PDGFRβ [1] [4].
  • Safety: The laboratory must be licensed, and personnel must be trained in the proper use and disposal of radioisotopes. All procedures should follow institutional radiation safety protocols [5].
  • Comparison with Other Methods: Be aware that different assay technologies (e.g., luminescence-based ADP detection) may yield different results for the same compound due to format-specific interference, and hit overlap between methods can be low [7].

FGFR Signaling Pathway

The diagram below illustrates the FGFR signaling pathway, highlighting the point of inhibition by this compound.

pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds Downstream Downstream Signaling (PLCγ, MAPK, PI3K/AKT, STAT) FGFR->Downstream Activates Zoli This compound Zoli->FGFR Inhibits ATP ATP ATP->FGFR Binds Effects Cellular Effects (Proliferation, Survival) Downstream->Effects

Research and Development Context

This compound is part of a growing class of FGFR inhibitors that have shown clinical success in cancers with specific FGFR alterations, such as cholangiocarcinoma and urothelial cancer [2]. Research continues to focus on overcoming challenges like drug resistance and improving specificity. In fact, a recent 2024 study used this compound as a control in a structure-based drug development project to identify a novel FGFR2 inhibitor with potentially higher potency [3].

I hope this detailed application note provides a solid foundation for your research. Should you require further details on a specific aspect of the assay, please feel free to ask.

References

Zoligratinib solubility DMSO ethanol stock solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility Data

Zoligratinib (also known as Debio-1347, CH5183284, FF284) is a selective, orally available small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. Its chemical structure is C₂₀H₁₆N₆O, with a molecular weight of 356.38 g/mol and CAS Number 1265229-25-1 [1] [2] [3].

Solubility in Common Solvents

The solubility profile of this compound is a critical consideration for experimental planning. The following table summarizes its solubility in standard laboratory solvents [3]:

Solvent Solubility Concentration
DMSO Freely soluble 71 mg/mL (199.22 mM)
Ethanol Slightly soluble 1 mg/mL (2.81 mM)
Water Insoluble Insoluble
Preparation of Stock Solutions

Stable stock solutions are typically prepared in DMSO due to the high solubility of this compound.

  • Standard DMSO Stock Solution: Dissolve this compound in pure, anhydrous DMSO to a final concentration of 10-100 mM. For a 100 mM solution, add 35.6 mg of this compound to 1 mL of DMSO [1] [3].
  • Aliquoting and Storage: Upon preparation, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where the solution remains stable for up to 3 months [4] [3].
  • Handling Notes: If the compound appears as a film on the vial wall (common with small quantities), add the solvent and vortex or sonicate to ensure complete dissolution [4].

In Vitro and In Vivo Formulations

For biological assays, DMSO stock solutions are diluted into aqueous buffers. The working dilution should be prepared fresh and used promptly.

Troubleshooting Solubility in Assay Buffers

A common issue is compound precipitation upon dilution of the DMSO stock into aqueous media [4].

  • If precipitate forms: Warm the solution to 37°C with brief sonication or vortexing. This typically re-dissolves the precipitate.
  • Solvent concentration: Keep the final concentration of DMSO in cell culture media below 0.1% to minimize cytotoxicity [4].
Formulations for Animal Studies

For in vivo administration, this compound can be formulated for oral gavage (p.o.). The following table compares two validated formulations [3]:

Formulation Type Composition Final Concentration Preparation Example (for 1 mL)
Clear Solution 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O 3.55 mg/mL (9.96 mM) Add 50 µL of 71 mg/mL DMSO stock to 400 µL PEG300 → mix. Add 50 µL Tween 80 → mix. Add 500 µL ddH₂O → mix.
Clear Solution 5% DMSO, 95% Corn Oil 0.295 mg/mL (0.83 mM) Add 50 µL of 5.9 mg/mL DMSO stock to 950 µL corn oil → mix thoroughly.
Homogeneous Suspension 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water ≥5 mg/mL Add 5 mg of this compound powder to 1 mL of CMC-Na solution → mix evenly to suspend.

> Critical Note: These formulations should be prepared fresh and used immediately for optimal results [3].

Mechanism of Action and Selectivity Profile

This compound functions as a potent ATP-competitive inhibitor of the FGFR tyrosine kinase domain. It binds to the intracellular kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival [1] [5].

Enzymatic Inhibition (IC₅₀)

The selectivity of this compound for different FGFR isoforms is summarized below [1] [2] [3]:

Target Kinase IC₅₀ (nM)
FGFR1 9.3
FGFR2 7.6
FGFR3 22
FGFR4 290

This data confirms this compound is a highly selective FGFR1-3 inhibitor with significantly lower activity against FGFR4.

G Ligand FGF Ligand FGFR FGFR Dimer Ligand->FGFR Binds pFGFR Activated FGFR (Autophosphorylated) FGFR->pFGFR Activation Downstream Downstream Signaling (MAPK, PI3K/AKT, STAT) pFGFR->Downstream Triggers Cellular Cellular Outcomes (Proliferation, Survival) Downstream->Cellular This compound This compound This compound->pFGFR Inhibits

Diagram 1: Mechanism of Action. This compound inhibits the autophosphorylation and activation of FGFR dimers, thereby blocking downstream pro-tumorigenic signaling pathways.

Standard In Vitro Experimental Protocols

Cell-Based Antiproliferative Assay

This protocol is used to determine the compound's IC₅₀ in cancer cell lines with FGFR alterations [2] [3].

  • Cell Lines: Use lines with relevant FGFR alterations (e.g., SNU-16 for FGFR2 amplification; KMS11 for FGFR3 mutation) and control lines without alterations.
  • Compound Treatment: Seed cells in 96-well plates. The next day, add this compound from a DMSO stock serially diluted in culture media. A typical concentration range is 0.076 nM to 10,000 nM.
  • Incubation: Incubate cells with the compound for 4 days at 37°C.
  • Viability Readout: Add a cell viability reagent like Cell Counting Kit-8 (CCK-8). Incubate for several hours and measure the absorbance at 450 nm.
  • Data Analysis: Calculate the percentage of growth inhibition using the formula: (1 - T/C) × 100 (%), where T and C are the absorbance of treated and untreated control cells, respectively. Calculate IC₅₀ values using appropriate software.
Cell-Based Target Engagement (Western Blot)

This protocol assesses the inhibition of FGFR autophosphorylation and downstream signaling [2].

  • Cell Treatment: Treat serum-starved cells (e.g., DMS114, SNU-16, KMS11) with this compound at concentrations ranging from 100 to 300 nM for a few hours.
  • Stimulation: Stimulate cells with the relevant FGF ligand (e.g., FGF2) to activate the pathway.
  • Cell Lysis: Lyse cells and quantify protein concentration.
  • Western Blot: Analyze lysates by SDS-PAGE and immunoblot for:
    • Phospho-FGFR (Tyr653/654) and total FGFR
    • Phospho-ERK (Thr202/Tyr204) and total ERK
    • Phospho-AKT (Ser473) and total AKT
  • Expected Outcome: Dose-dependent reduction in phospho-FGFR, phospho-ERK, and phospho-AKT levels, indicating effective pathway inhibition.

References

Zoligratinib Antiproliferative Activity: Experimental Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Zoligratinib (Debio 1347, CH5183284) is an orally available, selective FGFR inhibitor with potent antiproliferative effects against cancer cells harboring FGFR genetic alterations. This small molecule inhibitor belongs to the class of selective FGFR tyrosine kinase inhibitors that competitively target the ATP-binding pocket of FGFR receptors, demonstrating particular potency against FGFR1, FGFR2, and FGFR3 isoforms. The compound has shown promising activity in both in vitro cellular models and in vivo xenograft studies, making it a valuable investigational agent in precision oncology approaches for FGFR-driven malignancies. This application note provides comprehensive experimental protocols and reference data for researchers investigating the antiproliferative mechanisms and efficacy of this compound in preclinical models.

Quantitative Activity Profile

FGFR Isoform Inhibition Profile

Table 1: this compound enzyme inhibition against FGFR isoforms

FGFR Isoform IC₅₀ Value (nM) Experimental System
FGFR1 9.3 nM Enzyme assay
FGFR2 7.6 nM Enzyme assay
FGFR3 22 nM Enzyme assay
FGFR4 290 nM Enzyme assay

This compound demonstrates strongest potency against FGFR2, with approximately 2-fold selectivity over FGFR1 and 3-fold selectivity over FGFR3. The compound shows significantly reduced activity against FGFR4 (approximately 38-fold lower potency compared to FGFR2), indicating its selectivity profile among FGFR family members [1].

Cellular Antiproliferative Activity

Table 2: Cellular antiproliferative activity of this compound

Cell Line Cancer Type FGFR Alteration IC₅₀ Value Assay Details
SNU-16 Gastric FGFR2 amplification 17 nM 4-day proliferation, CCK8 assay
BaF3 (TEL-FGFR3 V555M) Engineered FGFR3 mutation 8.24 μM 72-hour growth inhibition, Alamar Blue
HCT-116 Colorectal Not specified 5.9 μM 4-day proliferation, CCK8 assay

The antiproliferative effects of this compound are most pronounced in FGFR-driven models, with the SNU-16 gastric cancer cell line (harboring FGFR2 amplification) showing exceptional sensitivity at 17 nM IC₅₀. In contrast, cell lines without known FGFR alterations, such as HCT-116, require significantly higher concentrations for growth inhibition, demonstrating the compound's dependent efficacy on FGFR pathway activation [1].

Experimental Protocols

Cell Culture and Preparation

Protocol for SNU-16 Gastric Cancer Cell Maintenance:

  • Culture conditions: Maintain SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
  • Passaging: Split cells at 80-90% confluence using 0.25% trypsin-EDTA at a ratio of 1:3 to 1:6 twice weekly.
  • Preparation for assay: Harvest cells during logarithmic growth phase, centrifuge at 300 × g for 5 minutes, and resuspend in fresh complete medium. Determine cell viability using trypan blue exclusion, ensuring >95% viability before assay plating.
  • Seeding density: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL complete medium and pre-culture for 24 hours before compound addition [1].
Compound Preparation and Treatment

This compound Stock Solution Preparation:

  • Solubilization: Prepare a 10 mM stock solution by dissolving this compound in DMSO (Hyroscopic DMSO has a significant impact on solubility; use newly opened containers).
  • Storage: Aliquot and store at -20°C protected from light for up to 3 months. Avoid multiple freeze-thaw cycles.
  • Working solutions: Prepare serial dilutions in complete medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% in any treatment condition.
  • Treatment regimen: Add 100 μL of each dilution to pre-plated cells, creating a final concentration range typically from 0.1 nM to 10 μM, with DMSO-only vehicle control and blank medium control [1].
Antiproliferative Assay Using CCK-8

Four-Day Proliferation Assay Protocol:

  • Incubation: Following compound addition, incubate plates for 96 hours (4 days) under standard culture conditions (37°C, 5% CO₂).
  • CCK-8 reagent addition: After the incubation period, add 10 μL of CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C.
  • Absorbance measurement: Measure the absorbance at 450 nm using a microplate reader. The yellow formazan dye generated by cellular metabolic activity is proportional to the number of viable cells.
  • Data analysis: Calculate the percentage inhibition for each concentration using the formula: % Inhibition = [1 - (ODₜᵣₑₐₜₑ𝒹 - ODᵦₗₐₙₖ) / (ODᵥₑₕᵢcₗₑ - ODᵦₗₐₙₖ)] × 100
  • IC₅₀ determination: Generate dose-response curves using non-linear regression analysis in software such as GraphPad Prism to calculate the half-maximal inhibitory concentration [1].

Mechanism of Action & Signaling Pathways

This compound exerts its antiproliferative effects through competitive inhibition of the ATP-binding site in the tyrosine kinase domain of FGFR receptors. The compound demonstrates a unique selectivity profile attributed to its interaction with specific residues in the FGFR kinase domain, particularly showing differential binding compared to other kinase targets such as KDR, potentially due to interactions with M535 in FGFR1 versus L889 in KDR. This selective binding inhibits FGFR autophosphorylation and subsequent downstream signaling cascade activation, ultimately leading to cell cycle arrest and suppression of proliferation in FGFR-dependent cancer cells [2] [1].

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binding Dimerization Receptor Dimerization FGFR->Dimerization This compound This compound This compound->FGFR Competitive Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (MAPK, PI3K/AKT, STAT) Autophosphorylation->Downstream Cellular Cellular Responses (Proliferation, Survival) Downstream->Cellular Inhibition Inhibition Inhibition->this compound

Figure 1: this compound Inhibition of FGFR Signaling Pathway. This compound competitively binds to the ATP-binding pocket of FGFR receptors, preventing autophosphorylation and activation of downstream proliferative signaling cascades.

The FGFR signaling pathway plays crucial roles in regulating cell proliferation, differentiation, and survival. Under physiological conditions, FGF binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins and initiating downstream signaling through MAPK, PI3K/AKT, and STAT pathways. In cancer cells with FGFR alterations (amplifications, mutations, or fusions), this pathway becomes constitutively active, driving uncontrolled proliferation. This compound specifically targets this dysregulated signaling by binding to the ATP-binding pocket of the kinase domain, thereby blocking kinase activity and downstream oncogenic signaling [3] [4].

Technical Considerations

Assay Optimization Notes
  • Cell line validation: Regularly authenticate cell lines and screen for mycoplasma contamination to maintain experimental integrity.
  • DMSO controls: Include vehicle control wells with DMSO concentrations matching the highest treatment concentration to account for any solvent effects.
  • Time course considerations: The standard 4-day incubation for proliferation assays captures approximately 3-4 population doublings for most cancer cell lines, providing robust detection of antiproliferative effects.
  • Alternative detection methods: While CCK-8 is specified, the Alamar Blue assay can be used as an alternative viability indicator, particularly for more sensitive detection in low-density cultures [1].
Data Interpretation Guidelines
  • Potency classification: In FGFR-altered models, IC₅₀ values below 100 nM typically indicate high sensitivity, values between 100-500 nM represent moderate sensitivity, and values above 500 nM suggest limited sensitivity to this compound.
  • Selectivity assessment: Compare IC₅₀ values in FGFR-altered models versus FGFR-wildtype models to establish compound selectivity, with larger differentials indicating greater target dependence.
  • Contextual interpretation: Consider cellular background when interpreting results, as genetic context and parallel pathway activation can significantly influence compound efficacy [2] [1].

Conclusion

This application note provides comprehensive methodologies for evaluating the antiproliferative activity of this compound through standardized cellular assays. The protocols outlined enable researchers to consistently assess the compound's potency across different experimental systems, with particular relevance to FGFR-driven cancer models. The quantitative reference data and experimental details support the implementation of these methods in investigative oncology studies aimed at understanding this compound's mechanism of action and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols: Zoligratinib-Mediated Suppression of MEK-ERK Signaling in FGFR-Altered Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zoligratinib and the FGFR-MEK-ERK Signaling Axis

This compound (Debio 1347, CH5183284) is an orally available, selective small-molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases with significant activity against FGFR1-3 isoforms. As an ATP-competitive inhibitor, this compound binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades, particularly the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway). This pathway represents a critical signaling nexus that transmits extracellular signals from growth factors and mitogens to intracellular targets, ultimately regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. The aberrant activation of this pathway through FGFR alterations (fusions, mutations, or amplifications) occurs in multiple cancer types, making it a compelling therapeutic target.

The FGFR-MEK-ERK signaling cascade begins with ligand binding to FGFR receptors, leading to receptor dimerization and autophosphorylation. The activated receptor then recruits adaptor proteins (GRB2-SOS complex) that activate RAS by facilitating GTP exchange. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Once activated, phospho-ERK (pERK) translocates to the nucleus where it phosphorylates numerous transcription factors (e.g., ELK1, c-MYC) that drive expression of genes promoting cell cycle progression. This compound intervenes at the initiation of this pathway by inhibiting FGFR kinase activity, thereby suppressing the entire signaling cascade and inducing growth arrest in FGFR-dependent tumors. The specificity profile of this compound (IC₅₀ values: FGFR1: 9.3 nM, FGFR2: 7.6 nM, FGFR3: 22 nM, FGFR4: 290 nM) makes it particularly suited for targeting tumors with FGFR1-3 alterations while largely sparing FGFR4 and other kinase receptors.

Quantitative Profiling of this compound Activity

In Vitro Kinase Inhibition and Cellular Antiproliferative Activity

Table 1: this compound Inhibitory Activity Against FGFR Isoforms and Cellular Models

Target/Model IC₅₀ Value Experimental Context Significance
FGFR1 9.3 nM In vitro kinase assay Primary target
FGFR2 7.6 nM In vitro kinase assay Primary target
FGFR3 22 nM In vitro kinase assay Primary target
FGFR4 290 nM In vitro kinase assay Limited activity
SNU-16 cells (gastric, FGFR2-amplified) 17 nM 4-day proliferation (CCK-8 assay) FGFR2-dependent model
HCT-116 cells (colorectal, FGFR-wild type) 5,900 nM 4-day proliferation (CCK-8 assay) Selectivity demonstration
FGF-dependent proliferation 29 nM BaF3 cellular assay Pathway-specific inhibition
VEGF-dependent proliferation 780 nM BaF3 cellular assay Off-target selectivity

This compound demonstrates potent and selective inhibition against FGFR1-3 isoforms with IC₅₀ values in the low nanomolar range, while showing significantly reduced activity against FGFR4 (approximately 13-38 times less potent). This selectivity profile is particularly advantageous therapeutically as FGFR4 has important functions in bile acid metabolism. In cellular models, this compound exhibits strong antiproliferative effects in FGFR-dependent cancer cell lines such as SNU-16 (gastric carcinoma with FGFR2 amplification) with an IC₅₀ of 17 nM, while showing minimal activity in FGFR-independent models like HCT-116 (IC₅₀ of 5,900 nM), demonstrating its dependency on FGFR pathway activation for efficacy. The compound effectively distinguishes between FGF-dependent and VEGF-dependent proliferation in engineered BaF3 cell systems, confirming its favorable target specificity and minimal off-target effects on related angiogenic pathways.

In Vivo Efficacy in Xenograft Models

Table 2: In Vivo Antitumor Efficacy of this compound in FGFR-Altered Xenograft Models

Cancer Model FGFR Alteration Dosing Regimen Treatment Outcome Significance
KG1 (leukemia) FGFR1OP-FGFR1 fusion 30 mg/kg, 100 mg/kg Tumor regression (TGI=106% at 30 mg/kg; 147% at 100 mg/kg) Fusion-driven malignancy
MFE-280 (endometrial) FGFR2 S252W mutation Not specified Significant efficacy Activating mutation model
UM-UC-14 (bladder) FGFR3 S249C mutation Not specified Significant efficacy Mutation-driven model
RT112/84 (bladder) FGFR3-TACC3 fusion Not specified Significant efficacy Fusion-positive model

In vivo studies across multiple FGFR-altered xenograft models demonstrate that this compound induces dose-dependent tumor regression without apparent body weight loss, indicating good tolerability. Notably, in the KG1 leukemia model harboring FGFR1OP-FGFR1 fusion, this compound treatment resulted in tumor growth inhibition (TGI) values exceeding 100% (106% at 30 mg/kg and 147% at 100 mg/kg), indicating substantial tumor regression rather than merely growth suppression. The consistent activity observed across different FGFR alteration types (fusions, point mutations) and tissue origins (leukemia, endometrial, bladder cancers) underscores the broad potential application of this compound in molecularly defined populations. The absence of significant body weight loss at effective doses suggests a favorable therapeutic window, a critical consideration for clinical translation.

Experimental Protocols for Evaluating this compound Activity

Protocol 1: Cell Viability Assessment Using MTT Assay

Purpose: To quantitatively evaluate the antiproliferative effects of this compound on FGFR-dependent and independent cell lines.

Materials and Reagents:

  • This compound (prepared as 10 mM stock solution in DMSO, stored at -20°C)
  • FGFR-altered cell lines (e.g., SNU-16 gastric carcinoma with FGFR2 amplification)
  • FGFR-independent control cell lines (e.g., HCT-116 colorectal carcinoma)
  • Complete cell culture media appropriate for each cell line
  • Sterile 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Dimethyl sulfoxide (DMSO)
  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 3,000 cells per well in 100 μL complete medium. Include background control wells (media only, no cells). Incubate plates overnight at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare a 9-point serial dilution of this compound in complete medium, typically ranging from 0.1 nM to 10 μM. Replace the medium in test wells with 100 μL of compound-containing medium. Include vehicle control wells (DMSO at the highest concentration used in diluted compound). Incubate plates for 72 hours at 37°C, 5% CO₂.

  • MTT Assay: After 72-hour incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and dissolve the formazan crystals in 100 μL DMSO per well. Agitate plates gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated controls. Generate dose-response curves and calculate IC₅₀ values using GraphPad Prism software with a 3-parameter dose-response model.

Technical Notes:

  • Ensure DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent toxicity.
  • Include at least three replicate wells for each concentration and perform independent experiments a minimum of three times.
  • For FGFR pathway-specific assessment, consider comparing isogenic cell pairs with and without FGFR alterations.
Protocol 2: Immunoblot Analysis of ERK Phosphorylation

Purpose: To assess the effect of this compound on downstream FGFR signaling by measuring phosphorylated ERK (pERK) levels.

Materials and Reagents:

  • This compound (10 mM stock in DMSO)
  • Cell lines of interest (e.g., FGFR-altered models)
  • FGF ligand appropriate for the FGFR variant being studied (e.g., FGF1 for FGFR1c)
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient recommended)
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-pFGFR, anti-β-actin
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment and Lysis: Culture cells in appropriate medium until 70-80% confluent. Serum-starve cells for 12-24 hours to reduce basal signaling. Pre-treat with this compound at desired concentrations (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Stimulate with appropriate FGF ligand (e.g., 10-50 ng/mL FGF1) for 10-15 minutes. Place cells on ice, quickly rinse with cold PBS, and lyse in ice-cold lysis buffer. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

  • Protein Quantification and Separation: Determine protein concentration using BCA assay. Prepare equal amounts of protein (20-30 μg) in Laemmli buffer, denature at 95°C for 5 minutes, and separate by SDS-PAGE.

  • Membrane Transfer and Blocking: Transfer proteins to PVDF or nitrocellulose membranes using standard wet or semi-dry transfer systems. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After thorough washing, develop blots using ECL reagents and image with a digital imaging system.

Technical Notes:

  • Include both phospho-specific and total protein antibodies for accurate interpretation of signaling inhibition.
  • β-actin or GAPDH should be used as loading controls.
  • For quantitative comparisons, consider using fluorescent secondary antibodies and near-infrared imaging systems for greater linear range.
Protocol 3: In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the antitumor activity of this compound in animal models of FGFR-driven cancers.

Materials and Reagents:

  • This compound (formulated for oral gavage)
  • Immunocompromised mice (e.g., athymic nude or NSG mice)
  • FGFR-altered cancer cells (e.g., KG1, RT112/84, MFE-280, UM-UC-14)
  • Calipers for tumor measurement
  • Vehicle control (typically 0.5% methylcellulose or similar)

Procedure:

  • Tumor Implantation: Harvest exponentially growing cells and resuspend in PBS mixed 1:1 with Matrigel. Subcutaneously inject 5×10⁶ cells (or appropriate number for the model) into the flank of 6-8 week old mice.

  • Randomization and Treatment Initiation: Monitor tumor growth until they reach a palpable size (approximately 100-200 mm³). Randomize mice into treatment groups (typically n=8-10 per group) with similar mean tumor volumes. Begin treatment with this compound via oral gavage at predetermined doses (e.g., 30 mg/kg and 100 mg/kg) once daily. Include a vehicle control group.

  • Tumor Monitoring and Endpoint Assessment: Measure tumor dimensions and body weight 2-3 times weekly. Calculate tumor volumes using the formula: Volume = (length × width²)/2. Continue treatment for 3-4 weeks or until tumors in control group reach endpoint size. For terminal studies, collect tumors for subsequent biomarker analysis (e.g., pERK staining).

  • Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Tfinal_treated - Tinitial_treated)/(Tfinal_control - Tinitial_control)] × 100. Statistical significance can be determined using two-way ANOVA with appropriate post-hoc tests.

Technical Notes:

  • All animal studies must be conducted in accordance with institutional animal care and use committee guidelines.
  • For pharmacodynamic assessments, include a group where tumors are harvested 2-6 hours after the final dose for analysis of pathway inhibition.
  • Monitor animals closely for potential FGFR inhibitor-related toxicities, including hyperphosphatemia, skin changes, and ocular disturbances.

Signaling Pathway and Experimental Workflow Visualization

FGFR Signaling Pathway and this compound Inhibition Mechanism

G FGFR Signaling Pathway and this compound Inhibition cluster_inhibition This compound Inhibition Point cluster_pathway RAS-RAF-MEK-ERK Signaling Cascade cluster_nuclear Nuclear Events cluster_effects Cellular Outcomes FGF FGF FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS Activation This compound This compound This compound->FGFR Competitive ATP Inhibition RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc pERK (Nuclear) ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-MYC, ELK1) ERK_nuc->TF Phosphorylation GeneExpr Proliferation Gene Expression TF->GeneExpr Activation Proliferation Proliferation GeneExpr->Proliferation Survival Survival GeneExpr->Survival CellCycle CellCycle GeneExpr->CellCycle

This diagram illustrates the complete FGFR signaling cascade from receptor activation to nuclear events and cellular outcomes, highlighting the specific inhibition point where this compound acts. The pathway begins with FGF ligand binding to FGFR receptors, leading to receptor dimerization and autophosphorylation. This compound competitively inhibits ATP binding in the FGFR kinase domain, preventing receptor autophosphorylation and activation. This inhibition blocks the subsequent multi-tiered kinase cascade involving RAS, RAF, MEK, and ERK. Without ERK phosphorylation and nuclear translocation, transcription factors remain inactive, preventing expression of genes driving proliferation, survival, and cell cycle progression. The visualization emphasizes how targeted inhibition at the receptor level can suppress the entire signaling network, resulting in antitumor effects in FGFR-dependent cancers.

Experimental Workflow for this compound Evaluation

G This compound Evaluation Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_integration Data Integration KinaseAssay Kinase Inhibition Profiling CellViability Cell Viability Assessment (MTT) KinaseAssay->CellViability Immunoblot Pathway Analysis (Immunoblot) CellViability->Immunoblot DataAnalysis Data Analysis & IC₅₀ Calculation Immunoblot->DataAnalysis ModelDev Xenograft Model Development Dosing Treatment & Dosing (oral gavage) ModelDev->Dosing Efficacy Efficacy Assessment (Tumor measurement) Dosing->Efficacy PD Pharmacodynamic Analysis Efficacy->PD Efficacy->DataAnalysis PD->DataAnalysis Report Study Report & Interpretation DataAnalysis->Report

This workflow diagram outlines the comprehensive evaluation strategy for characterizing this compound activity, progressing from in vitro assays to in vivo models and final data integration. The process begins with kinase inhibition profiling to determine potency and selectivity against FGFR isoforms, followed by cellular viability assessments in FGFR-dependent and independent models to establish functional activity and selectivity. Immunoblot analysis confirms target engagement and pathway modulation by measuring phospho-ERK levels. Promising in vitro results then trigger evaluation in xenograft models representing various FGFR alterations, where antitumor efficacy and pharmacodynamic effects are measured. Finally, all data are integrated to establish comprehensive activity profiles, determine appropriate dosing regimens, and inform clinical translation strategies.

Clinical Resistance Mechanisms and Future Directions

The clinical application of FGFR inhibitors, including this compound, is often limited by the development of acquired resistance. Comprehensive analysis of resistance mechanisms in FGFR2-altered cholangiocarcinoma patients revealed that approximately 60% develop secondary FGFR2 kinase domain mutations upon disease progression following FGFR inhibitor therapy. The most common resistance mutations affect the N550 molecular brake (63% of mutation-positive cases) and V565 gatekeeper (47% of mutation-positive cases) residues. These mutations sterically hinder inhibitor binding while maintaining kinase activity, thereby reactivating the FGFR-MEK-ERK signaling cascade despite continued treatment.

Notably, the covalent FGFR inhibitor futibatinib targets the conserved cysteine residue (C492) in the FGFR2 kinase domain and demonstrates activity against some resistance mutations that develop under reversible inhibitor pressure. However, C492 mutations themselves are rare (occurring in only 1 of 42 futibatinib-treated patients), potentially because these mutations impair FGFR2 signaling capacity even while conferring drug resistance. These findings highlight the need for next-generation FGFR inhibitors that can target the full spectrum of resistance mutations and combination strategies that co-target parallel pathways or utilize vertical inhibition approaches (e.g., combining FGFR and MEK inhibitors) to prevent or overcome resistance.

Future research directions should focus on rational combination therapies that address both primary and acquired resistance mechanisms. Potential strategies include combining this compound with MEK inhibitors to provide more complete pathway suppression, with agents targeting parallel signaling pathways that may provide escape mechanisms, or with irreversible FGFR inhibitors in sequential or rotational regimens. Additionally, the development of biomarker-driven treatment selection and early detection of emerging resistance through circulating tumor DNA monitoring may optimize the clinical application of this compound and other FGFR-targeted agents.

Conclusion

This compound represents a potent and selective inhibitor of FGFR1-3 with demonstrated activity across preclinical models bearing various FGFR alterations. Its mechanism of action involves specific inhibition of FGFR kinase activity, thereby suppressing the downstream RAS-RAF-MEK-ERK signaling cascade and inducing growth arrest in FGFR-dependent tumors. The comprehensive experimental protocols outlined herein enable systematic evaluation of this compound's activity, from initial in vitro profiling to in vivo efficacy assessment. Despite the challenge of acquired resistance, particularly through secondary FGFR2 kinase domain mutations, this compound and other FGFR inhibitors continue to offer important therapeutic options for patients with FGFR-altered cancers. Future efforts should focus on optimizing their clinical utility through combination approaches, sequential targeting strategies, and biomarker-driven patient selection.

Comprehensive Application Note: Zoligratinib (Debio1347) in FGFR-Altered Cancers and Oncogene Addiction Phenotype Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR Inhibition and Oncogene Addiction

Oncogene addiction represents a fundamental concept in cancer biology where cancer cells become dependent on a single oncogenic pathway for survival and proliferation, despite accumulating multiple genetic alterations. This phenomenon creates a therapeutic "Achilles' heel" that can be exploited with targeted therapies [1]. The Fibroblast Growth Factor Receptor (FGFR) pathway has emerged as a critical therapeutic target in multiple cancer types, with FGFR alterations occurring in approximately 10-15% of intrahepatic cholangiocarcinoma (ICC) and 50% of bladder cancers [2] [3]. Zoligratinib (Debio1347) is a selective ATP-competitive inhibitor of FGFR1-3 that has demonstrated clinical activity in early-phase trials, particularly in tumors harboring FGFR alterations [2] [4].

The molecular basis of oncogene addiction involves a complex signaling imbalance. Research has revealed that upon inactivation of addicted oncogenes, pro-survival signals (ERK, Akt, STAT3/5) decay rapidly while pro-apoptotic signals (p38 MAPK) persist, creating a transient imbalance that promotes cancer cell death [5] [6]. This application note provides comprehensive experimental protocols and data for investigating this compound in the context of FGFR-driven oncogene addiction, with emphasis on practical implementation for researchers in drug development.

This compound Pharmacodynamic Profile and Target Engagement

Quantitative Binding Affinity Across FGFR Isoforms

This compound demonstrates differential potency across FGFR family members, with highest affinity for FGFR2. This selective profile is important for therapeutic window and toxicity management.

Table 1: this compound Binding Affinity to FGFR Family Members

FGFR Isoform IC₅₀ (nM) pIC₅₀ Experimental System
FGFR1 9.2 8.04 Human recombinant enzyme
FGFR2 7.6 8.12 Human recombinant enzyme
FGFR3 22 7.66 Human recombinant enzyme
FGFR4 290 6.54 Human recombinant enzyme
PDGFRβ 560 6.25 Human recombinant enzyme

[7]

Cellular Activity and Antiproliferative Effects

In functional cellular assays, this compound demonstrates potent activity against FGFR-dependent models. The following table summarizes key efficacy data from preclinical and clinical studies:

Table 2: Cellular and Clinical Activity of this compound in FGFR-Altered Models

Experimental System FGFR Alteration Response IC₅₀/Dose Reference
Phase I clinical trial FGFR1/2/3 alterations Partial Response: 10.5% (6/57) Not specified [4]
Phase I clinical trial FGFR1/2/3 alterations Stable Disease: 28.1% (16/57) Not specified [4]
Advanced solid tumors FGFR2 amplifications Predicted sensitive Phase I doses [4]
CUP#55 cell line FGFR2 amplification (HSR) Synergy with trametinib Combination studies [8]
CUP#96 cell line FGFR2 amplification (double minutes) Synergy with trametinib Combination studies [8]

[4] [8]

Oncogene Addiction Signaling Dynamics

The molecular mechanism underlying oncogene addiction involves differential signal attenuation kinetics following oncogene inhibition. Studies across multiple oncogene-dependent systems (SRC, BCR-ABL, EGFR) have revealed a consistent pattern: rapid diminution of pro-survival signals (phospho-ERK, -Akt, and -STAT3/5) accompanied by delayed accumulation of the pro-apoptotic effector phospho-p38 MAPK [5] [6]. This creates a transient signaling imbalance that favors apoptosis. In FGFR2-addicted models, similar dynamics are observed, with rapid suppression of MEK/ERK signaling following FGFR inhibition leading to growth arrest and apoptosis [2] [8].

G cluster_survival Rapidly Attenuated Survival Signals cluster_apoptotic Delayed Pro-apoptotic Signals FGFR_inhibitor This compound/FGFR Inhibitor Survival_group p-ERK, p-Akt, p-STAT3/5 FGFR_inhibitor->Survival_group Rapid suppression Apoptotic_group p-p38 MAPK FGFR_inhibitor->Apoptotic_group  Delayed accumulation Survival_effect Cell Survival & Proliferation Survival_group->Survival_effect Signaling_imbalance Signaling Imbalance Survival_group->Signaling_imbalance Apoptotic_effect Apoptotic Cell Death Apoptotic_group->Apoptotic_effect Apoptotic_group->Signaling_imbalance Signaling_imbalance->Apoptotic_effect

Figure 1: Signaling Dynamics in Oncogene Addiction. Following FGFR inhibition, survival signals rapidly decay while pro-apoptotic signals persist, creating a transient imbalance that promotes apoptosis.

Clinical Resistance Mechanisms and Functional Characterization

Spectrum of FGFR2 Resistance Mutations

Acquired resistance to FGFR inhibitors primarily occurs through secondary kinase domain mutations that interfere with drug binding. Analysis of 82 FGFR2-altered cholangiocarcinoma patients revealed that 60% developed one or more secondary FGFR2 mutations upon disease progression [2].

Table 3: FGFR2 Resistance Mutations in Clinical Specimens

Mutation Type Frequency Prevalence in Kinase Domain Mutations Drug Sensitivity Profile
N550 molecular brake Most common 63% Sensitive to futibatinib, resistant to reversible inhibitors
V565 gatekeeper Second most common 47% Varies by specific inhibitor
C492 cysteine Rare 1/42 futibatinib-treated patients Insensitive to futibatinib, reduced signaling capacity
Polyclonal mutations Multiple in same patient Detected in ctDNA and multi-lesion analyses Different mutations in different lesions

[2]

Functional Characterization of Resistance Mutations

The functional impact of resistance mutations varies significantly. N550 and V565 mutations typically confer resistance to reversible ATP-competitive inhibitors like this compound, pemigatinib, and infigratinib, but may remain sensitive to irreversible inhibitors like futibatinib that covalently bind the C492 residue [2]. Interestingly, C492 mutations that prevent covalent binding are relatively rare, potentially because they impair FGFR2 signaling capacity even while conferring drug resistance [2]. This suggests a fitness cost that limits their clinical emergence.

Experimental Models and Protocols

Cell Line Models and Engineering

Protocol 1: Engineering FGFR2-Altered Cell Lines

  • Cell lines: CCLP-1 (FGFR-dependent cholangiocarcinoma) or BaF3 (IL-3-dependent hematopoietic) cells are suitable base models [2].
  • Vector system: Use pMSCV retroviral vector for expression of FGFR2 fusions (e.g., FGFR2-PHGDH) [2].
  • Mutation introduction: Introduce desired FGFR2 mutations (N550K/K/M, V565F/I, C492F/R) using NEBuilder HiFi DNA Assembly with Sanger sequencing confirmation [2].
  • Virus production: Transfect HEK293T cells with construct and packaging plasmids (e.g., pCL-Ampho) using standard calcium phosphate or lipid-based methods [2].
  • Cell infection: Incubate target cells with viral supernatant plus polybrene (4-8 μg/mL) for 24-48 hours [2].
  • Selection: Use blasticidin (20-25 μg/mL) for 7 days or puromycin (4 μg/mL) for 2 days to select successfully transduced cells [2].

Protocol 2: Cell Viability and Proliferation Assays

  • Seeding density: 3,000 cells per well in 96-well plates [2].
  • Compound preparation: Serial dilutions of this compound and comparator FGFR inhibitors (futibatinib, infigratinib, pemigatinib) across 9 concentration points [2].
  • Incubation: 72 hours with continuous compound exposure [2].
  • Viability measurement: MTT assay following manufacturer's protocol [2].
  • Data analysis: Calculate IC₅₀ values using GraphPad Prism non-linear regression (3-parameter dose-response model) [2].
  • Long-term clonogenic assays: Crystal violet staining after 7-14 days of treatment with drug refreshment every 2-3 days [2].
In Vivo Assessment and Combination Strategies

Protocol 3: Patient-Derived Xenograft (PDX) Models

  • Model establishment: Implant FGFR2-altered patient tumor fragments (e.g., cholangiocarcinoma, CUP) subcutaneously into immunocompromised mice [8].
  • Treatment initiation: Begin when tumors reach 150-200 mm³ volume [8].
  • Dosing regimen: this compound alone and in combination with MEK inhibitors (trametinib) via oral gavage [8].
  • Endpoint measurements: Tumor volume measurement 2-3 times weekly, circulating tumor DNA analysis for resistance mutation monitoring, and terminal tumor collection for phospho-protein analysis [2] [8].

Protocol 4: Combination Therapy with MEK Inhibition

  • Rationale: FGFR inhibition leads to suppression of downstream MEK/ERK signaling, creating potential for synergistic combinations [2] [8].
  • Experimental design: Treat FGFR2-amplified models (e.g., CUP#55, CUP#96) with this compound, trametinib, or combination [8].
  • Single-cell transcriptomics: Analyze tumor cell plasticity and epithelial-mesenchymal phenotypes in response to combination therapy [8].
  • Assessment: Evaluate synergy using Chou-Talalay combination index method [8].

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_translational Translational Analysis Start FGFR2-Driven Cancer Models A1 Engineered cell lines with FGFR2 fusions/mutations Start->A1 A2 Viability assays (MTT, crystal violet) A1->A2 A3 Immunoblot analysis (p-ERK, p-Akt, p-STAT) A2->A3 A4 Combination screening (e.g., + MEK inhibitors) A3->A4 B1 PDX models with FGFR2 alterations A4->B1 B2 ctDNA monitoring for resistance mutations B1->B2 B3 Tumor pharmacodynamics (target inhibition verification) B2->B3 C1 Single-cell transcriptomics B3->C1 C2 Resistance mechanism characterization C1->C2

Figure 2: Experimental Workflow for Evaluating this compound in FGFR2-Addicted Models. Comprehensive approach spanning in vitro screening to in vivo validation and translational analysis.

Therapeutic Strategies and Future Directions

The development of sequential treatment approaches and next-generation FGFR inhibitors is critical for addressing the challenge of resistance. The differential activity profiles of reversible versus irreversible FGFR inhibitors against various resistance mutations support a strategic sequencing approach [2]. For instance, tumors developing N550 or V565 mutations on reversible inhibitors may retain sensitivity to futibatinib, while C492 mutations would necessitate alternative approaches [2].

Combination therapies represent another promising direction. The synergistic activity observed between FGFR2 inhibitors and MEK inhibitors in FGFR2-amplified cancer-of-unknown-primary models provides strong rationale for clinical evaluation of such combinations [8]. Single-cell transcriptomic analyses revealed that this combination is particularly effective against tumor cells with epithelial phenotypes, highlighting the importance of tumor cell plasticity in treatment response [8].

Future efforts should focus on developing comprehensive resistance mutation profiling in clinical specimens, ideally through circulating tumor DNA monitoring, to guide real-time treatment adaptation. Additionally, the exploration of pulsatile dosing schedules (successfully employed for other targeted therapies) may help overcome pharmacological limitations and suppress resistance emergence [1].

Conclusions

This compound represents a potent selective inhibitor of FGFR1-3 with demonstrated clinical activity in FGFR-altered solid tumors. The oncogene addiction phenotype in FGFR2-dependent cancers creates a vulnerable therapeutic target, though acquired resistance through secondary FGFR2 mutations remains a significant challenge. Comprehensive preclinical evaluation using the protocols outlined in this application note enables thorough characterization of this compound's efficacy, resistance mechanisms, and rational combination strategies. The continued development of next-generation FGFR inhibitors and intelligent combination approaches will be essential for improving outcomes in patients with FGFR-driven malignancies.

References

FGFR Inhibitors and PDX Models in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

PDX models, which involve implanting patient tumor tissue into immunodeficient mice, are crucial preclinical tools that preserve the molecular heterogeneity of original tumors [1]. The table below summarizes key FGFR inhibitors and available PDX model data:

Inhibitor Name Other Names Relevant Preclinical or Clinical Findings Evidence Level
Zoligratinib Debio-1347 Phase I trial: 10.5% partial response rate in advanced solid tumors with FGFR1/2/3 alterations [2]. Clinical Trial
PRN1371 PDX study: 28.2% tumor growth inhibition in FGFR3-amplified NSCLC model [2]. Preclinical (PDX)
Erdafitinib Approved for urothelial carcinoma; PDX models used to test combination therapies [3] [1]. Approved Drug / Preclinical (PDX)

Research indicates that PDX models are effectively used to study combination therapies. One study on urothelial carcinoma PDX models showed that combining an FGFR inhibitor with an EGFR inhibitor was more effective than FGFR inhibition alone [1].

Proposed Workflow for Evaluating this compound in PDX Models

While a specific protocol for this compound was not found, you can adapt established methodologies from similar studies. The diagram below outlines a potential workflow for evaluating this compound efficacy in a PDX program:

Key Experimental Protocols

Based on standard practices in published PDX studies [1], here are detailed methodologies for key experiments:

1. PDX Model Generation and Expansion

  • Animal Model: Use 4-5 week-old immunodeficient mice (e.g., NMRl nude strain)
  • Implantation: Surgically implant fresh tumor fragments (1-2 mm³) subcutaneously into the interscapular region
  • Passaging: Once tumors reach 1000-1500 mm³, harvest for serial transplantation into new mice (typically 3-5 animals per passage)
  • Cryopreservation: Preserve tumor tissue in freezing medium at -80°C or liquid nitrogen for long-term storage

2. In Vivo Efficacy Study Design

  • Randomization: When PDX tumors reach 150-200 mm³, randomize mice into treatment groups (n=5-10 per group)
  • Dosing: Administer Zoligatinib orally, typically once daily (common dose range: 10-50 mg/kg depending on formulation)
  • Control Groups: Include vehicle-treated control group and potentially a reference FGFR inhibitor group
  • Duration: Treatment typically continues for 21-42 days or until tumors in control group reach endpoint volume

3. Endpoint Analysis Methods

  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers
  • Volume Calculation: Apply formula: TV (mm³) = [length (mm) × width (mm)²] × π/6
  • Response Metrics: Calculate:
    • Tumor Growth Inhibition (TGI) = (1 - [ΔT/ΔC]) × 100%
    • Partial Response (PR) = >50% regression from baseline
    • Progressive Disease (PD) = >20% increase from baseline
  • Biomarker Analysis: Collect tumor tissue for:
    • Western blotting of p-FRS2, p-ERK, and p-AKT
    • RNA sequencing for pathway analysis
    • IHC for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers

Future Research Directions

The field is moving toward addressing resistance mechanisms to FGFR inhibitors. Promising research directions based on current findings include:

  • Studying on-target resistance: Emerging evidence shows that kinase domain mutations (e.g., FGFR3 N540K, V555M) can cause resistance to FGFR inhibitors [3]
  • Exploring combination therapies: Research supports testing this compound with PI3K/mTOR or EGFR inhibitors to overcome resistance [3] [1]

References

Zoligratinib ATP-competitive inhibition techniques

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Profile

Zoligratinib functions by competitively binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of FGFR, effectively blocking receptor activation and downstream signaling pathways [1]. This inhibition is crucial as aberrant FGFR signaling drives tumorigenesis in various cancers.

The table below summarizes its inhibitory activity (IC50 values) against different FGFR isoforms:

FGFR Isoform IC50 (nM)
FGFR1 9.3 nM [2]
FGFR2 7.6 nM [2]
FGFR3 22 nM [2]
FGFR4 290 nM [2]

This data shows this compound has highest potency for FGFR2, with significantly less activity against FGFR4, indicating its selective profile.

Experimental and Preclinical Evidence

Research provides insights from in vitro and in vivo models that demonstrate the application and efficacy of this compound.

  • In Vitro Antiproliferative Activity: The compound's effectiveness can be measured using cell proliferation assays. In the SNU-16 gastric cancer cell line (which harbors FGFR2 amplification), this compound demonstrated strong antiproliferative activity with an IC50 of 17 nM after a 4-day incubation measured by CCK8 assay [2].
  • In Vivo Efficacy Models: this compound has shown significant, dose-dependent tumor growth inhibition in xenograft mouse models bearing tumors with FGFR genetic alterations [2]. For example, in an MFE-280 endometrial cancer model (which carries an FGFR2 S252W mutation), treatment resulted in tumor regression of 106% at 30 mg/kg and 147% at 100 mg/kg, without apparent body weight loss [2].

Experimental Workflow for FGFR Inhibition Study

The following diagram outlines a generalized workflow for a structure-based study to identify and validate FGFR inhibitors, which encapsulates methodologies relevant to characterizing compounds like this compound [3].

G start Start: Target Identification (FGFR2) prep Target and Library Preparation start->prep screen Virtual Screening & Molecular Docking prep->screen filter Hit Selection (Binding Affinity, Drug-likeness) screen->filter md Molecular Dynamics Simulations filter->md Top Hits end Lead Candidate Identification filter->end Insufficient Criteria analysis Biophysical Analysis (PCA, FEL, ADMET) md->analysis analysis->end

Protocol Details for Key Stages

Here are detailed methodologies for critical experiments based on the search results [3]:

  • 1. Target and Library Preparation

    • Protein Structure Preparation: Retrieve the crystal structure of FGFR2 (e.g., PDB ID: 6LVK). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges using tools like AutoDock Tools or Chimera. Conduct energy minimization to refine the structure.
    • Compound Library Curation: Source a library of candidate compounds, such as structural analogs of known FGFR inhibitors from the PubChem database. Filter compounds based on drug-likeness using the Lipinski's Rule of Five.
  • 2. Virtual Screening and Molecular Docking

    • Docking Setup: Use software such as InstaDock or AutoDock Vina. Define the docking grid to encompass the ATP-binding pocket of the FGFR2 kinase domain.
    • Blind Docking: Perform docking simulations allowing compounds to freely explore the binding site. Rank the resulting compound poses primarily by their docking score (calculated binding affinity in kcal/mol).
    • Validation: Validate the docking protocol by redocking the native crystal structure ligand and confirming the reproduced binding pose aligns with the experimental one.
  • 3. Molecular Dynamics (MD) Simulations and Analysis

    • Simulation Run: Subject the top protein-ligand complexes from docking to all-atom MD simulations (e.g., for 200 ns) in a solvated system using software like GROMACS or AMBER.
    • Stability and Dynamics Analysis: Calculate key metrics including:
      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein-ligand complex.
      • Root Mean Square Fluctuation (RMSF): To evaluate flexibility of individual residue.
      • Radius of Gyration (Rg): To measure structural compactness.
    • Free Energy Landscape (FEL): Perform essential dynamics analysis (e.g., Principal Component Analysis - PCA) to visualize the conformational states and energy minima sampled by the complex during the simulation.

FGFR Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the core FGFR signaling pathway and the precise point of inhibition by ATP-competitive inhibitors like this compound [1] [4].

G ligand FGF Ligand receptor FGFR (Dimer) ligand->receptor Binds Extracellular Domain phosphorylation Autophosphorylation receptor->phosphorylation inhibitor This compound (ATP-competitive inhibitor) inhibitor->phosphorylation Blocks atp ATP atp->phosphorylation Substrate downstream Downstream Signaling (MAPK, PI3K/AKT, STAT, PLCγ) phosphorylation->downstream Activates effects Cellular Effects (Proliferation, Survival, Migration) downstream->effects

Important Limitations and Future Directions

  • Clinical Status Note: While this compound has been studied in clinical trials, its current development status may have evolved. Researchers should consult the latest clinical trial registries for up-to-date information.
  • Overcoming Resistance: A key challenge with FGFR inhibitors is the development of drug resistance [1] [5]. Future research is directed towards next-generation inhibitors and combination therapies to overcome this.

I hope these application notes provide a solid foundation for your research. Should you require further clarification on any of the experimental details, feel free to ask.

References

Zoligratinib oral administration in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib Pharmacological Profile

Table 1: Biochemical and Cellular Activity of this compound

Assay Type Target / Model IC50 / Activity Context / Notes
Biochemical Assay (Enzyme Inhibition) FGFR1 [1] 9.3 nM Selective, ATP-competitive inhibitor [2]
FGFR2 [1] 7.6 nM
FGFR3 [1] 290 nM
FGFR4 [1] 22 nM
Cellular Assay (Anti-proliferation) DMS114 cell line (FGFR1 amplification) [1] Prevents FGFR1 autophosphorylation at 100-300 nM Cell Counting Kit-8 (CCK-8) assay after 4 days of incubation [1]
SNU-16 cell line (FGFR2 amplification) [1] Prevents FGFR2 autophosphorylation at 100-300 nM
KMS11 cell line [1] Prevents FGFR3 autophosphorylation at 100-300 nM

Proposed In Vivo Formulation [1]

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
  • Target Concentration: 2 mg/mL (5.61 mM)
  • Preparation Note: Sequential addition of solvents is recommended, with clarification before each addition. Sonication and/or heating may be necessary to dissolve the compound. The working solution should be prepared immediately before use.

In Vivo Efficacy and Resistance Studies

While specific in vivo study protocols for this compound are not detailed in the searched literature, its performance is contextualized by broader research on FGFR inhibitors.

Clinical and Preclinical Context

  • Efficacy in FGFR-altered models: this compound has shown antitumor activity in various preclinical cancer models harboring FGFR alterations [2].
  • Clinical resistance mechanisms: In vivo efficacy can be limited by acquired resistance. Analysis of cholangiocarcinoma patients progressing on FGFR inhibitors like this compound revealed that 60% developed secondary mutations in the FGFR2 kinase domain [3]. The most common mutations affect the N550 "molecular brake" (63%) and V565 "gatekeeper" (47%) residues [3].
  • In vivo model for resistance: Engineered cell lines (e.g., CCLP-1) expressing wild-type or mutated FGFR2-PHGDH fusion proteins can be used. These are typically tested with cell viability assays (MTT assay) after 3 days of drug treatment to generate IC50 values and can potentially be used to create xenograft models for in vivo studies [3].

Experimental Protocols for Related Research

Protocol 1: Cell Viability Assay (MTT) for Assessing Inhibitor Efficacy [3] This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Cell Seeding: Seed cells at a density of 3,000 cells per well in a 96-well plate and allow them to attach overnight.
  • Drug Treatment: Add this compound the next day across a 9-point concentration range.
  • Incubation: Incubate the plates for 3 days.
  • Viability Measurement: Add MTT reagent to each well. Metabolically active cells will convert MTT into formazan crystals. Dissolve the crystals and measure the absorbance to determine cell viability.
  • Data Analysis: Calculate IC50 values using non-linear regression analysis in software such as GraphPad Prism.

Protocol 2: Cell-Based Inhibition of FGFR Autophosphorylation [1] This protocol assesses the functional inhibition of FGFR signaling by this compound.

  • Cell Treatment: Treat relevant cancer cell lines (e.g., DMS114 for FGFR1, SNU-16 for FGFR2, KMS11 for FGFR3) with this compound at concentrations ranging from 100 to 300 nM.
  • Incubation: Incubate cells at 37°C for a specified period.
  • Cell Lysis and Analysis: Lyse the cells and perform immunoblotting (Western blot) using antibodies against phosphorylated FGFR to detect inhibition of autophosphorylation.

FGFR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the FGFR signaling pathway and the mechanism of this compound, which competes with ATP for binding in the kinase domain of FGFR1-3.

fgfr_pathway FGFR Signaling and this compound Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds Dimer Receptor Dimerization FGFR->Dimer HS HS HS->FGFR Co-factor AutoP Auto- phosphorylation Dimer->AutoP PLCg PLCγ Pathway AutoP->PLCg RAS RAS AutoP->RAS STAT STAT Pathway AutoP->STAT PI3K PI3K/AKT Pathway AutoP->PI3K Outcomes Cell Proliferation Differentiation Survival PLCg->Outcomes MAPK MAPK Pathway RAS->MAPK MAPK->Outcomes STAT->Outcomes PI3K->Outcomes This compound This compound (ATP-competitive) This compound->FGFR Inhibits

Research Considerations for Protocol Development

  • Tolerability and Monitoring: Clinical studies indicate this compound is generally tolerable at 80 mg/day. Common class-based adverse events include hyperphosphatemia, diarrhea, fatigue, and nausea [2]. Preclinical in vivo studies should include monitoring for these potential effects.
  • Combating Resistance: Research into next-generation FGFR inhibitors focuses on overcoming gatekeeper mutations [4]. For studies involving this compound-resistant models, consider evaluating irreversible FGFR inhibitors like futibatinib, which can overcome resistance to reversible inhibitors in some settings [3].

References

Zoligratinib concentration range for viability assays

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib Application Note: Viability Assays

1. Core Drug Information & Suggested Viability Assay Range

This compound (Debio-1347) is a selective, orally available ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [1] [2]. Its potency varies across FGFR family members, which should inform your choice of concentration range.

Parameter Detail Source
Molecular Weight 356.38 g/mol [2]
Targets (IC₅₀) FGFR1 (9.3 nM), FGFR2 (7.6 nM), FGFR3 (22 nM), FGFR4 (290 nM) [2]
Suggested Viability Assay Range 0.076 nM to 10,000 nM (or 0.000076 - 10 µM) [2]

Rationale for the Range: This range is recommended because it effectively brackets the established IC₅₀ values for all four FGFRs, allowing you to generate a full dose-response curve and accurately calculate the half-maximal inhibitory concentration (IC₅₀ or GR₅₀) for your specific cell model [2].

2. Detailed Experimental Protocol for Cell Viability Assay

The following protocol synthesizes methods from published studies using this compound and other FGFR inhibitors in cell-based assays [1] [2].

Step Parameter Specification
1. Cell Seeding Cell Lines Models with FGFR alterations (e.g., SNU-16 for FGFR2 amp) are most relevant [2].
Seeding Density 3,000 - 5,000 cells per well in a 96-well plate [1].
Plate Type Use flat-bottom tissue culture-treated plates. Avoid perimeter wells to minimize "edge effects" from evaporation; fill these with PBS [3].
2. Compound Preparation Stock Solution Prepare a high-concentration stock (e.g., 10 mM) in DMSO.
Working Dilutions Serially dilute the stock in the cell culture medium to create a 9-point concentration series. Final DMSO concentration should be <1% (v/v) and consistent across all wells, including controls [3] [2].
Storage For short-term storage (<48 hours), diluted drugs can be kept at 4°C or -20°C. Use sealed PCR plates with aluminum tape instead of culture plates to prevent evaporation [3].
3. Drug Treatment & Incubation Treatment Time Add compounds 24 hours after cell seeding [1].
Incubation Duration 72 hours (3 days) in a humidified incubator at 37°C with 5% CO₂ [1].
4. Viability Measurement Assay Type MTT assay [1].
Measurement Follow standard MTT protocol: add reagent, incubate for several hours, dissolve formazan crystals, and measure absorbance at 570 nm.
5. Data Analysis Viability Calculation Normalize absorbance of treated wells to DMSO-only control wells (0% inhibition) and blank wells (100% inhibition).
Dose-Response Curves Use software (e.g., GraphPad Prism) to fit normalized data and calculate IC₅₀/GR₅₀ values [1].

Critical Assay Optimization Parameters

To ensure robust and reproducible results, pay close attention to these key parameters identified in viability assay optimization studies [3]:

  • DMSO Concentration: The solvent can negatively affect cell viability. Always include a vehicle control with the same DMSO concentration as your highest dose, and confirm that concentrations below 1% (v/v) are non-toxic to your specific cell line [3].
  • Evaporation Control: Evaporation from wells, especially during storage of diluted drugs or long incubations, can significantly concentrate compounds and distort dose-response curves. Use proper sealing methods [3].
  • Cell Seeding Density: The initial recommendation of 3,000-5,000 cells/well is a starting point. You should validate the optimal density for your cell line to ensure exponential growth throughout the assay without reaching confluence [3].
  • Data Metrics: For compounds like this compound that affect cell growth, consider using Growth Rate (GR) metrics (GR₅₀, GRmax) instead of traditional IC₅₀. These metrics correct for differences in cellular division rates and often provide more consistent and reliable interlaboratory results [3].

Experimental Workflow Diagram

The following diagram outlines the key stages of the viability assay protocol.

G Start Start Assay Protocol Prep Plate Cells (3,000-5,000 cells/well) Incubate 24h Start->Prep DrugDil Prepare this compound 9-point serial dilution Final DMSO <1% Prep->DrugDil Treat Treat Cells Add drug dilutions DrugDil->Treat Incubate Incubate Plates 72 hours at 37°C Treat->Incubate Measure Measure Viability Add MTT reagent Incubate->Measure Analyze Analyze Data Normalize & fit curve Calculate IC₅₀/GR₅₀ Measure->Analyze

Key Considerations for Researchers

  • Cell Line Selection: The efficacy of this compound is most pronounced in cell lines harboring FGFR genetic alterations (fusions, amplifications, mutations). Always use relevant models [2].
  • Beyond Viability: To confirm target engagement, complement viability assays with Western blotting to monitor inhibition of downstream signaling pathways, such as phosphorylation of FGFR and ERK [2].
  • Resistance Mutations: Be aware that gatekeeper mutations (e.g., V565F in FGFR2) can cause resistance to some FGFR inhibitors. Interestingly, this compound has shown activity against the V564F (V565 in other numbering) gatekeeper mutation in preclinical models [2].

References

What are the known acquired resistance mechanisms to Zoligratinib?

Author: Smolecule Technical Support Team. Date: February 2026

The primary mechanism of acquired resistance to Zoligratinib, as with other ATP-competitive FGFR inhibitors, is the emergence of secondary mutations in the kinase domain of the FGFR2 gene [1] [2]. The table below summarizes the key resistance mutations identified.

Mutation Domain/Location Functional Role & Mechanism of Resistance
V564F Kinase Domain Gatekeeper mutation; sterically hinders inhibitor binding [2].
N550K/H Kinase Domain Disrupts the "molecular brake" that auto-inhibits kinase activity, leading to constitutive activation [1] [2].
E565A Kinase Domain Upregulates the PI3K/AKT/mTOR signaling pathway, a key survival bypass mechanism [2].
L617V Kinase Domain Reported in clinical cases of resistance to this compound [1].
K659E Kinase Domain Activating mutation (hotspot) that can drive resistance [3].

Secondary FGFR2 kinase domain mutations were detected in 60% (49 out of 82) of FGFR2-altered cholangiocarcinoma patients who progressed on FGFR inhibitor therapy, with N550 and V565 (also known as V564) being the most common [1] [4].

How can I experimentally investigate these resistance mechanisms?

To model and study these resistance mechanisms in the lab, you can use the following established experimental workflows.

Diagram: Experimental Workflow for Investigating this compound Resistance

G A Generate Resistant Models A1 Engineer Ba/F3 or CCLP-1 cells with FGFR2 fusions & introduce point mutations (e.g., V564F, N550K) A->A1 A2 Long-term dose escalation of this compound on sensitive cells to generate de novo resistance A->A2 B Functional Characterization C Profile Inhibitor Activity B->C B1 Cell Viability Assay (MTT) - Dose-response curves - IC50 calculation B->B1 B2 Immunoblot Analysis - p-FGFR, p-FRS2, p-ERK, p-AKT - Total protein levels B->B2 B3 Crystal Violet Staining - Clonogenic survival assessment B->B3 C1 Panel Testing Test resistant lines against other FGFR inhibitors (e.g., Futibatinib) C->C1 A1->B A2->B

Detailed Experimental Protocols

1. Generating this compound-Resistant Models

  • Engineered Cell Lines: Introduce FGFR2 resistance mutations (e.g., V564F, N550K) into FGFR2 fusion-positive cell models (like CCLP-1 cholangiocarcinoma cells) using site-directed mutagenesis. Retroviral or lentiviral transduction can be used for stable expression [1].
  • *De Novo* Resistance: Develop resistance by chronically exposing a sensitive, FGFR2-dependent cell line (e.g., a Ba/F3 cell line engineered to express an FGFR2 fusion) to increasing concentrations of this compound over several months until resistant clones emerge [2].

2. Cell Viability and Proliferation Assays

  • Purpose: To confirm and quantify the level of resistance.
  • Protocol:
    • Seed cells (e.g., 3,000 cells/well in a 96-well plate) and allow them to adhere overnight [1].
    • Treat with a 9-point concentration range of this compound for 72 hours.
    • Measure cell viability using an MTT assay or similar (e.g., CellTiter-Glo).
    • Generate dose-response curves and calculate IC₅₀ values using software like GraphPad Prism with a 3-parameter dose-response model [1].

3. Immunoblot Analysis for Signaling Pathways

  • Purpose: To determine if the resistance mutation restores downstream signaling despite the presence of the inhibitor.
  • Protocol:
    • Lyse snap-frozen tumor tissues or cells harvested after drug treatment. Use a homogenizer for tissues [1].
    • Resolve proteins by SDS-PAGE and transfer to a membrane.
    • Probe with antibodies against:
      • Phospho-proteins: p-FGFR, p-FRS2α, p-ERK1/2, p-AKT (to assess pathway reactivation).
      • Total proteins: Total FGFR2, ERK, AKT (as loading controls).
    • Visualize using a chemiluminescence detection system [1].

What are the potential strategies to overcome this resistance?

Research suggests several strategies to combat resistance driven by secondary FGFR2 mutations:

  • Use Irreversible (Covalent) FGFR Inhibitors: The covalent inhibitor Futibatinib (TAS-120) has shown clinical activity in overcoming resistance to ATP-competitive inhibitors like this compound. It forms a permanent bond with a conserved cysteine (C492) in the FGFR2 P-loop, allowing it to inhibit several mutants that cause resistance to reversible inhibitors [1] [2].
  • Develop Next-Generation Inhibitors: The field is moving towards developing inhibitors that can specifically target the full spectrum of resistance mutations, including gatekeeper variants [1] [5].
  • Explore Combination Therapies: Combining FGFR inhibitors with agents that block bypass survival pathways (e.g., MEK or PI3K inhibitors) may help overcome or delay the emergence of resistance [6] [2].
  • Investigate Novel Modalities: Approaches like PROTACs (Proteolysis Targeting Chimeras) are being explored to degrade FGFR1/2 proteins entirely, which could potentially circumvent resistance caused by kinase mutations [3].

References

Understanding FGFR2 Mutations & Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the most common FGFR2 kinase domain mutations conferring resistance to zoligratinib and other FGFR inhibitors?

Acquired resistance in patients with FGFR2-altered cancers, particularly cholangiocarcinoma, frequently occurs through secondary mutations in the FGFR2 kinase domain. The following table summarizes the most prevalent resistance mutations identified in clinical studies.

Mutation Functional Role Prevalence in Resistant Cases Notes on Inhibitor Susceptibility
N550 Molecular brake 63% of all FGFR2 kinase domain mutations Common with reversible ATP-competitive inhibitors like this compound, pemigatinib, and infigratinib [1].
V565 Gatekeeper 47% of all FGFR2 kinase domain mutations Common with reversible ATP-competitive inhibitors; often impacts drug binding [1].
C492 P-loop cysteine Rare (1 in 42 patients on futibatinib) Covalently bound by the irreversible inhibitor futibatinib; mutations here confer resistance to futibatinib but are often less fit, explaining their low frequency [1].

Key Insight: A comprehensive analysis of 82 patients revealed that 60% (49/82) had one or more detectable secondary FGFR2 kinase domain mutations upon disease progression following FGFR inhibitor therapy. This establishes them as the primary mode of acquired resistance [1].

Q: How do different FGFR inhibitors compare in their activity against these resistance mutations?

Functional studies show that different FGFR inhibitors have unique activity profiles against various FGFR2 mutations. The irreversible inhibitor futibatinib (TAS-120) has demonstrated the ability to overcome resistance to reversible inhibitors like this compound in some clinical cases, although resistance to futibatinib can also eventually develop [1].

Experimental Protocols for Mutation Profiling

To investigate resistance mechanisms in your models, the following methodologies are recommended.

Protocol 1: Generating Engineered Cell Lines Expressing Mutated FGFR2

This protocol is essential for functionally validating candidate resistance mutations [1].

  • Vector Construction: Clone a relevant FGFR2 fusion construct (e.g., FGFR2-PHGDH) into a retroviral vector such as pMSCV.
  • Site-Directed Mutagenesis: Introduce desired point mutations (e.g., N550K, V565F) into the FGFR2 construct using a HiFi DNA Assembly kit.
  • Sequencing Validation: Confirm the sequence of the mutated construct using Sanger sequencing.
  • Virus Production: Transfect the constructed plasmids along with packaging plasmids into HEK293T cells to generate retrovirus.
  • Cell Line Infection: Infect relevant FGFR2-dependent cell lines (e.g., CCLP-1) with the collected virus in the presence of polybrene.
  • Selection: Select successfully infected cells using an appropriate antibiotic (e.g., blasticidin or puromycin) for 1-2 weeks.
Protocol 2: Cell Viability (MTT) Assay for Drug Sensitivity

Use this assay to determine the half-maximal inhibitory concentration (IC₅₀) of inhibitors against your engineered cell lines [1].

  • Seeding: Seed engineered cells at a density of 3,000 cells per well in a 96-well plate and incubate overnight.
  • Dosing: The next day, add the FGFR inhibitor (e.g., this compound, futibatinib) over a 9-point concentration range.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Measurement: Add MTT reagent to each well and incubate to allow formazan crystal formation. Dissolve the crystals and measure the absorbance.
  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism.
Protocol 3: Immunoblot Analysis to Confirm Pathway Signaling

This protocol confirms that the mutations and inhibitors are affecting the intended signaling pathways [1].

  • Sample Preparation: Lyse cells or snap-frozen tumor tissues in RIPA buffer. Homogenize tissues using a bead homogenizer.
  • Gel Electrophoresis: Separate proteins by SDS-PAGE.
  • Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation:
    • Block the membrane with 5% non-fat milk.
    • Probe with primary antibodies against targets such as phospho-FGFR, total FGFR, phospho-ERK, and total ERK.
    • Use a loading control antibody like GAPDH or β-Actin.
  • Detection: Incubate with an HRP-conjugated secondary antibody and detect using enhanced chemiluminescence (ECL) substrate.

Visualizing Signaling & Resistance

The diagram below illustrates the core FGFR2 signaling pathway and the points where kinase domain mutations can lead to resistance.

G cluster_resistance Common Resistance Mutations FGF_Ligand FGF_Ligand FGFR2_Dimer FGFR2 Dimer FGF_Ligand->FGFR2_Dimer PLCγ PLCγ (Activated) FGFR2_Dimer->PLCγ Phosphorylation RAS RAS (Activated) FGFR2_Dimer->RAS Phosphorylation via FRS2/GRB2/SOS PI3K PI3K (Activated) FGFR2_Dimer->PI3K Phosphorylation STAT STAT (Activated) FGFR2_Dimer->STAT Phosphorylation PKC PKC (Activated) PLCγ->PKC RAF RAF (Activated) RAS->RAF AKT AKT (Activated) Cell Survival, Inhibits Apoptosis PI3K->AKT MEK MEK (Activated) RAF->MEK ERK ERK (Activated) Transcription, Proliferation, Survival MEK->ERK Mut_N550 N550 (Molecular Brake) Mut_V565 V565 (Gatekeeper) Mut_C492 C492 (P-loop)

Diagram 1: FGFR2 Oncogenic Signaling and Resistance Mutation Sites. Mutations at N550, V565, and C492 in the kinase domain can block inhibitor binding, leading to constitutive pathway activation and treatment resistance [1] [2] [3].

The following workflow outlines a systematic approach to diagnose and investigate FGFR2 inhibitor resistance in a research setting.

G Start Observed Resistance to this compound Step1 Sequence Tumor DNA/ctDNA Start->Step1 Step2 Identify Mutations (e.g., N550, V565) Step1->Step2 Step3 Engineer Cell Lines with Identified Mutation Step2->Step3 Step4 Perform Functional Assays Step3->Step4 Step4a Cell Viability (MTT) Step4->Step4a Step4b Immunoblot Analysis Step4->Step4b Step5 Profile Next-Gen Inhibitors (e.g., Futibatinib) Step4a->Step5 Step4b->Step5

Diagram 2: Workflow for Investigating FGFR2 Inhibitor Resistance. This systematic approach from genomic detection to functional validation is key to understanding and overcoming resistance [1].

Future Directions & Strategies

Q: What are the promising strategies to overcome these resistance mutations?

The field is moving towards two key approaches:

  • Development of Next-Generation FGFR Inhibitors: This includes irreversible inhibitors (like futibatinib) and novel agents designed to target a broader spectrum of resistance mutations [1].
  • Combination Therapies: Exploring combinations of FGFR inhibitors with agents that target parallel or downstream pathways (e.g., MEK inhibitors) is an active area of research to delay or prevent the onset of resistance [1].

References

overcoming Zoligratinib resistance N550 V565 mutations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Resistance Landscape

FGFR2 kinase domain mutations are the primary mechanism of acquired resistance to FGFR inhibitors like zoligratinib [1]. The N550 (a molecular brake mutation) and V565 (the gatekeeper mutation) are the most frequently encountered among these resistance mutations [1] [2].

The table below summarizes the key characteristics of these mutations:

Mutation Location & Type Functional Consequence Prevalence in Resistance
N550 Molecular brake Alters kinase regulation, reducing drug binding [1]. 63% of all detected FGFR2 kinase domain mutations [1].
V565 Gatekeeper Sterically hinders inhibitor access to the ATP-binding pocket [1]. 47% of all detected FGFR2 kinase domain mutations [1]. Polyclonal with other mutations, especially post-reversible inhibitors [2].

Research indicates that resistance is often polyclonal, meaning a single patient can harbor multiple different FGFR2 resistance mutations simultaneously. This is particularly common in cholangiocarcinoma and must be considered in experimental models [1] [2].

Experimental Approaches for Functional Validation

To study these resistance mechanisms and test solutions, robust experimental models are essential.

Engineering Resistant Cell Models

A common method is to introduce the FGFR2 resistance mutations into cell lines using site-directed mutagenesis.

  • Procedure: Start with a Ba/F3 (murine pro-B cell) or other FGFR2-dependent cell line (e.g., CCLP-1 cholangiocarcinoma cells) engineered to express a driving FGFR2 alteration (e.g., an FGFR2-BICC1 fusion) [1] [2].
  • Mutagenesis: Use site-directed mutagenesis kits (e.g., QuickChange XL) to introduce specific point mutations (N550K/V, V565L/F/Y, etc.) into the FGFR2 kinase domain of the fusion construct [2].
  • Validation: Confirm the successful introduction and expression of the mutation via Sanger sequencing and immunoblotting [1].
Drug Sensitivity & Viability Assays

Once models are established, you can quantitatively assess resistance and the efficacy of next-generation inhibitors.

  • Cell Viability Assay (MTT): Seed engineered cells in 96-well plates and treat them with a 9-point concentration range of the inhibitors (e.g., this compound, futibatinib, lirafugratinib). After 72 hours, measure cell viability using MTT or CellTiter-Glo luminescent assays. Calculate IC50 values using software like GraphPad Prism [1] [2].
  • Proliferation Assay (Crystal Violet): For a qualitative, long-term view, plate cells in equal numbers in 6-well plates and treat them with inhibitors. Refresh the drug-containing media every 2-3 days. After 1-2 weeks, fix and stain the cells with crystal violet to visualize colony formation [1].
Assessing Target Engagement & Signaling

To confirm that the mutations directly affect kinase function and signaling, downstream pathways must be analyzed.

  • Immunoblot Analysis: Lyse cells or snap-frozen tumor tissues after drug treatment. Perform immunoblotting using antibodies against phosphorylated FGFR (p-FGFR), phosphorylated ERK (p-ERK), and total ERK. Resistance is characterized by persistent p-ERK levels despite the presence of the inhibitor [1] [2].
  • High-Throughput Kinase Activity Screening (PhosphoFlowSeq): For a more advanced screening approach, consider methods like PhosphoFlowSeq. This technique uses flow cytometry to simultaneously analyze the enzymatic activity and expression level of thousands of randomly mutated kinase variants in response to a drug, directly in a cellular context. It is highly effective for identifying both strong and weak resistance mutations [3].

Strategies to Overcome Resistance

The gathered data points to several promising strategies to combat resistance mediated by N550 and V565 mutations.

  • Use Irreversible FGFR Inhibitors: The covalent, irreversible FGFR inhibitor futibatinib (TAS-120) shows better activity against a range of FGFR2 kinase domain mutations than reversible inhibitors like this compound [1] [2]. Another irreversible inhibitor, lirafugratinib (RLY-4008), has demonstrated potent activity against the recalcitrant V565L/F/Y mutations in functional models [2].
  • Strategic Sequencing of Therapies: Evidence from clinical studies suggests that patients who develop resistance to a reversible FGFR inhibitor (like this compound) may still respond to a subsequent line of therapy with an irreversible inhibitor [1] [2].
  • Investigate Off-Target Resistance: Be aware that resistance is not always solely on-target. In some cases, activation of bypass signaling pathways (e.g., MAPK or PI3K/mTOR) can co-occur with FGFR2 mutations. In such scenarios, combination therapies targeting both pathways may be necessary [2].

Experimental Workflow & Resistance Mechanism

To help visualize the experimental process and the underlying biological problem, the following diagrams were created using Graphviz.

cluster_1 Experimental Workflow for Testing Resistance cluster_2 Key Resistance Mutations A Engineer Cell Lines (FGFR2 fusion + mutations) B Treat with FGFR Inhibitors A->B C Functional Assays B->C D Analyze Signaling & Viability C->D Mut1 N550 Mutation (Molecular Brake) E Persistent P-ERK Signaling Mut1->E Causes Mut2 V565 Mutation (Gatekeeper) Mut2->E Causes F High Cell Viability Despite Drug E->F

Frequently Asked Questions (FAQs)

Q1: Why is the V565 gatekeeper mutation so common and challenging? The V565 residue is located deep in the ATP-binding pocket. Mutations to a bulkier side chain (like Leucine, Phenylalanine, or Tyrosine) create a steric hindrance that physically blocks reversible inhibitors like this compound from binding effectively, while still allowing ATP to enter [1].

Q2: Are there any other common resistance mutations I should test alongside N550 and V565? Yes, the resistance landscape is diverse. While N550 and V565 are the most prevalent, you should also consider testing for mutations at other residues identified in patients, such as E565, K659, L617, and G703 [2]. Functional screening with a method like PhosphoFlowSeq can help identify the full spectrum of potential resistance mutations for your specific inhibitor [3].

Q3: What is the main advantage of irreversible FGFR inhibitors in overcoming resistance? Irversible inhibitors, such as futibatinib and lirafugratinib, form a permanent covalent bond with a conserved cysteine residue (C492) in the FGFR2 kinase domain. This mechanism of action allows them to maintain effective inhibition even in the presence of kinase domain mutations that displace reversible ATP-competitive drugs [1] [2].

References

Zoligratinib stock solution preparation stability

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib Stock Solution: Storage & Stability

The following table summarizes the key stability data for this compound stock solutions as reported by commercial suppliers for research use.

Solvent Concentration Storage Temperature Stability Duration Notes
DMSO 71 mg/mL (199.22 mM) [1] -20°C [1] 3 years (powder) [2] "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1]
DMSO 66 mg/mL (185.2 mM) [3] -20°C [3] 3 years (powder) [3] Sonication is recommended for dissolution [3].
DMSO 25 mg/mL (70.15 mM) [2] -20°C [2] 3 years (powder) [2] Hygroscopic DMSO impacts solubility; use newly opened DMSO, ultrasonic and warming to 50°C [2].
DMSO (Working Solution) 10 mM [2] [3] -80°C [2] 2 years [2] Aliquot and store to prevent inactivation from repeated freeze-thaw cycles [2].
-20°C [2] 1 year [2]

Experimental Protocol: Stock Solution Preparation

This protocol is adapted from supplier-recommended methods [1] [2] [3].

  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration and volume.
  • Weighing: Accurately weigh the compound. The molecular weight of this compound is 356.38 g/mol [1] [2] [3].
  • Dissolution: Transfer the powder to a clean vial and add the required volume of freshly opened, high-quality, anhydrous DMSO.
  • Aid Dissolution: If necessary, use sonication and gentle warming (up to 50°C) to completely dissolve the powder and achieve a clear solution [2] [3].
  • Aliquoting: Immediately aliquot the solution into smaller, single-use vials to minimize exposure to moisture and repeated freeze-thaw cycles.
  • Storage: Seal the aliquots properly and store them at the recommended temperature (-20°C for short-term, -80°C for long-term).

Troubleshooting & FAQs

  • Q: Why is it crucial to use fresh, anhydrous DMSO?

    • A: DMSO is hygroscopic and readily absorbs moisture from the air. Water in the DMSO can lead to precipitation of the compound over time and potentially accelerate its decomposition, reducing the effective concentration and reliability of your experiments [1] [2].
  • Q: What should I do if my stock solution precipitates after storage?

    • A: Before use, gently warm the solution and vortex or sonicate it to re-dissolve any precipitated material. Ensure the solution is clear before proceeding. If precipitation persists, the solution may have degraded and should not be used [3].
  • Q: How should I handle the stock solution for in vivo studies?

    • A: For in vivo formulations, it is recommended to prepare the working solution fresh on the day of administration. The provided stability data is primarily for concentrated DMSO stock solutions used for in vitro work. Follow specific in vivo formulation protocols, which often involve further dilution in vehicles like PEG300, Tween-80, and saline [1] [3].

The following diagram illustrates the core workflow and critical control points for preparing a stable this compound stock solution:

G Start Start Preparation Step1 Weigh this compound Powder Start->Step1 Step2 Add Fresh Anhydrous DMSO Step1->Step2 Step3 Sonication & Gentle Warming (up to 50°C) Step2->Step3 Warning1 Critical: Moisture reduces solubility! Step2->Warning1 Step4 Aliquot into Single-Use Vials Step3->Step4 Step5 Store at -20°C or -80°C Step4->Step5 Warning2 Critical: Prevents freeze-thaw degradation! Step4->Warning2

References

Zoligratinib cell viability assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Considerations
What is the typical IC50 range of Zoligratinib in cell viability assays? This compound is a selective FGFR inhibitor with IC50 values of 9.3 nM (FGFR1), 7.6 nM (FGFR2), and 22 nM (FGFR3) in enzymatic assays [1]. In cellular proliferation assays, its potency depends on the cell line and FGFR alteration status [1].
Which cell lines are appropriate for testing this compound? Use cell lines with known dependencies on FGFR signaling. For example, SNU-16 cells (a gastric carcinoma line with FGFR2 amplification) show high sensitivity (IC50 = 17 nM), while HCT-116 cells (colon carcinoma) are less sensitive (IC50 = 5.9 µM) [1].
What is the recommended drug treatment duration? A standard duration is 72 hours [1]. However, the optimal time should be determined empirically for your specific model, as it can vary.
Which viability assay is most recommended? No single assay is perfect. The table below compares common assays. The ATP-based luminescent assay is often preferred for high-throughput screens due to its high sensitivity, simplicity, and low susceptibility to chemical interference [2] [3].

Troubleshooting Common Assay Problems

Many issues in cell viability assays stem from suboptimal experimental design. The following table outlines common problems and their solutions.

Problem Potential Cause Recommended Solution
High background signal or low signal-to-noise ratio Spontaneous reduction of assay reagent; chemical interference from compounds. Include a medium-only control (no cells) to measure background. Test this compound and solvents (e.g., DMSO) in a cell-free system to check for direct assay interference [2].
High intra-assay variability (inconsistent replicates) Inconsistent cell seeding is a primary cause. Evaporation from edge wells of the microplate ("edge effect"). Ensure a homogeneous cell suspension and use automated, calibrated equipment for seeding. Use microplates designed to minimize evaporation and pre-incubate plates in the humidified incubator to stabilize conditions [4].
Irreproducible dose-response curves between experiments Uncontrolled DMSO concentration. Evaporation of drug stocks or pre-diluted working solutions leading to inaccurate concentrations. Use matched DMSO vehicle controls for each drug concentration. Avoid storing diluted drug solutions for long periods. For long-term storage, use tightly sealed vials (e.g., PCR tubes with aluminum tape) at -20°C instead of 96-well plates [4].
Abnormal cell viability (>100% at low doses) Cytotoxic effect of the DMSO vehicle control at high concentrations, which sets an artificially low baseline. Ensure the final DMSO concentration is consistent across all wells and is kept at a non-cytotoxic level (typically ≤0.1-1%). Test your cell line's DMSO tolerance in advance [4].

Standard Operating Procedure: Cell Viability Assay with this compound

This protocol provides a general framework for a 72-hour endpoint assay using an ATP-based method, which can be adapted based on your specific needs [1] [3].

Reagent Preparation
  • This compound Stock Solution: Resuspend this compound in DMSO to prepare a high-concentration stock (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
  • Compound Dilution Series: Create a serial dilution of this compound in complete culture medium. Ensure the DMSO concentration is equal and below cytotoxic levels (e.g., 0.1%) across all dilutions. Prepare fresh for each experiment.
  • Cell Culture: Use validated, mycoplasma-free cells. Optimize and use an appropriate seeding density so that control wells are not over-confluent by the end of the 72-hour assay [4].
Cell Seeding and Treatment
  • Seed cells in a 96-well tissue culture plate at the optimized density in a total volume of 50-90 µL of complete medium per well. Include cell-free background control wells.
  • Pre-incubate the plate for 4-24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to adhere and resume growth.
  • Add pre-diluted this compound to the wells in a volume of 10-50 µL to achieve the final desired concentration range. Gently shake the plate to ensure mixing.
Assay Incubation and Endpoint Measurement
  • Incubate the treated cells for the desired duration (e.g., 72 hours).
  • Equilibrate the CellTiter-Glo reagent and the plate to room temperature.
  • Add a volume of CellTiter-Glo reagent equal to the volume of medium present in each well.
  • Shake the plate for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

Experimental Workflow & Data Analysis

The following diagram illustrates the logical workflow for conducting and analyzing a this compound dose-response experiment.

workflow start Define Experimental Goal plan Design Experiment (Seeding Density, Dose Range) start->plan prep Prepare Reagents & Seed Cells plan->prep treat Treat with This compound Dilution Series prep->treat incubate Incubate (e.g., 72h) treat->incubate measure Measure Viability (e.g., Luminescence) incubate->measure analyze Analyze Data & Calculate IC50/GR50 measure->analyze interpret Interpret Results & Troubleshoot if Needed analyze->interpret

To improve the reproducibility and biological relevance of your data, consider these advanced analysis concepts:

  • Use Growth-Rate Based (GR) Metrics: Conventional metrics like IC50 can be influenced by the natural division rate of cells. GR metrics (GR50, GRmax) offer a more robust way to quantify drug effect by normalizing for cell proliferation, leading to better inter-laboratory reproducibility [4].
  • Account for Resistance Mechanisms: Be aware that long-term treatment with FGFR inhibitors like this compound can lead to acquired resistance, often through secondary mutations in FGFR2 (e.g., N550 or V565). This is a crucial consideration for designing long-term or follow-up studies [5].

References

Zoligratinib combination therapy resistance strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Resistance to Zoligratinib

The table below summarizes the primary known mechanisms by which cancer cells develop resistance to FGFR inhibitors like this compound.

Mechanism of Resistance Description Supporting Evidence
Secondary Gatekeeper Mutations [1] Amino acid change in the kinase domain (e.g., FGFR2 V565F/L) blocks drug binding. Common with reversible ATP-competitive inhibitors. Identified in 60% (49/82) of cholangiocarcinoma patients post-FGFR inhibitor treatment [1].
Molecular Brake Mutations [1] Mutations (e.g., FGFR2 N550K/H) disrupt auto-inhibitory regions, leading to constitutive kinase activation. Most common resistance mechanism, found in 63% of FGFR2 kinase domain mutations [1].
Mutations at the Irreversible Binding Site [1] Rare mutations (e.g., FGFR2 C492F) prevent covalent binding of irreversible inhibitors (e.g., futibatinib). Observed in 1 of 42 patients treated with futibatinib; confers cross-resistance [1].
Activation of Bypass Signaling Pathways [2] Tumor activates alternative pathways (e.g., MET, HER2 amplification) to maintain survival signals independently of FGFR. A common EGFR-independent resistance mechanism; relevant for bypass signaling in FGFR-driven cancers [2].

Strategies to Overcome Resistance

Here are the most promising strategies, moving from best-supported to more exploratory approaches.

Strategy 1: Sequential or Combinatorial Use of Next-Generation FGFR Inhibitors

Using FGFR inhibitors with different binding modes can overcome specific resistance mutations [1].

  • Action: For V565 gatekeeper mutations, consider switching to an irreversible FGFR inhibitor like futibatinib, which can covalently bind and inhibit the kinase [1].
  • Action: This compound itself has shown preclinical activity against the FGFR2 V564F (analogous to V565) gatekeeper mutation, suggesting its potential in specific resistance contexts [3].
  • Experimental Note: The functional activity of a resistance mutation can influence its prevalence. For instance, FGFR2 C492 mutations confer resistance to futibatinib but also reduce signaling capacity, making them rare. This supports the use of covalent inhibitors [1].
Strategy 2: Rational Combination Therapies to Block Bypass Pathways

Combining FGFR inhibition with drugs targeting parallel or downstream pathways can preempt or treat bypass resistance.

  • Action: Combine with a MET inhibitor if MET amplification is detected or suspected, as this is a well-established bypass mechanism in other targeted therapies [2].
  • Action: Combine with a MEK or ERK inhibitor to block the critical downstream MAPK signaling pathway, which is a common convergence point for several resistance mechanisms [1].
  • Experimental Protocol - Cell Viability Assay:
    • Seed cells (e.g., CCLP-1, a characterized FGFR-dependent cholangiocarcinoma line) in 96-well plates at 3,000 cells/well [1].
    • Incubate overnight to allow attachment.
    • Add compounds in a 9-point concentration gradient, including this compound alone, combination drug alone, and both drugs together [1].
    • Incubate for 3 days.
    • Measure viability using an MTT assay.
    • Calculate IC50 and Combination Index (CI) using software like GraphPad Prism to determine synergy (CI < 1) [1].
Strategy 3: Proactive Resistance Monitoring and Functional Characterization

Implementing robust diagnostic workflows is crucial for identifying resistance early and guiding subsequent therapy.

  • Action: Use circulating tumor DNA (ctDNA) analysis to monitor for the emergence of secondary FGFR2 mutations (e.g., N550, V565) and bypass alterations (e.g., MET amp) upon clinical progression [1].
  • Action: For Variants of Unknown Significance (VUS) in FGFR genes, employ functional assays to characterize their pathogenicity and drug sensitivity, as AI prediction models currently have limited reliability for oncogenic decision-making [4].
  • Experimental Protocol - Low-Serum Proliferation Assay (for characterizing VUS):
    • Engineer cell lines (e.g., NIH/3T3) to express the wild-type or mutant FGFR variant of interest [4].
    • Seed cells in 96-well plates at 5,000 cells/well in medium with low serum (e.g., 0%-5%) [4].
    • Incubate for 4-7 days. (Shorter for strongly activating variants to prevent overgrowth).
    • Measure cell viability with a luminescence-based assay (e.g., ATPlite).
    • Analyze data with a dose-response model. Higher proliferation in low serum indicates oncogenic activation [4].

Experimental Pathways & Workflows

The diagrams below summarize the key signaling pathways and experimental strategies discussed.

fgr_pathway FGFR Signaling and Resistance FGFR_Ligand FGFR_Ligand FGFR_Receptor FGFR_Receptor FGFR_Ligand->FGFR_Receptor Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT, STAT) FGFR_Receptor->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Resistance_Mutations Resistance Mutations (N550, V565, C492) Resistance_Mutations->FGFR_Receptor Bypass_Activation Bypass Pathway Activation (e.g., MET, HER2) Bypass_Activation->Downstream_Signaling

FGFR Signaling and Resistance Pathways

strategy Resistance Management Strategy Start Patient on this compound Progress Disease Progression Start->Progress Test Resistance Testing (ctDNA / Tumor Biopsy) Progress->Test Decision Resistance Mechanism? Test->Decision A1 FGFR2 KD Mutation (e.g., N550, V565) Decision->A1 A2 Bypass Activation (e.g., MET amp) Decision->A2 A3 Unknown / VUS Decision->A3 S1 Strategy: Next-Gen FGFRi (Irreversible or mutant-selective) A1->S1 S2 Strategy: Rational Combination (e.g., FGFRi + METi) A2->S2 S3 Strategy: Functional Assays (Proliferation, TKI Profiling) A3->S3

Resistance Management Strategy

Frequently Asked Questions (FAQs)

Q1: Are there any known clinical trials investigating this compound combinations to prevent resistance? A: The search results indicate that clinical trials for this compound (NCT03834220, NCT01948297) have been terminated. Therefore, the most relevant strategies are currently derived from the broader field of FGFR inhibitor resistance and preclinical models [1] [3].

Q2: What is the most critical experiment to run first when investigating resistance in a model system? A: The highest priority is ctDNA analysis or sequencing of the tumor to identify secondary FGFR2 kinase domain mutations, as this is the dominant clinical mechanism. This should be followed by functional validation in cell-based models [1].

Q3: How do I determine if a newly identified FGFR variant is causing resistance? A: Use the Low-Serum Proliferation Assay and TKI Sensitivity Profiling protocols outlined above. Compare the oncogenic potential and drug sensitivity of the mutant versus wild-type FGFR. Do not rely solely on AI prediction tools, as their usefulness is currently limited [4].

References

Zoligratinib polyclonal resistance mutations management

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Polyclonal Resistance to Zoligratinib

Polyclonal resistance occurs when multiple different resistance mutations emerge simultaneously within a tumor. The table below summarizes the key on-target FGFR2 kinase domain mutations identified as drivers of resistance to this compound and other FGFR inhibitors [1] [2].

Mutation Site Type of Mutation Frequency in Resistant Cholangiocarcinoma Impact on this compound
N550 Molecular brake High (63% of kinase domain mutations) [1] Confers resistance [1] [2]
V565 Gatekeeper High (47% of kinase domain mutations) [1] Confers resistance [1] [2]
L618 - Detected [2] Confers resistance [2]
E565 - Detected [2] Confers resistance [2]
K641 - Detected [2] Confers resistance [2]
C492 Covalent binding site Rare [1] Not typically a resistance mechanism for this compound

This polyclonality is a particular hallmark of resistance in FGFR2-driven cholangiocarcinoma, where it is frequently observed [2]. Off-target alterations in parallel signaling pathways, such as PI3K/mTOR and MAPK, have also been identified and can co-occur with on-target FGFR2 mutations [2] [3].

Detecting Polyclonal Resistance Mutations

Accurate identification of the resistance landscape is critical for determining the subsequent therapeutic strategy. The recommended experimental approach involves:

  • Primary Method: Circulating Tumor DNA (ctDNA) Analysis

    • Protocol: Use commercially available or custom next-generation sequencing (NGS) panels (e.g., Guardant Health, Foundation Medicine) to sequence cell-free DNA from patient blood plasma [2].
    • Rationale: Liquid biopsy provides a non-invasive method to capture the full heterogeneity of polyclonal resistance, as it samples DNA from multiple tumor sites, unlike a single tumor biopsy which may miss low-frequency clones [1] [2].
  • Supplementary Method: Tumor Tissue Biopsy with NGS

    • Protocol: Perform whole-exome sequencing or targeted NGS on post-progression formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples. A tumor cell content of ≥30% is ideal for WES [2].
    • Rationale: Confirms resistance mutations and can provide additional genomic context.

The following diagram illustrates the recommended workflow for analyzing and overcoming polyclonal resistance:

Start Patient Progression on this compound A Liquid Biopsy (ctDNA) with NGS Panel Start->A B Identify Spectrum of FGFR2 KD Mutations A->B C Assess for Off-target Alterations (PI3K/mTOR, MAPK) B->C D Strategy Selection C->D E Irreversible FGFR Inhibitor (e.g., Futibatinib, Lirafugratinib) D->E For on-target KD mutations F Combination Therapy (e.g., FGFRi + mTORi) D->F With off-target pathway activation

Management Strategies After Resistance

Once the resistance profile is characterized, the following strategies are supported by clinical and preclinical evidence:

  • Switch to an Irreversible FGFR Inhibitor

    • Rationale: Irreversible inhibitors, such as futibatinib and lirafugratinib, form a covalent bond with the FGFR2 protein and often retain activity against a range of mutations that confer resistance to reversible inhibitors like this compound [1] [2].
    • Evidence: Lirafugratinib has shown particular promise in preclinical models against the recalcitrant V565L/F/Y gatekeeper mutations [2].
  • Employ Combination Therapies

    • Rationale: To address co-occurring off-target resistance.
    • Protocols:
      • For PI3K/mTOR pathway alterations (e.g., TSC1/2 loss, PIK3CA mutations), combine an FGFR inhibitor with an mTOR inhibitor like everolimus. This combination has led to clinical benefit in patients [2] [3].
      • For bypass pathway activation (e.g., EGFR, MET), combination with corresponding targeted agents (e.g., gefitinib) can be effective, as shown in urothelial cancer models [3].
  • Utilize FGFR Degraders (Preclinical Strategy)

    • Rationale: An emerging approach involves using proteolysis-targeting chimeras (PROTACs) like DGY-09-192 to degrade FGFR1/2 proteins entirely, overcoming resistance caused by kinase domain mutations [4].
    • Evidence: This strategy has been shown to block mutant receptor signaling and resensitize cells to treatment in breast cancer models [4].

References

Zoligratinib irreversible FGFR inhibitor cross-resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Cross-Resistance to FGFR Inhibitors

Resistance Mechanism Description Frequency / Key Mutations Susceptibility to Irreversible Inhibitors
On-target: Secondary FGFR2 Mutations Mutations in the kinase domain that impair drug binding. [1] Found in ~60% of progressed cholangiocarcinoma patients. [1] Varies by mutation; often retained, especially against N550 mutations. [2]
N550 Molecular Brake Disrupts a regulatory region, leading to constitutive activation. [1] Most common (63% of kinase domain mutations). [1] Often retained. [2]
V565 Gatekeeper A steric mutation in the ATP-binding pocket that blocks drug access. [1] Very common (47% of kinase domain mutations). [1] Often lost; the V565L/F/Y mutations are particularly recalcitrant. [2]
C492 Mutations Prevents covalent binding of irreversible inhibitors (e.g., Futibatinib). [1] Rare (only 1 in 42 Futibatinib-treated patients). [1] Lost.
Off-target Alterations Bypass FGFR signaling via other pathways (e.g., MAPK, PI3K/mTOR). [2] Found in a subset of cases, often co-occurring with FGFR2 mutations. [2] Not applicable.

Experimental Guide: Profiling Inhibitor Resistance

To investigate cross-resistance in your models, you can employ the following methodology, adapted from recent studies. [1]

1. Generate Resistant Models

  • Engineered Cell Lines: Introduce common resistance mutations (e.g., N550K, V565L) into FGFR2-dependent cell lines (like CCLP-1) using retroviral vectors expressing wild-type or mutated FGFR2 fusions. [1]
  • Long-Term Drug Exposure: Culture sensitive cell lines with increasing concentrations of Zoligratinib or other FGFR inhibitors over several months to allow for the development of spontaneous resistance. [1]

2. Profiling Drug Sensitivity

  • Cell Viability Assay: Seed generated cells at 3,000 cells/well in 96-well plates. The next day, add a 9-point concentration range of the FGFR inhibitors (e.g., this compound, Futibatinib, Pemigatinib). After 72 hours, measure cell viability using an MTT assay. [1]
  • Data Analysis: Calculate IC50 values using non-linear regression in software like GraphPad Prism. [1]
  • Proliferation Assay: For a longer-term assessment, use crystal violet staining. Seed cells in equal numbers in 6-well plates, treat with the desired inhibitor, and refresh the drug-containing media every 2-3 days. After 1-2 weeks, fix and stain the cells to visualize and quantify colony formation. [1]

3. Analyze Signaling and Mechanisms

  • Immunoblot Analysis: Post-treatment, lyse cells and analyze by immunoblotting. Probe for phosphorylated and total levels of FGFR2, FRS2, ERK, and AKT to confirm pathway reactivation. [1]
  • Genomic Sequencing: Use next-generation sequencing (NGS) of cell-free DNA (cfDNA) or whole-exome sequencing (WES) on tumor biopsies or resistant cell lines to identify acquired on-target and off-target resistance mutations. [2]

FGFR Inhibitor Cross-Resistance Workflow

The diagram below summarizes the key steps for profiling and understanding FGFR inhibitor cross-resistance.

workflow cluster_gen 1. Generate Resistant Models cluster_profile 2. Profile Drug Sensitivity cluster_analyze 3. Analyze Mechanism Start Start with FGFR2-altered Cell Model gen1 Engineer mutations (e.g., N550K, V565L) Start->gen1 gen2 Long-term drug exposure (e.g., to this compound) Start->gen2 prof1 Cell Viability Assay (MTT) Dose-response curve gen1->prof1 gen2->prof1 prof2 Proliferation Assay (Crystal Violet Staining) prof1->prof2 ana1 Immunoblot Analysis (p-FGFR, p-ERK, p-AKT) prof2->ana1 ana2 Genomic Sequencing (ctDNA/NGS) prof2->ana2 Result Identify Resistance Profile & Cross-Resistance Patterns ana1->Result ana2->Result

Key Considerations for Your Research

  • Polyclonal Resistance is Common: Resistance in patients, particularly those with cholangiocarcinoma, is often not uniform. A single patient can harbor multiple different FGFR2 kinase domain mutations simultaneously (polyclonal resistance), which necessitates profiling against a panel of inhibitors. [1] [2]
  • Inhibitor Sequencing Strategy: Preclinical and clinical data suggest a potential therapeutic sequence. Reversible ATP-competitive inhibitors like This compound, Pemigatinib, and Infigratinib are often used first. Upon progression, irreversible inhibitors like Futibatinib or Lirafugratinib may be effective, especially against the N550 mutations. [1] [2]
  • Monitor for Off-Target Resistance: Be aware that resistance can also emerge through MAPK or PI3K/mTOR pathway activation. In such cases, combination therapies (e.g., adding an mTOR inhibitor like Everolimus) may be required. [2]

References

FAQ: Zoligratinib and the FGFR2 C492 Mutation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the impact of FGFR2 C492 mutations on Zoligratinib efficacy? FGFR2 C492 mutations confer high-level resistance to this compound. The cysteine residue at position 492 (C492) is the covalent binding site for irreversible FGFR inhibitors like futibatinib [1]. Mutations at this residue disrupt this binding, making the receptor insensitive to such inhibitors.

While this is a potent resistance mechanism, it is crucial to note that its clinical occurrence is very low. In a large study of 82 FGFR2-altered cholangiocarcinoma patients who developed resistance to FGFR inhibitor therapy, C492 mutations were detected in only 1 out of 42 patients treated with the covalent inhibitor futibatinib [1] [2]. This suggests that while C492 mutations can cause resistance, they are not a common clinical adaptation.

Q2: How does this compound's mechanism differ from covalent FGFR inhibitors? this compound is a reversible, ATP-competitive inhibitor, which means it does not form a permanent bond with the FGFR2 kinase domain [3] [4]. Its activity is not directly affected by mutations at the C492 residue. Resistance to this compound and other reversible inhibitors (like pemigatinib and infigratinib) is predominantly driven by other secondary mutations, most commonly at the N550 (molecular brake) and V565 (gatekeeper) positions [1].

The table below compares key features of these inhibitors.

Inhibitor Binding Mode Primary Resistance Mutations Impact of C492 Mutation
This compound (Debio 1347) Reversible, ATP-competitive [3] N550, V565 [1] No direct impact [1]
Futibatinib (TAS-120) Irreversible, covalent (binds C492) [1] V565 (Gatekeeper) [5] High-level resistance [1]

Q3: What are the recommended experiments to profile resistance? To systematically investigate FGFR inhibitor resistance, including to this compound, the following experimental workflow is recommended. This integrates methodologies from recent studies [1] [5].

Detailed Protocols:

  • Cell Viability Assay (MTT) [1] [5]

    • Cell Seeding: Seed engineered cells (e.g., CCLP-1 expressing FGFR2 fusions) at 3,000 cells/well in 96-well plates.
    • Drug Treatment: The next day, add a 9-point concentration range of this compound and comparator inhibitors (e.g., futibatinib, infigratinib).
    • Incubation: Incubate for 72 hours.
    • Viability Measurement: Add MTT reagent and incubate to allow formazan crystal formation. Dissolve crystals and measure absorbance at 570 nm.
    • Data Analysis: Use software (e.g., GraphPad Prism) to determine IC50 values with a 3-parameter dose-response model.
  • Immunoblot Analysis [1] [5]

    • Lysis: Prepare protein lysates from cells or snap-frozen tumor tissues using RIPA or SDS-glycerol buffer containing protease and phosphatase inhibitors.
    • Quantification: Determine protein concentration with a BCA assay.
    • Electrophoresis & Transfer: Load 20 μg of protein for SDS-PAGE and electro-transfer to a membrane.
    • Antibody Probing: Block membrane and probe with primary antibodies against p-FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH).
    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence. Loss of p-ERK and p-FRS2 suppression indicates maintained signaling and resistance.

Key Insights for Your Research

  • Focus on Prevalent Mutations: Given the rarity of C492 mutations, your troubleshooting guides should primarily address resistance from N550 and V565 mutations, which are far more common [1] [6].
  • Next-Generation Inhibitors: Research is focused on developing inhibitors that can overcome a broader spectrum of resistance mutations. KIN-3248 is a new covalent inhibitor shown in preclinical models to be effective against common mutations, including the challenging V565F gatekeeper mutation [5].
  • Combination Strategies: Consider exploring combination therapies. Evidence suggests that combining FGFR inhibitors with EGFR or MEK inhibitors can enhance efficacy and counteract feedback signaling in resistant models [5].

References

Zoligratinib concentration response model troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Zoligratinib Researcher Profile

The table below summarizes key quantitative data for this compound, which is essential for planning and troubleshooting your experiments.

Parameter Value / Description Citation
IC50 (FGFR1) 9.2 - 9.3 nM [1] [2]
IC50 (FGFR2) 7.6 nM [1] [2]
IC50 (FGFR3) 22 nM [1] [2]
IC50 (FGFR4) 290 nM [1] [2]
Molecular Weight 356.38 g/mol [2]
CAS Number 1265229-25-1 [2]
In Vivo Solubility ≥ 2.08 mg/mL (5.84 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (clear solution) [2]

Troubleshooting Acquired Resistance

A major challenge in achieving a sustained concentration response is the development of acquired resistance. Below is a workflow to diagnose and investigate this issue.

resistance_workflow Start Observed Loss of this compound Efficacy In Model Step1 Hypothesis: Acquired FGFR2 Kinase Domain Mutation Start->Step1 Step2 Confirm Mechanism via Sequencing (ctDNA or Tumor Biopsy) Step1->Step2 Step3 Identify Specific Mutation(s) Step2->Step3 Step4 Test Alternative FGFR Inhibitors Based on Mutation Profile Step3->Step4 Step5 Explore Next-Gen Strategies (Irreversible Inhibitors, Combinations) Step4->Step5

The most common mechanism of acquired resistance to this compound and similar FGFR inhibitors is the emergence of secondary mutations in the FGFR2 kinase domain [3]. In a study of 82 patients, 60% had one or more such mutations upon disease progression [3].

Key Resistance Mutations & Inhibitor Profiles

The activity profile of an FGFR inhibitor depends heavily on the specific resistance mutation present. The table below lists common mutations and their response to different inhibitors, which is critical for designing follow-up experiments.

FGFR2 Mutation Functional Role Reported Response to FGFR Inhibitors Citation
N550 Molecular brake Common; reduces sensitivity to multiple reversible inhibitors. [3]
V565 Gatekeeper Common; reduces sensitivity to multiple reversible inhibitors. [3]
C492 P-loop cysteine (binds futibatinib) Rare; confers resistance to covalent inhibitor futibatinib, but may be less fit. [3]

Functional studies confirm that different FGFR inhibitors have unique activity profiles against various FGFR2 resistance mutations [3]. The irreversible inhibitor futibatinib has shown clinical activity in some patients who progressed on reversible FGFR inhibitors like this compound [3].

Computational & Mechanistic Investigation Guides

For a deeper investigation into resistance or drug response, you can employ the following advanced methodologies.

FAQ: How can I model this compound's interaction with mutant FGFR2?

A: You can use a structure-based virtual screening approach. The protocol below, adapted from a recent bioinformatics study, can help model interactions and screen for novel inhibitors, which is also useful for understanding resistance [4].

comp_workflow PrepProt 1. Prepare FGFR2 Structure (PDB ID: 6LVK) PrepLib 2. Prepare Compound Library (e.g., from PubChem) PrepProt->PrepLib Dock 3. Perform Molecular Docking PrepLib->Dock Analyze 4. Analyze Binding Poses & Interactions Dock->Analyze Validate 5. Validate with MD Simulations & Experimental Assays Analyze->Validate

Detailed Experimental Protocol:

  • Target Preparation: Retrieve the crystal structure of FGFR2 (e.g., PDB ID: 6LVK). Remove the co-crystallized ligand and water molecules, then add hydrogen atoms and assign partial charges. The structure should undergo energy minimization to refine the model [4].
  • Ligand Library Preparation: Download structural analogs of known FGFR2 inhibitors (like this compound itself) from the PubChem database. Filter the library using the Lipinski's Rule of Five to ensure drug-like properties [4].
  • Molecular Docking: Use docking software (e.g., AutoDock Vina or InstaDock) to screen your compound library against the prepared FGFR2 structure. The docking protocol should be validated by redocking the native ligand to reproduce its crystallized pose [4].
  • Interaction Analysis: Visualize the top-scoring docked complexes using tools like PyMOL or Discovery Studio Visualizer. Pay close attention to hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the ATP-binding pocket [4].
  • Validation with MD Simulations: Run all-atom molecular dynamics (MD) simulations (e.g., for 200 ns) to assess the stability of the ligand-receptor complex and calculate binding free energies [4].
FAQ: How can I predict this compound response using multi-omics data?

A: You can use a signaling pathway-constrained deep learning model. This approach is powerful for integrating complex data and making interpretable predictions about drug response [5].

Detailed Experimental Protocol:

  • Input Data: Collect multi-omics data (e.g., gene expression and copy number variation (CNV)) for the genes involved in 46 core KEGG signaling pathways (e.g., MAPK, PI3K-Akt, JAK-STAT) [5].
  • Model Architecture: Build a deep learning model where the first hidden layer is constrained by these pathways. This means each node in the layer represents a specific signaling pathway, and its value is computed from the multi-omics data of its constituent genes [5].
  • Training & Interpretation: Train the model using drug response data (e.g., AUC values from dose-response curves). After training, you can interpret the model to identify which signaling pathways were most important for predicting sensitivity or resistance to this compound [5].

References

Zoligratinib vs futibatinib FGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Zoligratinib (Debio 1347) Futibatinib (TAS-120)
Inhibition Type Reversible, ATP-competitive inhibitor [1] [2] Irreversible, covalent binder [3] [1]
Molecular Target FGFR1, FGFR2, FGFR3 [2] FGFR1, FGFR2, FGFR3, FGFR4 [3]
Key Mechanism Binds competitively in the ATP-binding pocket [1] Forms covalent bond with conserved P-loop cysteine (C492 in FGFR2) [1]
Primary Clinical Development Phase II trials in various solid tumors with FGFR fusions [2] Phase I/II/III trials; FDA-approved for FGFR2-fusion/rearrangement-positive cholangiocarcinoma [3] [4]
Reported Efficacy Limited activity in recent Phase II basket trial; development in this setting not prioritized [2] Objective Response Rate (ORR) of 25.4% in advanced FGFR2-altered intrahepatic cholangiocarcinoma [3]
Resistance Profile Susceptible to common gatekeeper and molecular brake mutations (e.g., V565, N550) [1] Retains activity against common gatekeeper mutations; resistance via C492 mutations is rare [1]

Detailed Mechanisms and Experimental Data

The core difference between these inhibitors lies in their mechanism of action, which significantly impacts their efficacy and resistance profiles.

Irreversible vs. Reversible Inhibition

The diagram below illustrates the key mechanistic difference between these two drug classes.

G Kinase Domain Kinase Domain Reversible Inhibitor\n(e.g., this compound) Reversible Inhibitor (e.g., this compound) Kinase Domain->Reversible Inhibitor\n(e.g., this compound)  Competitive binding   Irreversible Inhibitor\n(e.g., Futibatinib) Irreversible Inhibitor (e.g., Futibatinib) Kinase Domain->Irreversible Inhibitor\n(e.g., Futibatinib)  Covalent binding   Effect Effect Reversible Inhibitor\n(e.g., this compound)->Effect  Binds & dissociates   Irreversible Inhibitor\n(e.g., Futibatinib)->Effect  Permanently inactivates   Susceptible to resistance\nmutations (e.g., V565) Susceptible to resistance mutations (e.g., V565) Effect->Susceptible to resistance\nmutations (e.g., V565) Overcomes common\nresistance mutations Overcomes common resistance mutations Effect->Overcomes common\nresistance mutations

Key Experimental Findings on Resistance

Understanding resistance is critical in drug development. The following table summarizes findings from a key study that characterized resistance mutations [1].

FGFR Inhibitor Common Resistance Mutations Experimental Findings on Susceptibility

| This compound (and other reversible inhibitors) | - V565 (Gatekeeper)

  • N550 (Molecular brake) | Susceptible to these common mutations, which block drug binding and lead to clinical resistance [1]. | | Futibatinib | - V565 (Gatekeeper)
  • N550 (Molecular brake)
  • C492 (Covalent binding site) | Retains potent activity against V565 and N550 mutations in cellular models. C492 mutations confer resistance but are clinically rare, likely because they impair native FGFR2 signaling [1]. |

Supporting Experimental Protocol: The data in the table above was often generated through cell viability assays (e.g., MTT assays). The general protocol involves [1]:

  • Cell Line Engineering: Engineered cell lines (e.g., CCLP-1 cholangiocarcinoma cells) are created to express wild-type or mutant forms of an FGFR2 fusion gene.
  • Drug Treatment: Cells are treated with serial dilutions of the FGFR inhibitors over a 9-point concentration range.
  • Viability Measurement: After 72 hours of incubation, cell viability is measured using a reagent like MTT. The resulting data is used to calculate the half-maximal inhibitory concentration (IC₅₀) for each drug against each mutation.

Interpretation and Research Implications

For researchers and drug development professionals, the comparison between these agents highlights several key strategic considerations:

  • Overcoming Resistance: Futibatinib represents a proven strategy to overcome the limitation of acquired resistance to first-generation, reversible inhibitors like this compound [1]. Its covalent mechanism provides a pharmacokinetic advantage by ensuring sustained target suppression.
  • Clinical Translation: Futibatinib's approved status and robust efficacy data in cholangiocarcinoma provide a clear clinical benchmark [3]. The more limited clinical activity observed with this compound in recent trials suggests its future development may require more refined patient selection or combination strategies [2].
  • Future Directions: The resistance landscape suggests that neither reversible nor irreversible inhibitors are invincible. Research is now focused on developing next-generation inhibitors that can target a broader spectrum of resistance mutations and combination therapies to target bypass signaling pathways [1] [5].

References

Zoligratinib vs pemigatinib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pemigatinib Clinical Profile Overview

The table below summarizes key efficacy and safety data for pemigatinib from a systematic review of studies involving cholangiocarcinoma patients [1].

Parameter Summary Data for Pemigatinib
Approved Indication Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement [2].
Recommended Dosage 13.5 mg orally once daily for 14 consecutive days followed by 7 days off, in 21-day cycles [2].
Overall Response Rate (ORR) 43.2% (in patients with FGFR2 fusions/rearrangements) [1].
Complete Response (CR) Rate 3% [1].
Stable Disease (SD) Rate 36.9% [1].
Disease Control 80.1% (combined ORR + SD) [1].
Median Progression-Free Survival (PFS) Ranged from 6.3 to 8.7 months across studies [1].
Common Adverse Events Hyperphosphatemia (48%), diarrhea (28.6%), fatigue (33%), dry eyes (20.1%), alopecia, nail toxicity, dysgeusia, nausea, stomatitis [1] [2].

Experimental Data and Methodologies

For your guide, you can include details on the key clinical trials and preclinical studies that form the evidence base for pemigatinib.

  • Clinical Trial Design (FIGHT-202): The primary efficacy data for pemigatinib's approval in cholangiocarcinoma comes from the FIGHT-202 study [3]. This was a multicenter, open-label, single-arm trial. Patients with previously treated, advanced/metastatic cholangiocarcinoma were selected based on the presence of an FGFR2 fusion or rearrangement, as detected by an FDA-approved test. The primary efficacy outcome measures were Objective Response Rate (ORR) and Duration of Response (DoR), as assessed by an Independent Review Committee using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [3] [2].

  • Preclinical Study Insights: Laboratory studies on pemigatinib's mechanism of action have been conducted in various cancer cell lines (e.g., lung, bladder, gastric). Key experimental protocols include [4]:

    • Cell Proliferation Assays: Cells are treated with pemigatinib at varying concentrations, and viability is measured over time using methods like MTT or CellTiter-Glo to generate dose-response curves.
    • Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
    • Western Blotting: Used to analyze the expression and phosphorylation status of key proteins in the FGFR signaling pathway (e.g., FGFR, FRS2, ERK1/2, AKT) to confirm target engagement and downstream effects.
    • Apoptosis and Senescence Assays: Apoptosis is measured using Annexin V staining, while senescence is assessed through Senescence-Associated Beta-Galactosidase (SA-β-gal) activity.

Mechanism of Action

The following diagram illustrates the mechanism of FGFR inhibition shared by tyrosine kinase inhibitors like pemigatinib and zoligratinib.

G FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds Downstream Downstream Pathways (RAS/RAF/MEK/ERK, PI3K/AKT, PLCγ, JAK/STAT) FGFR->Downstream Activates CellularEffects Cellular Effects Downstream->CellularEffects Promotes Proliferation Proliferation CellularEffects->Proliferation Survival Survival CellularEffects->Survival Angiogenesis Angiogenesis CellularEffects->Angiogenesis Inhibitor FGFR Inhibitor (e.g., Pemigatinib) Inhibitor->FGFR Blocks Phosphorylation

Insights for Researchers and Developers

  • Efficacy Context: While pemigatinib shows a modest ORR, the high disease control rate suggests it is effective at stabilizing disease in a significant portion of patients [1]. The bell-shaped exposure-response relationship identified in pharmacokinetic studies indicates that maintaining drug exposure within a therapeutic window is crucial for optimal efficacy [3].
  • On-Target Toxicity: Hyperphosphatemia is a common, on-target effect of FGFR inhibition due to the role of FGFR1 in phosphate metabolism. This requires proactive monitoring and management with phosphate-lowering therapy or dose modifications [1] [2].
  • Research on this compound: Current literature positions this compound primarily as a control compound in computational drug discovery studies aiming to develop novel, more potent, and selective FGFR2 inhibitors to overcome limitations like drug resistance [5] [6].

References

Zoligratinib vs erdafitinib selectivity FGFR1-4

Author: Smolecule Technical Support Team. Date: February 2026

Erdafitinib at a Glance

The following table summarizes key information about Erdafitinib based on the search results [1] [2] [3]:

Feature Description
Drug Name Erdafitinib (also known as JNJ-42756493, marketed as Balversa)
Primary Target Pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor
Targeted FGFRs FGFR1, FGFR2, FGFR3, FGFR4 [2] [3] [4]
Key Approved Indication Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 alterations or FGFR2/3 fusions [3].
Common Adverse Events Hyperphosphatemia, stomatitis, diarrhea, dry mouth [1] [2] [4].
Off-Target Activity Demonstrated off-target inhibition of VEGFR2 in retinal angiogenesis models [5].

Experimental Data on Erdafitinib Efficacy

Clinical trials provide concrete data on Erdafitinib's performance. The table below summarizes key efficacy endpoints from selected studies [1] [2] [4]:

Study / Cohort Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Urothelial Carcinoma (Phase II, n=99) 40% [2] 5.5 months [2] 13.8 months [2]
Urothelial Carcinoma (Meta-Analysis) Higher than other solid tumors [1] [4] Higher than other solid tumors [1] [4] Information missing
Various Solid Tumors (RAGNAR Trial, n=217) Information missing Information missing Information missing
FGFR-Amplified Tumors (NCI-MATCH, n=18) 0% (No confirmed response) [3] 1.7 months [3] 4.2 months [3]

Research Pathway Diagram

The following diagram outlines a suggested workflow to continue your research based on the information gap identified.

Start Start: Identify Information Gap (Zoligratinib data missing) Step1 Step 1: Verify Compound Identity Start->Step1 Step2 Step 2: Search Scientific Literature Step1->Step2 Step3 Step 3: Check Clinical Trial Registries Step2->Step3 Step4 Step 4: Consult Proprietary Databases Step3->Step4 Outcome Outcome: Synthesize Found Data for Objective Comparison Step4->Outcome

References

Zoligratinib FGFR inhibitor cross-validation studies

Author: Smolecule Technical Support Team. Date: February 2026

FGFR Inhibitors at a Glance

The table below summarizes key characteristics of Zoligratinib and other FGFR inhibitors based on the search results.

Inhibitor Name Primary FGFR Targets Type of Inhibitor Key Clinical Context & Evidence
This compound (Debio 1347) FGFR1-3 [1] Selective, ATP-competitive TKI [1] Phase II "FUZE" basket trial for solid tumors with FGFR fusions [1].
Infigratinib (BGJ398) FGFR1-3 [2] ATP-competitive TKI [3] Approved for cholangiocarcinoma; Phase III PROOF 302 trial in urothelial carcinoma (NCT04197986) [2].
Pemigatinib FGFR1-3 [3] Selective, ATP-competitive TKI [3] Approved for cholangiocarcinoma [3].
Erdafitinib FGFR1-4 (pan-FGFR) [1] TKI [1] Approved for urothelial carcinoma [1].
Futibatinib (TAS-120) FGFR1-4 (pan-FGFR) [3] Irreversible, covalent inhibitor [3] Approved for cholangiocarcinoma; shows activity against some resistance mutations [3].

Understanding FGFR Inhibitor Resistance

A major focus in development is overcoming resistance. The following table outlines common resistance mechanisms to FGFR inhibitors, which are crucial for evaluating and cross-validating next-generation drugs like Futibatinib.

Resistance Mechanism Description Impact on Inhibitors
Secondary FGFR2 Mutations Point mutations in the kinase domain (e.g., N550, V565) after therapy [3]. Primary resistance mechanism to reversible TKIs (e.g., Infigratinib, Pemigatinib, this compound) [3].
Gatekeeper Mutation (V565) Increases steric hindrance in ATP-binding pocket [3]. Reduces effectiveness of multiple ATP-competitive inhibitors [3].
Molecular Brake Mutation (N550) Disrupts autoinhibitory mechanism [3]. Leads to constitutive kinase activity and resistance [3].
Covalent Binding Site Mutation (C492) Mutation at cysteine residue covalently bound by Futibatinib [3]. Confers resistance to irreversible inhibitor Futibatinib; rarely observed [3].

Experimental Protocols for Profiling FGFR Inhibitors

While a unified "cross-validation" protocol was not found, the following methodologies are standard for profiling FGFR inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the potency of an inhibitor in killing cancer cells or suppressing their proliferation [3].

  • Cell Seeding: Plate FGFR-altered cancer cells (e.g., CCLP-1 cholangiocarcinoma cells) at a low, optimized density (e.g., 3,000 cells/well) in 96-well plates and incubate overnight [3].
  • Drug Treatment: Add serial dilutions of the FGFR inhibitors (e.g., this compound, Futibatinib) to the wells. A 9-point concentration range is typical [3].
  • Incubation: Incubate the plates for a set period, usually 72 hours [3].
  • Viability Measurement: Add MTT reagent, which is reduced by metabolically active cells to a purple formazan product. After solubilizing the formazan, measure the absorbance. The signal correlates with the number of living cells [3].
  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using software like GraphPad Prism and a dose-response model [3].
Immunoblot Analysis

This protocol confirms the on-target effect of the inhibitor by analyzing downstream signaling pathway activity [3].

  • Sample Preparation: Treat FGFR-altered cells with the inhibitor for various time points. Lyse the cells to extract total protein.
  • Electrophoresis: Separate the proteins by molecular weight using SDS-PAGE gel.
  • Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate with primary antibodies against key signaling proteins (e.g., phospho-FGFR, phospho-ERK, total ERK) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
  • Signal Detection: Use chemiluminescent substrate to visualize the protein bands. A reduction in phospho-FGFR and phospho-ERK signals confirms successful pathway inhibition [3].

Visualizing Key Concepts

The following diagrams, created with DOT language, illustrate the core signaling pathway and resistance mechanisms discussed.

FGFR Signaling Pathway

F FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Phosphorylation PI3K PI3K FGFR->PI3K Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation STAT STAT FGFR->STAT Phosphorylation MAPK MAPK RAS->MAPK Outcomes Cell Proliferation Differentiation Survival MAPK->Outcomes AKT AKT PI3K->AKT AKT->Outcomes

FGFR Inhibitor Resistance Mechanisms

R Inhibitor FGFR Inhibitor WildType Wild-type FGFR Inhibitor->WildType Binds Effectively Mutant Mutant FGFR (N550K/V565) Inhibitor->Mutant Impaired Binding Signaling Constitutive Signaling Mutant->Signaling Unchecked

References

Zoligratinib activity profile against FGFR2 mutations

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibitor Data

The table below summarizes experimental data for the control inhibitor Zoligratinib and a potential lead compound, CID:507883, from a structure-based drug development study [1].

Compound / Metric This compound (Control) CID:507883 (Lead Candidate)
Structural Similarity to this compound Baseline >80% [1]
Binding Affinity / Docking Score Reference Higher potential than control [1]
Key Experimental Validation Reference Comparator Molecular Docking, 200ns Molecular Dynamics Simulations, ADMET Analysis [1]
PubChem CID Not specified in source 507883 [1]
Chemical Name Not specified in source 1-[7-(1H-benzimidazol-2-yl)-4-fluoro-1H-indol-3-yl]-2-(4-benzoylpiperazin-1-yl)ethane-1,2-dione [1]

Experimental Workflow for FGFR2 Inhibitor Profiling

The discovery of the lead compound CID:507883 was based on an integrated structure-based bioinformatics approach [1]. The methodology flowchart below outlines the key steps in this process.

start Study Start lib Library Preparation start->lib vs Structure-Based Virtual Screening lib->vs dock Molecular Docking vs->dock md Molecular Dynamics Simulations (200 ns) dock->md admet ADMET Analysis md->admet end Lead Identification admet->end

Key Experimental Protocols [1]:

  • Library Preparation: Structural analogs of known FGFR2 inhibitors were sourced from PubChem using an 80% Tanimoto similarity threshold and filtered for drug-likeness using Lipinski's Rule of Five.
  • Molecular Docking: Performed with tools like AutoDock Vina and InstaDock. The protocol was validated by redocking the co-crystallized ligand to ensure accuracy in predicting binding poses and affinities.
  • Molecular Dynamics (MD) Simulations: All-atom MD simulations were run for 200 nanoseconds using a system solvated in explicit water. This assessed the stability of the protein-ligand complex.
  • ADMET Analysis: The pharmacokinetic and toxicity profile of the lead compound was predicted using online tools like SwissADME and pkCSM.

FGFR2 Signaling Pathway in Cancer

To understand the therapeutic context, the diagram below illustrates the FGFR2 signaling pathway and how its dysregulation drives cancer progression [2].

fgf FGF Ligand fgfr2 FGFR2 Receptor fgf->fgfr2 Binds with Heparan Sulfate dimer Receptor Dimerization & Autophosphorylation fgfr2->dimer ras RAS/RAF/MEK/MAPK Pathway dimer->ras Activates pi3k PI3K/AKT/mTOR Pathway dimer->pi3k Activates stat JAK/STAT Pathway dimer->stat Activates plc PLCγ Pathway dimer->plc Activates effect Cell Proliferation Survival, Migration Angiogenesis ras->effect pi3k->effect stat->effect plc->effect inhibitor FGFR2 Inhibitor (e.g., this compound) inhibitor->fgfr2 Inhibits

Mechanism of Oncogenesis and Inhibition [2]: FGFR2 alterations drive tumorigenesis by promoting uncontrolled activation of downstream signaling pathways. Inhibitors like this compound and its analog CID:507883 work by binding to the kinase domain of FGFR2, blocking ATP binding and subsequent autophosphorylation, thereby suppressing these oncogenic signals.

Interpretation Guide for Researchers

  • Focus on the Lead Compound: The most detailed quantitative data available is for CID:507883, which serves as a strong candidate for further experimental validation against FGFR2-driven cancers [1].
  • Mind the Data Source: The promising data for CID:507883 is currently from computational studies. Its efficacy and safety require confirmation through in vitro and in vivo biological assays [1].
  • Consult Broader Context: Other FGFR inhibitors face challenges like drug resistance and lack of specificity, highlighting an active area of research that new candidates like CID:507883 aim to address [1] [2].

References

Zoligratinib clinical resistance landscape analysis

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: Secondary FGFR2 Mutations

The table below summarizes the key secondary FGFR2 mutations identified upon resistance to various FGFR inhibitors, which are also relevant to the resistance landscape for Zoligratinib.

Mutation Site Mutation Type Frequency Among Resistant Cases Functional Role
N550 Molecular brake ~63% of FGFR2 kinase domain mutations [1] Disrupts autoinhibitory "brake" in the kinase, leading to constitutive activation [1].
V565 Gatekeeper ~47% of FGFR2 kinase domain mutations [1] Located deep in the ATP-binding pocket; mutations sterically hinder drug binding [1] [2].
E565 - Reported in specific cases [2] A specific p.E565A mutation was identified as a driver of resistance to Infigratinib [2].
L617 - Reported in specific cases [2] A specific p.L617M mutation was found alongside E565A post-Infigratinib treatment [2].
C492 Covalent binding site Rare (1 in 42 patients treated with Futibatinib) [1] The cysteine residue covalently bound by irreversible inhibitors like Futibatinib [1].

Comparative Inhibitor Activity and Experimental Data

Different FGFR inhibitors have varying abilities to overcome these resistance mutations. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and other inhibitors, which is a key metric from cell viability assays used to measure a drug's potency.

FGFR Inhibitor FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) Key Characteristics & Notes on Resistance
This compound 9.3 [3] [4] 7.6 [3] [4] 22 [3] [4] Orally available, selective ATP-competitive inhibitor [3] [4].
Futibatinib Information not available in search results Information not available in search results Information not available in search results Irreversible, covalent binder; active against several gatekeeper mutations (e.g., V565F) but susceptible to C492 mutations [1].
Infigratinib Information not available in search results Information not available in search results Information not available in search results Reversible ATP-competitive inhibitor; resistance driven by gatekeeper (V565) and other (E565, L617) mutations [1] [2].
Pemigatinib Information not available in search results Information not available in search results Information not available in search results Reversible ATP-competitive inhibitor; resistance landscape similar to Infigratinib [1].
Key Experimental Protocols

The data in the table above is typically generated through standardized experimental protocols:

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. A compound like MTT is added, which is converted to a purple formazan product by living cells. The absorbance is measured, and IC₅₀ values are calculated using software like GraphPad Prism [1].
  • Immunoblot Analysis (Western Blotting): Used to confirm the biochemical effect of the inhibitor. It detects changes in phosphorylation (activation) levels of key signaling proteins like ERK1/2 and AKT, demonstrating pathway suppression [1].

Visualizing the Resistance Landscape and Signaling

The following diagram illustrates the common FGFR inhibitor resistance mutations within the FGFR2 kinase domain and the downstream signaling pathways involved.

G cluster_domain FGFR2 Kinase Domain (Resistance Hotspots) cluster_signaling Downstream Signaling Pathways node_blue node_red node_yellow node_green node_white node_lightgrey node_darkgrey node_black P_loop P-loop C492 N550 Molecular Brake N550 V565 Gatekeeper V565 FGF_FGFR FGF/FGFR Activation L617 Activation Loop L617 V565->FGF_FGFR  Mutations sustain  signaling despite  inhibitor FRS2 FRS2α FGF_FGFR->FRS2 PLCg PLCγ FGF_FGFR->PLCg STAT STAT Pathway FGF_FGFR->STAT GRB2_SOS GRB2/SOS Complex FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS MAPK MAPK/ ERK Pathway RAS->MAPK AKT AKT/ mTOR Pathway PI3K->AKT

Implications for Overcoming Resistance

The identified resistance landscape points toward several strategic directions for future research and drug development:

  • Developing Next-Generation Inhibitors: There is a clear need for inhibitors that can target a broader spectrum of resistance mutations, particularly the common N550 and V565 variants [1]. The rarity of C492 mutations also supports the continued development of irreversible, covalent FGFR inhibitors like Futibatinib [1].
  • Exploring Combination Therapies: Since resistance can also occur through the activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR), combining FGFR inhibitors with drugs targeting these alternative pathways presents a promising strategy to delay or overcome resistance [2] [5].
  • Strategic Sequencing of Therapies: The unique activity profiles of different FGFR inhibitors against specific mutations suggest that sequential therapy (e.g., using a reversible inhibitor like this compound first, followed by an irreversible one like Futibatinib) could help extend clinical benefit after resistance develops [1].

References

Zoligratinib irreversible vs reversible inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

FGFR Inhibitor Comparison

The table below summarizes key FGFR inhibitors based on information from recent studies.

Inhibitor Name Primary Target(s) Classification / Type Key Characteristics / Experimental Findings
Zoligratinib (Debio 1347) FGFR1, FGFR2, FGFR3 [1] Type I½ inhibitor (reversible) [1] Used as a control in a computational study; a novel compound (CID:507883) showed higher potential in inhibiting FGFR2 [2].
Futibatinib FGFR Type VI inhibitor (irreversible, covalent) [1] Overcame acquired resistance (L618F mutation) that arose after this compound treatment in a cholangiocarcinoma patient [1].
Erdafitinib FGFR Approved drug; used in clinical practice [3]. A Type I½ inhibitor, similar to this compound [1].
Infigratinib FGFR Type I½ inhibitor (reversible) [1] A reversible inhibitor in the same class as this compound [1].
Ponatinib FGFR4 (among others) Type II inhibitor (binds to DFG-D conformation) [1] An example of a different inhibitor classification.
Novel Compound (CID:507883) FGFR2 N/A (Investigational) In silico studies predicted higher binding affinity for FGFR2 than this compound and promising pharmacokinetic (ADMET) properties [2].

Experimental Protocols for FGFR Inhibitor Profiling

To generate the data for such comparisons, researchers employ a range of standardized experimental methodologies. The workflow below outlines the key phases of structure-based drug development for FGFR inhibitors.

G cluster_1 Target & Library Prep cluster_2 In Silico Screening start Start: Structure-Based Drug Development step1 1. Target and Library Preparation start->step1 step2 2. Virtual Screening and Docking step1->step2 t1 Retrieve FGFR2 crystal structure (e.g., PDB: 6LVK) t2 Prepare compound library (e.g., from PubChem) t3 Apply drug-likeness filters (e.g., Lipinski's Rule of Five) step3 3. Dynamics and Stability Analysis step2->step3 s1 Molecular docking using AutoDock Vina/InstaDock s2 Analyze binding affinity (docking score) and pose s3 Select top candidates based on binding energy step4 4. Efficacy and Safety Profiling step3->step4 end Lead Candidate Identification step4->end

Here is a detailed breakdown of the experimental steps:

  • Target and Library Preparation

    • Protein Structure Preparation: The crystal structure of the target (e.g., FGFR2, PDB ID: 6LVK) is obtained from the Protein Data Bank. The structure is then prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and optimizing the structure through energy minimization [2].
    • Compound Library Curation: A library of small molecules is compiled from databases like PubChem. This often involves searching for structural analogs of known inhibitors (e.g., using an 80% Tanimoto similarity threshold). The library is then filtered using rules like Lipinski's Rule of Five to prioritize compounds with drug-like properties [2].
  • Virtual Screening and Docking

    • Molecular Docking: The prepared compound library is screened against the target's binding site using software such as AutoDock Vina or InstaDock. The docking protocol is validated by re-docking the native ligand and confirming its pose matches the original crystal structure.
    • Hit Selection: Compounds are ranked based on their docking score (binding affinity in kcal/mol) and the quality of their interactions with key amino acids in the binding pocket. The top candidates with the lowest energy scores proceed to further analysis [2].
  • Dynamics and Stability Analysis

    • Molecular Dynamics (MD) Simulations: The stability of the protein-inhibitor complex is assessed through all-atom MD simulations (typically 200 ns). This analysis evaluates root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to determine the compound's stabilizing effect on the protein [2].
    • Essential Dynamics: Techniques like Principal Component Analysis (PCA) and Free Energy Landscape (FEL) calculations are used to understand large-scale conformational changes in the protein induced by ligand binding [2].
  • Efficacy and Safety Profiling

    • In Vitro Functional Assays: The oncogenic potential of FGFR variants and their response to inhibitors are evaluated using low-serum proliferation assays and soft agar colony formation assays in cell lines engineered to express specific FGFR mutations [3].
    • TKI Sensitivity Profiling: Cells expressing FGFR variants are treated with serial dilutions of inhibitors. Dose-response curves are generated, and half-maximal inhibitory concentration (IC50) values are calculated to quantify inhibitor potency [3].
    • ADMET Prediction: Computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing an early assessment of a compound's pharmacokinetic and safety profile [2].

Key Insights and Future Directions

The search results highlight two critical concepts in FGFR inhibitor development:

  • Mechanism Dictates Application: The choice between reversible and irreversible inhibitors can be strategic. For example, a patient with cholangiocarcinoma saw their cancer progress after treatment with the reversible inhibitor this compound, developing a specific resistance mutation (L618F) in the FGFR2 kinase domain. This resistance was subsequently overcome by the irreversible (covalent) inhibitor Futibatinib, leading to a further 17-month partial response [1]. This demonstrates how irreversible inhibitors can be effective against acquired resistance.

  • Expanding Targetable Mutations: Functional studies are broadening the spectrum of FGFR alterations that can be treated. Research has identified 12 novel activating mutations outside the kinase domain (Variants of Unknown Significance, or VUS) that respond to FGFR inhibitors [3]. This suggests the potential to expand the population of patients who could benefit from these targeted therapies beyond those with classical fusions or hotspot mutations.

References

Zoligratinib FGFR1-3 inhibitor comparative IC50

Author: Smolecule Technical Support Team. Date: February 2026

Comparative IC50 Values of FGFR Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC50) values of Zoligratinib and other FGFR inhibitors for each FGFR subtype. A lower IC50 indicates greater potency.

Inhibitor Name FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM) Primary Selectivity
This compound [1] [2] [3] 9.3 7.6 22 290 FGFR1-3
Futibatinib [3] 1.8 1.4 1.6 3.7 Pan-FGFR
Pemigatinib [3] 0.4 0.5 1.2 30 FGFR1-3
Infigratinib [3] 0.9 1.4 1.0 60 FGFR1-3
Derazantinib [3] 4.5 1.8 4.5 34 FGFR1-3
Roblitinib [3] >1000 >1000 >1000 1.9 FGFR4 Selective
Nintedanib [3] 69 37 108 610 Multi-kinase

As the data shows, this compound has a consistent, nanomolar-level potency against FGFR1-3 but is over 10 times less potent against FGFR4. In comparison, other clinical-stage inhibitors like Futibatinib are potent across all four FGFRs (pan-FGFR), while Roblitinib is an example of a highly FGFR4-selective compound.

Key Experimental Protocols for this compound

The data for this compound is supported by robust experimental methodologies. Here are the details of key assays used in the cited research:

  • Enzyme Assay: The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay that measures the incorporation of 33Pi into the substrate, with detection via a microplate scintillation counter. The mechanism of inhibition was further characterized using Lineweaver-Burk plot analysis through a dose-response assay with increasing ATP concentrations [1] [2].
  • Cell Proliferation Assay: The antiproliferative activity of this compound was determined in various cell lines. Cells were treated with a concentration range of the compound (0.076 to 10,000 nM) for 4 days. Cell viability was then measured using a Cell Counting Kit-8 (CCK-8), which works by detecting the absorbance of a water-soluble formazan dye at 450 nm. The IC50 values were calculated from the resulting dose-response curves [1] [2].
  • Western Blot Analysis: To confirm target engagement and pathway modulation in cells, researchers treated sensitive cell lines with this compound for 2 hours. The cells were then lysed, and the lysates were analyzed by SDS-PAGE and Western blotting to detect changes in the phosphorylation levels of FGFR and key downstream signaling proteins like FRS2, ERK, and S6 [2].
  • In Vivo Efficacy Studies: The antitumor activity of this compound was demonstrated in xenograft mouse models bearing tumors with FGFR genetic alterations (e.g., fusions or mutations). Mice were administered this compound orally once daily, and tumor volume and body weight were monitored over time to assess efficacy and tolerability [2].

FGFR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core FGFR signaling pathway and the point at which this compound acts, providing context for its mechanism.

fgfr_pathway FGF FGF FGFR FGFR (1, 2, 3, 4) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCG FGFR->PLCG Phosphorylates Inhibitor This compound Inhibitor->FGFR Inhibits RAS RAS FRS2->RAS Activates AKT AKT (Survival) PLCG->AKT Influences MEK MEK RAS->MEK Activates ERK ERK (Proliferation) MEK->ERK Phosphorylates

This diagram shows that this compound acts by inhibiting the FGFR receptor at the cell membrane, thereby blocking the activation of key downstream signaling pathways (like RAS-MEK-ERK and PI3K-AKT) that drive cancer cell proliferation and survival [4] [2].

Interpretation and Comparison Guide

  • Selectivity Profile: this compound's high selectivity for FGFR1-3 over FGFR4 makes it a suitable candidate for tumors driven by alterations in FGFR1, FGFR2, or FGFR3, while potentially minimizing off-target effects on FGFR4 [1] [3].
  • Mechanism and Resistance: As a reversible ATP-competitive inhibitor, it binds to the kinase's active site. Be aware that resistance can arise from secondary mutations in the FGFR kinase domain or activation of alternative signaling pathways, which is a common challenge with targeted therapies [4] [5].
  • Comparative Choice: When comparing inhibitors, consider both potency and spectrum of activity. For tumors where the driving FGFR isoform is unknown or multiple are involved, a pan-FGFR inhibitor like Futibatinib might be more appropriate. For tumors with known FGFR4 dependency, an FGFR4-selective inhibitor would be a superior choice [3].

References

Zoligratinib covalent binding C492 residue studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below compares the binding mechanisms of Zoligratinib and Futibatinib based on scientific studies.

Inhibitor Binding Mechanism Key Structural Target Primary Evidence
This compound (Debio-1347) Reversible, ATP-competitive [1] [2] [3] ATP-binding pocket Described as a "reversible ATP-competitive" FGFR inhibitor in multiple studies [1] [2].
Futibatinib (TAS-120) Irreversible, covalent [1] Cysteine residue C492 (FGFR2 isoform) [1] Designed to form a covalent bond with the conserved C492 residue in the FGFR ATP-binding pocket [1].

Experimental Evidence and Protocols

Key experiments that distinguish reversible and covalent FGFR inhibitors are based on analyzing drug sensitivity in the presence of resistance mutations.

  • Cell Viability Assays: Engineered cell lines (e.g., Ba/F3 cells) expressing FGFR2 fusions are treated with increasing concentrations of FGFR inhibitors. Viability is measured after 72-96 hours using assays like MTT or CellTiter-Glo to determine IC50 values [1].
  • Immunoblot Analysis: Treated cells are lysed, and proteins are separated by gel electrophoresis. Membranes are probed with antibodies against phosphorylated FGFR, ERK, and total proteins to assess pathway inhibition [1].
  • ctDNA Sequencing Analysis: Circulating tumor DNA from patients with acquired resistance is sequenced. Studies show that mutations at the C492 residue are rare after Futibatinib treatment, as they impair FGFR2 signaling fitness. In contrast, resistance to reversible inhibitors commonly involves other kinase domain mutations like N550 and V565 [1].

FGFR Inhibitor Resistance Pathway

The diagram below illustrates the resistance mechanisms to different classes of FGFR inhibitors.

fgfr_resistance cluster_reversible Reversible Inhibitor (e.g., this compound) cluster_irreversible Irreversible Inhibitor (e.g., Futibatinib) FGFR_Inhibition FGFR Inhibition RevMech Reversible ATP-binding FGFR_Inhibition->RevMech IrrevMech Covalent binding to C492 FGFR_Inhibition->IrrevMech ResRev Common Resistance Mutations: • N550 (Molecular brake) • V565 (Gatekeeper) RevMech->ResRev ResIrrev Rare C492 mutations (Low frequency due to impaired signaling) IrrevMech->ResIrrev

The experimental data indicates that this compound and Futibatinib represent two distinct classes of FGFR inhibitors with different resistance profiles. This understanding is critical for designing sequential treatment strategies and developing next-generation inhibitors.

References

Zoligratinib preclinical model validation results

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy of Zoligratinib

The table below summarizes the key preclinical validation data for this compound, demonstrating its selectivity and efficacy across various experimental models [1].

Aspect Experimental Findings
In Vitro Kinase Inhibition (IC₅₀) FGFR1: 9.3 nM, FGFR2: 7.6 nM, FGFR3: 22 nM, FGFR4: 290 nM [1]
Cellular Activity Inhibits FGFR autophosphorylation at 100-300 nM in FGFR-altered cell lines (DMS114, SNU-16, KMS11) [1]
Antiproliferative Activity Selective activity across 327 human tumor cell lines; inhibits FGFR2 gatekeeper mutation V564F [1]
In Vivo Xenograft Models 100 mg/kg/day orally shows significant antitumor activity in FGFR-altered models [1]
In Vivo Models Detail KG1 (leukemia, FGFR1 fusion), SNU-16 (gastric, FGFR2 amp), MFE-280 (endometrial, FGFR2 S252W), UM-UC-14 (bladder, FGFR3 S249C), RT112/84 (bladder, FGFR3-TACC3 fusion) [1]

Experimental Protocols from Preclinical Studies

Here are the methodologies used to generate the key data presented above, based on the available information.

  • Kinase Assay: The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay that measured the incorporation of ³³Pi. For other kinases (including FGFR2, FGFR3, and FGFR4), activity was determined using a homogeneous time-resolved fluorescence (HTRF) assay with an anti-phosphotyrosine antibody. Fluorescence was measured with a microplate reader [1].
  • Cell-based Antiproliferative Assay: A broad panel of 327 human tumor cell lines was used. Cells were incubated with varying concentrations of this compound for 4 days. Cell viability was then measured using a Cell Counting Kit-8 (CCK-8), which assesses metabolic activity by measuring absorbance at 450 nm. The IC₅₀ values were calculated from the dose-response curves [1].
  • In Vivo Efficacy Studies: The antitumor activity was evaluated in mouse xenograft models established from human cancer cell lines harboring various FGFR genetic alterations. This compound was administered orally at a dose of 100 mg/kg per day [1].

The following diagram illustrates the workflow of the key preclinical experiments conducted to validate this compound:

g Start Preclinical Validation of this compound Sub1 Biochemical Assays Start->Sub1 Sub2 In Vitro Cellular Assays Start->Sub2 Sub3 In Vivo Animal Models Start->Sub3 Step1_1 Kinase Inhibition Assay (Radiometric filter & HTRF) Sub1->Step1_1 Step1_2 Determine IC₅₀ values for FGFR1-4 Step1_1->Step1_2 Step2_1 Cell Panel Screening (327 tumor cell lines) Sub2->Step2_1 Step2_2 Proliferation/Viability (CCK-8 assay) Step2_1->Step2_2 Step2_3 Target Engagement (Western Blot for pFGFR, pERK) Step2_2->Step2_3 Step3_1 Mouse Xenograft Studies (FGFR-altered models) Sub3->Step3_1 Step3_2 Oral Dosing (100 mg/kg/day) Step3_1->Step3_2 Step3_3 Tumor Growth Measurement Step3_2->Step3_3

Comparison with Other FGFR Inhibitors

While the search results do not provide a direct head-to-head comparison of this compound with all other FGFR inhibitors in preclinical models, they highlight its distinct profile. A key differentiator is its activity against the FGFR2 V564F gatekeeper mutation, which is a common resistance mechanism to other FGFR inhibitors [2] [1]. Furthermore, the research emphasizes that different FGFR inhibitors have unique activity profiles against various secondary resistance mutations, underscoring the importance of characterizing each compound thoroughly [2].

References

Zoligratinib kinase panel selectivity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Computational Profiling Insights

One relevant study conducted a structure-based virtual screening to discover new FGFR2 inhibitors and compared a top candidate compound against Zoligratinib [1]. The data from this computational analysis can be summarized as follows:

Inhibitor Name Type of Data Reported Performance Key Characteristic Noted
This compound Computational Docking Score Benchmark/Control Used as the positive control in the study [1].
Candidate Compound (CID:507883) Computational Docking Score Higher potential than this compound Identified through virtual screening; showed >80% structural similarity to this compound [1].

It is crucial to note that this data comes from a computer simulation (in silico) and requires experimental validation to confirm its biological relevance.

Experimental Profiling Methodologies

Kinase selectivity profiling is typically conducted by specialized contract research organizations (CROs). The table below outlines the core methodologies you would encounter when commissioning or evaluating such experimental data [2].

Methodology Description Typical Readout Key Advantage
Radiometric Assays (e.g., HotSpot, PanQinase) Measures transfer of a radioactive phosphate group from ATP to a substrate. IC50 values Considered a gold standard; directly measures kinase function [2].
Mobility Shift Assays (e.g., Caliper) Separates phosphorylated and non-phosphorylated peptides based on charge and size. % Inhibition; IC50 values Non-radioactive; high data quality [3] [4].
Probe Displacement Assays (e.g., HTRF) Measures a compound's ability to displace a fluorescently labeled probe from the kinase. % Inhibition; IC50 values Homogeneous format; suitable for high-throughput screening [2].

The following diagram illustrates a generalized workflow for generating kinase selectivity profiling data, which integrates these methodologies.

cluster_0 Start Start: Kinase Selectivity Profiling Step1 Assay Selection & Setup Start->Step1 Step2 Compound Incubation Step1->Step2 A1 Radiometric Format A2 Mobility Shift Format A3 Probe Displacement Format Step3 Reaction & Detection Step2->Step3 Step4 Data Analysis Step3->Step4 Result Output: Selectivity Profile Step4->Result

Alternative Computational Models

Given the potential cost of broad experimental profiling, researchers often use computational models for preliminary insights. A large-scale 2024 comparison study found that machine learning models, particularly Random Forest (RF) and fusion models, are highly effective for kinase profiling prediction [5]. These models can help prioritize compounds for more costly experimental testing.

References

Zoligratinib clinical benefit ctDNA mutation clearance

Author: Smolecule Technical Support Team. Date: February 2026

The FGFR Inhibitor Landscape and ctDNA

Fibroblast Growth Factor Receptor (FGFR) inhibitors are a class of targeted therapy, and Zoligratinib is one of several under development or approved for cancers with FGFR2 alterations, such as intrahepatic cholangiocarcinoma (ICC) [1] [2].

Circulating tumor DNA (ctDNA) is a critical tool in this field. It refers to tumor-derived DNA fragments found in a patient's blood. The clearance of mutant FGFR2 from the blood (i.e., it becomes undetectable) is being studied as an early indicator of positive treatment response [3] [4] [5]. Conversely, the emergence of new mutations in ctDNA is a primary mechanism of acquired resistance to these drugs [1] [2].

Resistance Mechanisms & Cross-Inhibitor Activity

A key challenge with FGFR inhibitors is the development of on-target resistance mutations in the FGFR2 kinase domain. The table below summarizes the most common resistance mutations and how they affect different classes of FGFR inhibitors, based on an analysis of 82 patients and functional studies [1] [2].

FGFR2 Resistance Mutation Impact on Reversible Inhibitors (e.g., Infigratinib, Pemigatinib) Impact on Irreversible Inhibitors (e.g., Futibatinib)
N550 (Molecular Brake) Confers Resistance [1] [2] Retains Activity / May be Overcome [1] [2]
V565 (Gatekeeper) Confers Resistance [1] [2] Retains Activity / May be Overcome [1] [2]
C492 (P-loop Cysteine) Not applicable (wild-type is sensitive) Confers Resistance (disrupts covalent binding) [1]

This data highlights that the clinical benefit of a specific FGFR inhibitor can depend heavily on the resistance profile of a patient's tumor. The activity of this compound and other agents against specific mutations is a central point of comparison.

Experimental Protocols for Profiling Inhibitors

The search results detail methodologies used to evaluate FGFR inhibitors, which are essential for generating the comparison data you seek.

1. Analysis of Clinical Resistance Mechanisms

  • Data Source: Sequencing of post-progression tumor tissue or plasma ctDNA from patients who have developed resistance to an FGFR inhibitor [1] [2].
  • Method: Next-generation sequencing (NGS) of ctDNA or tumor samples is performed to identify acquired genetic alterations [1].

2. Preclinical Functional Validation

  • Cell Line Engineering: Ba/F3 cells (a common model) are engineered to express FGFR2 fusions (e.g., FGFR2::BICC1) with or without specific resistance mutations [1] [2].
  • Site-Directed Mutagenesis: Point mutations are introduced into the FGFR2 kinase domain to study their individual effects [2].
  • Cell Viability Assays (IC50 Determination): Engineered cells are treated with a range of concentrations of different FGFR inhibitors. After a set period (e.g., 48-72 hours), cell viability is measured using assays like MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated to compare the potency of each drug against various mutations [1] [2].
  • Immunoblot Analysis: Treated cells are analyzed via Western blot to confirm that the inhibitor suppresses phosphorylation of FGFR2 and its key downstream signaling pathways (MAPK/ERK, PI3K/AKT), verifying the on-target effect [1].

The following diagram illustrates the core workflow for evaluating FGFR inhibitors in preclinical models:

workflow Start Engineer Cell Lines A Introduce FGFR2 Resistance Mutations Start->A B Treat with FGFR Inhibitors A->B C Perform Cell Viability & Immunoblot Assays B->C End Calculate IC50 & Analyze Pathway Suppression C->End

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

356.13855916 Da

Monoisotopic Mass

356.13855916 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NR9ZYH80Z8

Wikipedia

Debio-1347

Dates

Last modified: 08-15-2023

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